4-Bromo-2-(1-hydroxyethyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLMKLZXHHNAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292125 | |
| Record name | 4-Bromo-α-methyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1471260-48-6 | |
| Record name | 4-Bromo-α-methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1471260-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α-methyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-(1-hydroxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical properties of 4-Bromo-2-(1-hydroxyethyl)pyridine. This document is designed not as a rigid template, but as a dynamic and logical exploration of a molecule poised for significant applications in medicinal chemistry and organic synthesis. The pyridine scaffold is a cornerstone in the development of numerous therapeutic agents, and its functionalization offers a rich landscape for the design of novel bioactive compounds.[1] This guide delves into the synthesis, characterization, reactivity, and potential applications of this compound, providing both foundational knowledge and field-proven insights to empower your research and development endeavors.
Core Molecular Identity and Physicochemical Properties
This compound is a functionalized pyridine derivative featuring a bromine atom at the 4-position and a 1-hydroxyethyl group at the 2-position. This unique arrangement of functional groups imparts a distinct set of chemical properties that are of considerable interest in the synthesis of complex molecular architectures.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 1-(4-Bromopyridin-2-yl)ethan-1-ol | [2] |
| CAS Number | 1471260-48-6 (racemate) | [2] |
| 2247785-45-9 ((R)-enantiomer) | [3] | |
| Molecular Formula | C₇H₈BrNO | [3] |
| Molecular Weight | 202.05 g/mol | [3] |
| Appearance | Predicted to be an off-white to light yellow solid | [4] |
| Melting Point | Not experimentally determined | N/A |
| Boiling Point | Not experimentally determined | N/A |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO | N/A |
Synthesis and Purification: A Strategic Approach
A specific, peer-reviewed synthesis for this compound has not been extensively documented in the literature. However, a highly plausible and efficient synthetic route involves the reduction of the corresponding ketone, 1-(4-bromopyridin-2-yl)ethanone. This method is a standard and reliable transformation in organic synthesis.
Proposed Synthetic Pathway
The synthesis can be logically approached in two main stages: the preparation of the ketone precursor and its subsequent reduction to the target alcohol.
Sources
An In-depth Technical Guide to 4-Bromo-2-(1-hydroxyethyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(1-hydroxyethyl)pyridine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, spectroscopic characterization, and explores its reactivity, focusing on the strategic application of its dual functional handles—a reactive bromine atom and a secondary alcohol. Through an examination of established synthetic protocols and its role as a key intermediate, this guide serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and influence the physicochemical properties of a molecule makes it a privileged structure in drug design. The strategic functionalization of the pyridine ring with reactive groups unlocks a multitude of synthetic possibilities, enabling the construction of complex molecular architectures with tailored pharmacological profiles.
This compound (CAS Number: 1471260-48-6 ) is a prime example of such a strategically functionalized building block.[2] It possesses two key points of diversity: a bromine atom at the 4-position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a secondary alcohol at the 2-position, which can be further functionalized through oxidation, esterification, or etherification. This dual functionality allows for a divergent synthetic approach, making it a highly valuable intermediate for the generation of compound libraries in the pursuit of new therapeutic agents.
Core Compound Profile
A clear understanding of the fundamental properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1471260-48-6 | [2][3] |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [3] |
| IUPAC Name | 1-(4-Bromopyridin-2-yl)ethan-1-ol | [2] |
| Synonyms | This compound | [2][3] |
| Purity | Typically ≥95% | [3] |
| Appearance | Solid | [4] |
| Storage | Room temperature, sealed, dry | [5] |
Synthesis and Characterization
The reliable synthesis and thorough characterization of starting materials are fundamental to any successful drug discovery campaign. This section provides a detailed, field-proven protocol for the synthesis of this compound and outlines its key spectroscopic features.
Synthetic Protocol
The synthesis of this compound is typically achieved from 4-bromo-2-methylpyridine. The following protocol is based on established literature procedures and offers a reliable route to the desired product.[6]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from 4-bromo-2-methylpyridine.
Detailed Experimental Procedure:
-
Deprotonation and Formylation:
-
Dissolve 4-bromo-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add Lithium diisopropylamide (LDA) (3.5 eq) to the reaction mixture and stir at -78 °C for 30 minutes. The causality here is the use of a strong, non-nucleophilic base to selectively deprotonate the methyl group, which is acidified by the electron-withdrawing pyridine ring.
-
Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to the reaction mixture and continue stirring at -78 °C for an additional 45 minutes. DMF serves as the formylating agent, reacting with the generated carbanion.
-
-
Reduction:
-
To the same reaction mixture at -78 °C, add a pre-mixed solution of acetic acid (4.0 eq) in methanol (MeOH), followed by sodium borohydride (NaBH₄) (1.0 eq). The acetic acid neutralizes the excess LDA and the resulting alkoxide, while NaBH₄ reduces the in situ formed aldehyde to the desired secondary alcohol.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding a 10% aqueous citric acid solution and stir for 10 minutes.
-
Extract the product with ethyl acetate (EtOAc) (3x).
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be used in the next step without further purification or purified by column chromatography if necessary.[6]
-
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.
-
¹H NMR (400MHz, DMSO-d₆):
-
δ 8.37 (d, J=5.3 Hz, 1H)
-
δ 7.58 (d, J=1.8 Hz, 1H)
-
δ 7.49 (dd, J=5.4, 1.9 Hz, 1H)
-
δ 3.78-3.70 (m, 1H)
-
δ 2.89-2.86 (m, 2H)
-
δ 2.28 (d, J=5.5 Hz, 1H)[6]
-
Interpretation: The spectrum confirms the presence of the pyridine ring protons and the hydroxyethyl group. The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient pyridine ring.
-
-
LC-MS (ESI):
-
m/z: 201.9 (M+H)⁺[6]
-
Interpretation: The mass spectrum confirms the molecular weight of the protonated molecule, consistent with the expected structure.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective manipulation and the introduction of diverse substituents, making it a powerful tool in the synthesis of complex molecules.
Reactions at the Bromine Position: A Gateway to C-C and C-N Bond Formation
The bromine atom at the 4-position of the pyridine ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions:
Caption: Key cross-coupling reactions at the bromine position.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][7][8] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 4-position, significantly expanding the chemical space accessible from this intermediate.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridine with a primary or secondary amine.[6][9][10] This is a crucial transformation in medicinal chemistry for the synthesis of anilines and other amino-substituted heterocycles, which are common motifs in bioactive molecules.
Reactions at the Hydroxyethyl Group: Diversification and Modulation of Physicochemical Properties
The secondary alcohol provides another point for diversification.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-bromo-2-acetylpyridine. This transformation introduces a new electrophilic center and can alter the molecule's interaction with biological targets.
-
Esterification and Etherification: The hydroxyl group can be readily esterified or etherified to introduce a variety of functional groups.[11] These modifications can be used to improve pharmacokinetic properties, such as solubility and cell permeability, or to introduce specific pharmacophores.
Application in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors and Beyond
The substituted pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The ability to introduce diverse substituents at the 4-position via Suzuki or Buchwald-Hartwig coupling allows for the exploration of the solvent-exposed regions of the ATP-binding pocket, a common strategy for enhancing potency and selectivity. The hydroxyethyl group can also be modified to interact with nearby amino acid residues or to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.
Conclusion and Future Perspectives
This compound is a high-value building block for medicinal chemistry and drug discovery. Its dual functionality, coupled with the well-established reactivity of the bromo-pyridine scaffold, provides a robust platform for the synthesis of diverse compound libraries. The strategic application of modern cross-coupling methodologies allows for the efficient construction of complex molecules with the potential for a wide range of biological activities. As the demand for novel and effective therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly increase. Further exploration of its reactivity and its incorporation into novel molecular designs will likely lead to the discovery of new and impactful drug candidates.
References
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
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ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
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Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021-10-08). [Link]
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PMC - PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017-09-18). [Link]
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An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-2-(1-hydroxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-(1-hydroxyethyl)pyridine, a versatile heterocyclic building block. We will delve into its physicochemical properties, spectroscopic profile, synthesis, and critical applications in medicinal chemistry, offering field-proven insights for professionals in drug discovery and development.
Introduction: The Significance of a Functionalized Pyridine Core
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The pyridine scaffold's unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This compound, also known as 2-(4-bromopyridin-2-yl)ethan-1-ol, combines several key features that render it a valuable intermediate for the synthesis of complex molecular architectures.
The bromine atom at the 4-position serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the facile introduction of diverse substituents.[2] The hydroxyethyl group at the 2-position provides a site for further functionalization through esterification, etherification, or oxidation, and can also participate in crucial hydrogen-bonding interactions with biological targets. This dual functionality makes this compound a strategic starting material for generating libraries of compounds in drug discovery campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental for its application in synthesis and characterization.
Physicochemical Properties
The key physicochemical properties of this compound (CAS No: 98280-12-7) are summarized in the table below.[3][4]
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [3] |
| Molecular Weight | 202.05 g/mol | [3] |
| Appearance | White to light yellow or yellow solid | |
| Melting Point | 53-55 °C | [3] |
| Boiling Point | 95-98 °C at 14 Torr | [3] |
| pKa (predicted) | 14.37 ± 0.10 | [5] |
| Storage Temperature | 2-8°C, under inert gas | [4][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a summary of its key spectral features.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the pyridine ring and the hydroxyethyl side chain. The aromatic protons appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methylene and methine protons of the hydroxyethyl group will show distinct splitting patterns based on their coupling with each other and the hydroxyl proton. A representative spectrum shows a doublet for the proton at the 6-position of the pyridine ring around δ 8.37 ppm, a doublet for the proton at the 5-position around δ 7.58 ppm, and a doublet of doublets for the proton at the 3-position around δ 7.49 ppm. The multiplet for the methine proton of the hydroxyethyl group appears around δ 3.74 ppm, the multiplet for the methylene protons is observed around δ 2.88 ppm, and the doublet for the hydroxyl proton is seen around δ 2.28 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the two carbons of the hydroxyethyl group. The carbon atom attached to the bromine (C4) will appear in a characteristic range, and the carbons of the hydroxyethyl group will be in the aliphatic region.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C and C=N stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.
-
C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively).
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum will typically show a peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be observed at m/z 201.9.[6]
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the functionalization of a pre-existing brominated pyridine scaffold.
Synthesis from 4-Bromo-2-methylpyridine
This synthetic pathway involves the deprotonation of the methyl group of 4-bromo-2-methylpyridine, followed by formylation and subsequent reduction. The causality behind these steps is to activate the methyl group for electrophilic attack and then reduce the introduced aldehyde to the desired primary alcohol.
Experimental Protocol:
-
Deprotonation: Dissolve 4-bromo-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add lithium diisopropylamide (LDA) (3.5 eq) dropwise, maintaining the temperature at -78 °C, and stir for 30 minutes. The use of a strong, non-nucleophilic base like LDA is crucial to selectively deprotonate the acidic methyl protons without competing side reactions.
-
Formylation: To the reaction mixture, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise at -78 °C and continue stirring for an additional 45 minutes. DMF serves as the electrophilic source of the formyl group.
-
Reduction: A pre-cooled mixture of acetic acid and methanol is added, followed by the portion-wise addition of sodium borohydride (NaBH₄) (1.0 eq) at -78 °C. The reaction is then allowed to warm to room temperature and stirred for 1 hour. Acetic acid neutralizes the reaction mixture, and NaBH₄ is a mild and selective reducing agent for the in-situ reduction of the aldehyde to the primary alcohol.[6]
-
Work-up and Purification: Quench the reaction with an aqueous solution of citric acid. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.[6]
Alternative Synthetic Approaches
Alternative methods for the synthesis of substituted pyridines, such as the Hantzsch or Kröhnke pyridine syntheses, could potentially be adapted for the preparation of this compound, offering flexibility in starting materials and substitution patterns.[7]
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of novel pharmaceutical candidates.[2] The bromo-substituent allows for the introduction of various aryl, heteroaryl, or alkyl groups via cross-coupling reactions, while the hydroxyethyl side chain can be modified to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
While specific, named drug candidates synthesized directly from this intermediate are not widely reported in publicly accessible literature, its structural motif is present in a variety of biologically active compounds. The 2-(hydroxyethyl)pyridine substructure is a key component in molecules targeting a range of therapeutic areas. The versatility of this compound allows for its use in the generation of compound libraries for high-throughput screening in the early stages of drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its dual reactive sites—the bromine atom for cross-coupling reactions and the hydroxyethyl group for further derivatization—provide a powerful platform for the creation of diverse and complex molecules. This guide has provided a detailed overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers and scientists working at the forefront of drug discovery and development.
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Hoffman Fine Chemicals. (n.d.). CAS RN 98280-12-7 | 2-(4-Bromopyridin-2-yl)ethan-1-ol | MFCD09702455. Retrieved from [Link]
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Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-(1-hydroxyethyl)pentanal. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(1-hydroxyethyl)pyridine
This guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-2-(1-hydroxyethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core chemical transformations, mechanistic insights, and practical experimental protocols.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern chemical synthesis, with broad applications in pharmaceuticals, agrochemicals, and functional materials. Among these, this compound serves as a key intermediate due to its versatile functional groups. The bromine atom at the 4-position allows for a variety of cross-coupling reactions, while the secondary alcohol at the 2-position provides a handle for further derivatization or can act as a chiral center. This unique combination of functionalities makes it a sought-after precursor for the synthesis of complex molecular architectures.
This guide will delve into the primary synthetic strategies for obtaining this compound, with a focus on the reduction of 4-bromo-2-acetylpyridine. Alternative approaches, such as Grignard reactions and functionalization of 4-bromo-2-methylpyridine, will also be discussed to provide a holistic understanding of the available synthetic routes.
Part 1: Synthesis via Reduction of 4-Bromo-2-acetylpyridine
The most direct and commonly employed route to this compound is the reduction of the corresponding ketone, 4-bromo-2-acetylpyridine. The choice of reducing agent is critical and depends on factors such as desired selectivity, reaction conditions, and cost.
Synthesis of the Precursor: 4-Bromo-2-acetylpyridine
The synthesis of the starting ketone is a crucial first step. While various methods exist for the acylation of pyridine rings, a common approach involves the use of organometallic reagents or Friedel-Crafts-type reactions under specific conditions. One plausible route begins with the bromination of 2-acetylpyridine.
A related synthesis for α-Bromo-4-acetylpyridine hydrobromide involves the bromination of 4-acetylpyridine using pyridinium bromide perbromide in acetic acid[1]. While this provides a bromo-acetylpyridine, the position of the bromine is on the acetyl group rather than the pyridine ring. A more direct route to 4-bromo-2-acetylpyridine would likely involve the acylation of a pre-brominated pyridine derivative.
Reduction Methodologies
Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones. Its ease of handling and high chemoselectivity make it a popular choice for this transformation. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature.
The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of 4-bromo-2-acetylpyridine. The resulting alkoxide is then protonated by the solvent to yield the desired alcohol.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolve 4-bromo-2-acetylpyridine (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol[2][3][4]. This method is advantageous when other reducible functional groups that are sensitive to hydride reagents are present in the molecule[2].
The reaction proceeds through a six-membered cyclic transition state where a hydride is transferred from the isopropanol (coordinated to the aluminum center) to the carbonyl carbon of the substrate[3][5][6]. The equilibrium is driven towards the product by distilling off the acetone formed during the reaction[5].
Caption: Meerwein-Ponndorf-Verley (MPV) Reduction Pathway.
Catalytic hydrogenation is another effective method for the reduction of the acetyl group. This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere[7]. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the reaction's efficiency and selectivity[8][9].
For the hydrogenation of acetylpyridines, platinum oxide (PtO₂) in a protic solvent like acetic acid can be employed[8][10]. It is important to control the conditions to avoid reduction of the pyridine ring or cleavage of the carbon-bromine bond.
Caption: Catalytic Hydrogenation of 4-Bromo-2-acetylpyridine.
Part 2: Alternative Synthetic Pathways
While the reduction of 4-bromo-2-acetylpyridine is a primary route, other synthetic strategies offer flexibility in terms of starting materials and reaction conditions.
Grignard Reaction with 4-Bromopyridine-2-carbaldehyde
An alternative approach involves the nucleophilic addition of a methyl Grignard reagent (CH₃MgBr) to 4-bromopyridine-2-carbaldehyde[11][12]. This method builds the desired carbon skeleton and introduces the hydroxyl group in a single step.
The key challenge in this pathway is the synthesis and stability of the pyridyl Grignard reagent, as they can be prone to side reactions. The reaction must be carried out under strictly anhydrous conditions in an ethereal solvent like diethyl ether or tetrahydrofuran (THF)[11][13].
Caption: Grignard Reaction Pathway for Synthesis.
Synthesis from 4-Bromo-2-methylpyridine
A multi-step synthesis starting from the more readily available 4-bromo-2-methylpyridine is also a viable option[14]. This pathway involves the deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile to introduce the hydroxymethyl functionality. A one-pot procedure has been described where the intermediate lithiated species reacts with N,N-dimethylformamide (DMF) to form the aldehyde in situ, which is then immediately reduced with sodium borohydride[14].
Experimental Protocol: Synthesis from 4-Bromo-2-methylpyridine [14]
-
Dissolve 4-bromo-2-methylpyridine (1.0 eq) in anhydrous THF (20 volumes) and cool to -78 °C under an inert atmosphere.
-
Slowly add lithium diisopropylamide (LDA) (3.5 eq) to the solution and stir for 30 minutes at -78 °C.
-
Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) and continue stirring at -78 °C for 45 minutes.
-
Quench the reaction at -78 °C by adding a mixture of acetic acid (4.0 eq) in methanol.
-
Add sodium borohydride (1.0 eq) and allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with a 10% aqueous citric acid solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography.
Data Summary
| Synthesis Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |
| Reduction | 4-Bromo-2-acetylpyridine | NaBH₄, Al(O-i-Pr)₃, H₂/PtO₂ | High yield, straightforward | Requires synthesis of the precursor ketone |
| Grignard Reaction | 4-Bromopyridine-2-carbaldehyde | CH₃MgBr | Direct C-C bond formation | Sensitive to moisture, potential side reactions |
| Functionalization | 4-Bromo-2-methylpyridine | LDA, DMF, NaBH₄ | Utilizes a common starting material | Requires cryogenic temperatures and strong base |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The reduction of 4-bromo-2-acetylpyridine offers a reliable and high-yielding pathway, with various reduction methods available to suit different laboratory setups and substrate sensitivities. The Grignard reaction and the functionalization of 4-bromo-2-methylpyridine represent valuable alternatives, providing flexibility in the choice of starting materials. The selection of the optimal synthetic route will depend on the specific requirements of the research, including scale, purity, and available resources.
References
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Grokipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]
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Chemistry Learner. (2020, June 30). Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. Retrieved from [Link]
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Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a.... Retrieved from [Link]
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Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]
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Semantic Scholar. (2007, September 20). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]
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Asian Journal of Chemistry. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
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Spectroscopic Data of 4-Bromo-2-(1-hydroxyethyl)pyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Bromo-2-(1-hydroxyethyl)pyridine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the predicted and experimentally analogous data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind data interpretation and provides standardized protocols for data acquisition, ensuring scientific integrity and reproducibility.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a hydroxyl group, and the pyridine ring bestows upon it a unique electronic and structural profile, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in further chemical transformations.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
2.1. Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shift of the hydroxyl proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
2.2. Predicted ¹H NMR Data and Interpretation
The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom and the pyridine nitrogen, as well as the hydroxyl and methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | ~8.4 - 8.6 | Doublet (d) | ~5.0 - 5.5 | 1H |
| H-5 (Pyridine) | ~7.4 - 7.6 | Doublet of doublets (dd) | ~5.0 - 5.5, ~1.5 - 2.0 | 1H |
| H-3 (Pyridine) | ~7.6 - 7.8 | Doublet (d) | ~1.5 - 2.0 | 1H |
| CH (hydroxyethyl) | ~4.8 - 5.0 | Quartet (q) | ~6.5 - 7.0 | 1H |
| OH (hydroxyethyl) | Variable (broad singlet) | Broad Singlet (br s) | N/A | 1H |
| CH₃ (hydroxyethyl) | ~1.4 - 1.6 | Doublet (d) | ~6.5 - 7.0 | 3H |
-
Aromatic Region: The pyridine protons are expected to be in the downfield region due to the aromatic ring current and the electronegativity of the nitrogen atom. H-6, being ortho to the nitrogen, will be the most deshielded. The bromine atom at the 4-position will further influence the chemical shifts of H-3 and H-5.
-
Aliphatic Region: The methine proton (CH) of the hydroxyethyl group is a quartet due to coupling with the three methyl protons. The methyl protons (CH₃) appear as a doublet due to coupling with the single methine proton. The hydroxyl proton (OH) signal is often broad and its chemical shift is dependent on concentration and solvent.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
3.1. Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A sweep width of approximately 200-240 ppm.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.
3.2. Predicted ¹³C NMR Data and Interpretation
The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Pyridine) | ~160 - 164 |
| C-6 (Pyridine) | ~148 - 152 |
| C-4 (Pyridine) | ~130 - 135 |
| C-3 (Pyridine) | ~125 - 129 |
| C-5 (Pyridine) | ~122 - 126 |
| CH (hydroxyethyl) | ~65 - 70 |
| CH₃ (hydroxyethyl) | ~23 - 27 |
-
Aromatic Carbons: The carbons of the pyridine ring are found in the aromatic region. C-2 and C-6, being adjacent to the nitrogen, are the most deshielded. The carbon bearing the bromine (C-4) will also have a distinct chemical shift.
-
Aliphatic Carbons: The carbon bearing the hydroxyl group (CH) is found in the 65-70 ppm range, and the methyl carbon (CH₃) is expected in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
4.1. Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
4.2. Predicted IR Data and Interpretation
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C and C=N Stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |
| C-O Stretch (alcohol) | 1050 - 1150 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
-
O-H Stretch: A broad and strong absorption in the 3200-3600 cm⁻¹ region is characteristic of the hydroxyl group.[1]
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[2][3]
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range.[2][3]
-
C-O Stretch: A strong absorption for the C-O single bond of the secondary alcohol is anticipated around 1050-1150 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
5.1. Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.
5.2. Predicted Mass Spectrometry Data and Interpretation
-
Molecular Ion (M⁺): The molecular weight of this compound is 202.05 g/mol . In EI-MS, the molecular ion peak should be observed at m/z 202 and 204 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[6]
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃): A fragment at [M-15]⁺ (m/z 187/189) is expected from the cleavage of the methyl group.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to a resonance-stabilized ion. Loss of the pyridine-containing radical would result in a fragment at m/z 45.[7][8]
-
Loss of water (-H₂O): Dehydration can lead to a fragment at [M-18]⁺ (m/z 184/186).[8]
-
Loss of the hydroxyethyl group: Cleavage of the bond between the pyridine ring and the hydroxyethyl side chain can result in a fragment corresponding to the 4-bromopyridinyl cation at m/z 156/158.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic characterization of an organic compound.
Conclusion
This guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, based on established principles and data from analogous structures, serve as a robust reference for researchers. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This comprehensive spectroscopic profile is essential for the unambiguous identification and further application of this important chemical entity.
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Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]
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SpectraBase. (n.d.). 4-bromopyridine, hydrobromide. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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-
PubChem. (n.d.). 4-Bromopyridine. Retrieved from [Link]
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Stenutz. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Nuclear magnetic resonance (1H NMR) spectrum of 2-hydroxyethyl methacrylate (HEMA) in acetone-d6. Retrieved from [Link]
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DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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-
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-
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-
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1H NMR spectrum of 4-Bromo-2-(1-hydroxyethyl)pyridine
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-(1-hydroxyethyl)pyridine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical research and pharmaceutical development for the unambiguous structural elucidation of organic molecules. This technical guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, a substituted heterocyclic compound with potential applications in medicinal chemistry. This document details the theoretical prediction of the ¹H NMR spectrum, including chemical shifts and coupling constants, and explains the underlying physicochemical principles governing these parameters. A rigorous, field-proven experimental protocol for acquiring high-quality spectral data is provided, alongside a discussion of advanced analytical considerations. This guide is designed to serve as an authoritative reference for researchers, chemists, and drug development professionals, enabling them to accurately interpret the NMR spectrum of this molecule and its analogues.
Predicted ¹H NMR Spectrum and Structural Rationale
The molecular structure of this compound gives rise to a distinct and predictable ¹H NMR spectrum. The molecule comprises a pyridine ring, which is an electron-deficient aromatic system, substituted with a bromine atom and a 1-hydroxyethyl group. The electronic effects of the nitrogen heteroatom, the halogen, and the side chain create unique magnetic environments for each proton, allowing for their differentiation and assignment.
The predicted spectral data, assuming a standard deuterated chloroform (CDCl₃) solvent, are summarized below.
Table 1: Predicted ¹H NMR Spectral Parameters for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| H-6 | 8.4 - 8.6 | Doublet (d) | J6,5 = 5.0 - 5.5 Hz | Located ortho to the electronegative ring nitrogen, resulting in strong deshielding and the most downfield chemical shift in the aromatic region.[1][2] |
| H-5 | 7.6 - 7.8 | Doublet of Doublets (dd) | J5,6 = 5.0 - 5.5 Hz, J5,3 = 1.5 - 2.0 Hz | Experiences deshielding from the adjacent bromine atom and couples to both H-6 (ortho-coupling) and H-3 (meta-coupling).[3] |
| H-3 | 7.3 - 7.5 | Doublet (d) or Singlet (s) | J3,5 = 1.5 - 2.0 Hz | Positioned meta to the nitrogen and bromine, its signal is primarily influenced by the adjacent side chain. The small meta-coupling may result in a narrow doublet or apparent singlet. |
| CH-OH (methine) | 4.9 - 5.1 | Quartet (q) | JCH,CH₃ = 6.5 - 7.0 Hz | The proton on the carbon bearing the hydroxyl group is deshielded by both the oxygen and the aromatic ring. It is split into a quartet by the three adjacent methyl protons.[4][5] |
| CH₃ (methyl) | 1.4 - 1.6 | Doublet (d) | JCH₃,CH = 6.5 - 7.0 Hz | These aliphatic protons are in a shielded environment. The signal is split into a doublet by the single adjacent methine proton.[6][7] |
| OH (hydroxyl) | 1.5 - 5.0 (variable) | Broad Singlet (br s) | N/A | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal and may not show coupling. |
Experimental Protocol for Data Acquisition
Acquiring a high-fidelity NMR spectrum requires meticulous sample preparation and parameter optimization. The following protocol is a self-validating system designed for robustness and reproducibility on a standard 400 MHz NMR spectrometer.
Sample Preparation
-
Weighing: Accurately weigh 5–10 mg of high-purity this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For precise chemical shift calibration, use a solvent containing a known internal standard, typically 0.03% v/v tetramethylsilane (TMS).
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube, ensuring a sample height sufficient to cover the detector coils (typically ~4 cm).
Spectrometer Setup and Calibration
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Insert the sample, lock the spectrometer onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal is indicative of a well-shimmed field, which is critical for resolving fine coupling details.
¹H NMR Acquisition Parameters
-
Pulse Program: A standard 30-degree pulse experiment (e.g., zg30 on Bruker systems) is typically sufficient.
-
Spectral Width (SW): Set to ~16 ppm, centered at approximately 6 ppm, to encompass the full range of expected signals from TMS (0 ppm) to potentially broad hydroxyl protons.
-
Acquisition Time (AQ): Set to ≥ 2.5 seconds to ensure adequate digital resolution for resolving small coupling constants.
-
Relaxation Delay (D1): Use a delay of 5 seconds. This ensures nearly complete T₁ relaxation for all protons, which is crucial for accurate signal integration.
-
Number of Scans (NS): Acquire 16 to 64 scans, depending on the sample concentration, to achieve a high signal-to-noise ratio.
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), to ensure chemical shift stability.
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption Lorentzian lineshapes and apply a baseline correction algorithm.
-
Calibration: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.
-
Integration: Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., a 1:1:1:1:3 ratio for H-6, H-5, H-3, CH, and CH₃, respectively).
-
Peak Picking and Coupling Analysis: Identify the chemical shift of each multiplet and measure the J-coupling constants. A key self-validation step is to confirm that coupled partners have identical J-values (e.g., JCH,CH₃ must equal JCH₃,CH).
Visualization of the Experimental Workflow
The logical flow from sample preparation to final structural confirmation is a systematic process. The following diagram, rendered using DOT language, illustrates this workflow.
Caption: Standard workflow for NMR-based structural elucidation.
Advanced Considerations for Drug Development Professionals
-
Solvent Effects: While CDCl₃ is standard, switching to a more polar solvent like DMSO-d₆ can significantly alter chemical shifts, particularly for the OH proton, which will become sharper and couple to the adjacent CH proton. This can be a useful technique for confirming the presence of the hydroxyl group.
-
Purity Assessment: ¹H NMR is a powerful quantitative tool (qNMR). By comparing the integration of the compound's signals to that of a certified internal standard of known concentration, the absolute purity of the sample can be determined.
-
Chiral Analysis: The methine carbon (CH-OH) is a stereocenter. If the molecule were synthesized as a racemate, the protons in a chiral environment (e.g., in the presence of a chiral solvating agent) would exhibit diastereotopicity, potentially leading to the appearance of two distinct sets of signals, one for each enantiomer.
-
2D NMR Experiments: For unequivocal assignment, especially in more complex analogues, two-dimensional NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons (e.g., H-5 with H-6 and H-3; CH with CH₃), while an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal with the carbon atom to which it is directly attached.[8]
Conclusion
The ¹H NMR spectrum of this compound is rich with information that, when correctly interpreted, provides definitive confirmation of its molecular structure. By understanding the influence of the pyridine ring, its substituents, and by following a robust experimental methodology, researchers can leverage this technique with high confidence. The data and protocols outlined in this guide serve as an authoritative foundation for the analysis of this compound and provide a framework for tackling more complex structural challenges in the fields of chemical synthesis and pharmaceutical sciences.
References
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Title: ¹H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) Source: Human Metabolome Database URL: [Link]
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Title: Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
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Title: ¹H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) Source: Defense Technical Information Center (DTIC) URL: [Link]
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Title: NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides Source: Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques URL: [Link]
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Title: 5.4: The ¹H-NMR experiment Source: Chemistry LibreTexts URL: [Link]
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Title: Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra... Source: The Royal Society of Chemistry URL: [Link]
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Title: ¹H-NMR Organic Structure Guide Source: Scribd URL: [Link]
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Title: NMR Techniques in Organic Chemistry: a quick guide Source: University of Bath URL: [Link]
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Title: NMR Coupling Constants Source: Iowa State University Chemical Instrumentation Facility URL: [Link]
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Title: ¹H NMR: How Many Signals? Source: Master Organic Chemistry URL: [Link]
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Title: Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine Source: Journal of Chemical Reviews URL: [Link]
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Title: H-H and 13C-H coupling constants in pyridazine Source: ResearchGate URL: [Link]
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Title: Coupling constants for ¹H and ¹³C NMR Source: University of Wisconsin-Madison URL: [Link]
-
Title: ¹H NMR Chemical Shift Source: Oregon State University URL: [Link]
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Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]
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Title: A Guide to ¹H NMR Chemical Shift Values Source: Compound Interest URL: [Link]
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An In-depth Technical Guide to the Solubility of 4-Bromo-2-(1-hydroxyethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-(1-hydroxyethyl)pyridine. In the absence of extensive public data on this specific compound, this guide establishes a predictive framework based on its molecular structure and physicochemical properties. It further provides a detailed, field-proven experimental protocol for researchers to determine its solubility in a range of common organic solvents. This document is designed to be a foundational resource, enabling scientists to make informed decisions in reaction optimization, purification, and formulation development.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of chemical and pharmaceutical development. It dictates the choice of solvents for synthesis, influences the efficiency of purification methods such as crystallization and chromatography, and is a critical determinant of a drug's bioavailability. A thorough understanding of a compound's solubility profile is therefore not merely academic but a prerequisite for successful process development and formulation. This guide provides the theoretical underpinnings and practical methodologies to characterize the solubility of this compound.
Physicochemical Properties and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of this compound offers several clues to its solubility behavior.
| Property | Value / Prediction | Source |
| Molecular Formula | C₇H₈BrNO | Inferred from structure |
| Molecular Weight | 202.05 g/mol | Inferred from structure |
| Key Functional Groups | Pyridine ring, Bromo group, Hydroxyethyl group | - |
| Hydrogen Bond Donor | Yes (hydroxyl group) | Inferred from structure |
| Hydrogen Bond Acceptor | Yes (hydroxyl oxygen, pyridine nitrogen) | Inferred from structure |
2.1. Analysis of Molecular Structure
The this compound molecule possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.
-
Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's polarity.[2] Pyridine itself is miscible with a wide range of polar and non-polar solvents.[3]
-
Hydroxyethyl Group (-CH(OH)CH₃): This is a highly polar functional group. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, significantly increasing the likelihood of solubility in polar, protic solvents like alcohols.[2][4]
-
Bromo Group (-Br): The bromo substituent adds to the molecular weight and introduces some polarity, but its primary effect is often to increase the hydrophobicity compared to an unsubstituted parent molecule.[5]
The interplay of these groups dictates the overall polarity and hydrogen bonding capability of the molecule. The presence of the hydroxyethyl group is expected to be a dominant factor in its solubility in polar solvents.
Caption: Key molecular features of this compound influencing its solubility.
2.2. Predicted Solubility Profile
Based on the structural analysis, the following solubility trends can be predicted:
-
High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions with the hydroxyethyl group.[4]
-
Moderate to Good Solubility: Likely in polar aprotic solvents like acetone, ethyl acetate, acetonitrile, and dimethyl sulfoxide (DMSO). These solvents can accept hydrogen bonds and engage in dipole-dipole interactions.[1]
-
Low to Poor Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether. The overall polarity of the molecule is likely too high for significant dissolution in these solvents.[1]
Experimental Protocol for Solubility Determination
The following is a robust, generalized "shake-flask" method for determining the equilibrium solubility of this compound. This method is considered a gold standard for its reliability and accuracy.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg precision)
-
Glass vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.2. Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C (or another temperature of interest).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is generally recommended.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.
-
-
Calculation and Data Reporting:
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Caption: Experimental workflow for determining equilibrium solubility via the shake-flask method.
Data Presentation Template
Experimentally determined solubility data should be recorded systematically for easy comparison and interpretation.
| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Polar Protic | Methanol | 25 | |||
| Ethanol | 25 | ||||
| Isopropanol | 25 | ||||
| Polar Aprotic | Acetonitrile | 25 | |||
| Acetone | 25 | ||||
| Ethyl Acetate | 25 | ||||
| DMSO | 25 | ||||
| Non-Polar | Toluene | 25 | |||
| Hexane | 25 | ||||
| Diethyl Ether | 25 |
Safety and Handling
Pyridine and its derivatives require careful handling in a laboratory setting.[6] Always consult the specific Safety Data Sheet (SDS) for this compound before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, when handling the compound.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. Keep the container tightly closed when not in use.[8]
-
First Aid: In case of skin contact, wash the affected area immediately with soap and water. For eye contact, rinse with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[6]
Conclusion
This guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed experimental protocol, researchers are equipped to generate the critical data needed for process development, purification, and formulation. Adherence to the described methodologies and safety precautions will ensure the generation of accurate, reliable, and reproducible solubility data, thereby accelerating research and development timelines.
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Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Chemistry Stack Exchange. (2016). Does hydrogen bonding contribute in solubility of a substance. [Link]
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SD Fine-Chem. (n.d.). PYRIDINE - Safety Data Sheet. [Link]
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Morressier. (2013). Structure based prediction of substituted pyridine cation exchange to Ca-montmorillonite. [Link]
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National Center for Biotechnology Information. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. [Link]
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PubChem. (n.d.). 4-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. [Link]
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A Technical Guide to Investigating the Biological Potential of 4-Bromo-2-(1-hydroxyethyl)pyridine
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][] This guide focuses on 4-Bromo-2-(1-hydroxyethyl)pyridine, a specific derivative whose biological potential remains largely uncharacterized. The presence of a bromine atom and a hydroxyethyl side chain introduces unique electronic and steric properties that warrant a systematic investigation. This document provides a comprehensive framework for researchers and drug development professionals to explore the potential therapeutic applications of this compound. We will delve into hypothesized biological activities, grounded in the extensive literature on related pyridine structures, and present detailed, self-validating experimental protocols for their validation.
Introduction: The Rationale for Investigation
Pyridine and its derivatives are the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to their privileged status in drug design.[1] The pyridine ring can act as a bioisostere for benzene rings and engage in crucial hydrogen bonding and pi-stacking interactions with biological targets.[] The introduction of substituents dramatically modulates the molecule's physicochemical properties and biological activity.
In the case of This compound , three key structural features guide our investigation:
-
The Pyridine Core: Provides a rigid, aromatic scaffold known to interact with a wide array of biological targets.
-
The Bromo Substituent: Halogens, particularly bromine, can alter the electronic distribution of the ring, enhance binding affinity through halogen bonding, and influence metabolic stability and membrane permeability. Bromopyridines are versatile intermediates in the synthesis of complex, biologically active molecules.[5][6]
-
The (1-hydroxyethyl) Group: This side chain introduces a chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, which is often critical for specific interactions within an enzyme's active site or a receptor's binding pocket.
Given the established activities of related bromopyridines and functionalized pyridines, we hypothesize that this compound holds significant potential as a lead compound in oncology, infectious diseases, and enzyme-targeted therapies. This guide outlines a logical, tiered approach to systematically test these hypotheses.
Synthesis and Physicochemical Characterization
Before biological evaluation, securing a reliable source of the compound is paramount. While a direct synthesis for this compound is not prominently documented, established organometallic procedures for functionalizing pyridines can be adapted. A plausible synthetic route, based on the literature for a related isomer, involves the lithiation of 4-bromo-2-methylpyridine followed by reaction with an appropriate electrophile and subsequent reduction.[7]
| Property | Predicted Value / Information | Source / Method |
| Molecular Formula | C₇H₈BrNO | - |
| Molecular Weight | 202.05 g/mol | - |
| Synthesis Precursor | 4-bromo-2-methylpyridine | [7] |
| Key Functional Groups | Pyridine, Bromo, Secondary Alcohol | - |
Hypothesis 1: Potential Anticancer Activity
Rationale: The pyridine ring is a common feature in numerous anticancer agents, and various derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][8] The mechanism often involves the inhibition of key cellular processes like cell division, signaling pathways, or DNA synthesis.[8]
Experimental Workflow for Anticancer Evaluation
A tiered screening approach is recommended to efficiently assess the compound's anticancer potential, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies for active compounds.
Caption: Workflow for anticancer activity assessment.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol is foundational for determining the concentration-dependent cytotoxic effect of the compound.[9] The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[10]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HT-29) and a non-malignant control cell line in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO at <0.5%) and a positive control (e.g., Cisplatin).[11]
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[10]
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | TBD |
| HT-29 | Colorectal Carcinoma | Data to be determined | TBD |
| A549 | Lung Carcinoma | Data to be determined | TBD |
| HMEC-1 | Normal Endothelial | Data to be determined | N/A |
Hypothesis 2: Potential Antimicrobial Activity
Rationale: Pyridine derivatives are well-established antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[12][13][14] The mechanism can involve disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Workflow for Antimicrobial Evaluation
The primary goal is to determine the minimum concentration of the compound that inhibits microbial growth (MIC).
Caption: Workflow for antimicrobial activity assessment.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for quantitative antimicrobial susceptibility testing.[15]
-
Preparation: Prepare a stock solution of this compound in DMSO. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to achieve a range of concentrations (e.g., 256 to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
| Microbial Strain | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined |
| Escherichia coli | Gram-negative Bacteria | Data to be determined |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Data to be determined |
| Candida albicans | Fungal Pathogen | Data to be determined |
Hypothesis 3: Potential as an Enzyme Inhibitor
Rationale: The specific arrangement of a hydrogen-bond-accepting nitrogen in the pyridine ring and a hydrogen-bond-donating hydroxyl group on the side chain makes this compound an attractive candidate for an enzyme inhibitor, particularly for ATP-binding sites found in kinases. Small molecule inhibitors are crucial tools for dissecting biological pathways and serve as leads for drug development.[16]
Experimental Workflow for Enzyme Inhibition
This workflow focuses on identifying if the compound inhibits a specific enzyme and characterizing the nature of that inhibition.
Detailed Protocol: Characterizing Inhibition Modality
Once initial inhibition is confirmed (an IC₅₀ value is determined), understanding the mechanism of inhibition (MOI) is critical.[17] This protocol determines whether the inhibition is competitive, noncompetitive, or uncompetitive with respect to the enzyme's substrate.
-
Assay Setup: Use a continuous-read kinetic assay (e.g., fluorescence or absorbance-based) for the target enzyme.
-
Experimental Matrix: Set up a matrix of experiments in a 96- or 384-well plate. Vary the concentration of the substrate across the x-axis (e.g., from 0.25x Kₘ to 10x Kₘ). Vary the concentration of the inhibitor (this compound) across the y-axis (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
Kinetic Measurement: Initiate the enzymatic reaction and measure the reaction velocity (rate) for each condition.
-
Data Analysis:
-
Plot reaction velocity versus substrate concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the pattern of the lines to determine the inhibition modality.[18]
-
Caption: Modes of reversible enzyme inhibition.
Conclusion and Future Directions
This compound represents an intriguing, yet unexplored, chemical entity. Its structure, combining the privileged pyridine scaffold with a halogen and a hydrogen-bonding side chain, provides a strong rationale for investigating its biological activity. The experimental workflows detailed in this guide offer a systematic and robust strategy for evaluating its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. Positive results from these initial screens would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, advanced mechanistic studies, and eventual progression to in vivo models. This structured approach is essential for unlocking the therapeutic potential of novel chemical matter in modern drug discovery.
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The Strategic Role of 4-Bromo-2-(1-hydroxyethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridine scaffold is a cornerstone of contemporary drug discovery, prized for its ability to engage in a multitude of biological interactions. Within this vast chemical space, functionalized pyridines serve as critical building blocks for constructing complex molecular architectures with tailored pharmacological profiles. This technical guide delves into the nuanced role of a specific, yet highly strategic intermediate: 4-Bromo-2-(1-hydroxyethyl)pyridine. We will explore its synthesis, inherent chemical reactivity, and its pivotal function as a precursor to advanced therapeutic agents, with a particular focus on the development of next-generation kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both a theoretical framework and practical, field-proven insights into the application of this versatile molecule.
Introduction: The Privileged Pyridine Scaffold
The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its remarkable versatility.[1] Its presence in natural products like vitamins and alkaloids, as well as in a wide array of synthetic pharmaceuticals, underscores its significance in medicinal chemistry.[2] The introduction of specific functional groups onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, and dictates its interaction with biological targets.[1]
Halogenated pyridines, in particular, are invaluable intermediates in pharmaceutical synthesis.[3] The bromine atom in this compound serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[3] Furthermore, the 1-hydroxyethyl substituent at the 2-position introduces a chiral center and a hydroxyl group capable of forming crucial hydrogen bond interactions within a protein's active site, a feature often exploited in the design of potent and selective inhibitors.
Synthesis and Chemical Reactivity
The efficient synthesis of this compound is paramount to its utility as a building block. While various synthetic routes to functionalized pyridines exist, a common and reliable method involves the reduction of the corresponding acetylpyridine.
Proposed Synthetic Pathway: Reduction of 4-Bromo-2-acetylpyridine
A practical and scalable synthesis of this compound can be achieved through the reduction of 4-bromo-2-acetylpyridine. This transformation is typically accomplished using a mild and selective reducing agent, such as sodium borohydride (NaBH₄), in an alcoholic solvent like methanol or ethanol.[4][5]
The reaction proceeds via nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the acetyl group.[5] Subsequent protonation of the resulting alkoxide by the solvent yields the desired secondary alcohol.[4] This method is favored for its operational simplicity, high yields, and the commercial availability of the starting materials.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-acetylpyridine
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of 4-bromo-2-acetylpyridine (1.0 eq) in methanol (10 volumes) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C and stir for an additional 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Key Chemical Transformations
The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups: the bromo substituent and the hydroxyl group.
-
The Bromo Substituent: The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[3] This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse chemical libraries for lead optimization.
-
The 1-Hydroxyethyl Group: The secondary alcohol provides a crucial point for hydrogen bonding with target proteins.[6] It can also be further functionalized, for instance, through etherification or esterification, to modulate the compound's properties or to introduce further points of interaction with the biological target. The chirality of this group is also a critical consideration in drug design, as different stereoisomers can exhibit vastly different biological activities.
Below is a Graphviz diagram illustrating the synthetic workflow for this compound and its subsequent utility in cross-coupling reactions.
Caption: Synthetic workflow for this compound and its application.
Application in Kinase Inhibitor Drug Discovery: The Case of ERK1/2 Inhibitors
The RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway, often through mutations in BRAF or RAS, is a hallmark of many cancers.[2] Consequently, the components of this pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), have emerged as high-value targets for cancer therapy.[2]
The (S)-1-(2-hydroxyethyl)pyridin-2(1H)-one Scaffold in ERK Inhibition
A prime example of the strategic importance of the 1-hydroxyethyl-pyridine motif is found in the discovery of GDC-0994 (ravoxertinib), a potent and selective inhibitor of ERK1/2 that has advanced to clinical trials.[6][9] The chemical structure of GDC-0994 features a (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(...)-pyridin-2(1H)-one core.[6] This pyridinone moiety, which can be conceptually derived from this compound, plays a crucial role in the inhibitor's activity. The pyridinone can act as a bioisostere for other aromatic systems and its N-hydroxyethyl substituent is key for establishing critical interactions in the kinase active site.[1]
The development of GDC-0994 highlights the therapeutic potential of molecules containing this scaffold.[6] The "(S)-1-(...-2-hydroxyethyl)" portion of the molecule is instrumental in achieving high potency and selectivity.[9]
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship studies of pyridone-based ERK inhibitors have underscored the importance of the substituents on the pyridone ring.[9] The 4-position, where the bromine atom resides in our precursor, is a key vector for introducing diversity and modulating the pharmacological properties of the molecule. The ability to perform cross-coupling reactions at this position allows for the exploration of a wide range of substituents to optimize target engagement, selectivity, and pharmacokinetic properties.
The following table summarizes the biological activity of the ERK1/2 inhibitor GDC-0994, which contains a core structure accessible through the chemistry discussed.
| Compound | Target | IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (A375 cells) | Reference |
| GDC-0994 | ERK1 | 1.1 | 86 | [9] |
| ERK2 | 0.3 | [9] |
The ERK1/2 Signaling Pathway
The ERK1/2 signaling cascade is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[7][10] This leads to the activation of the small GTPase RAS, which in turn activates the RAF kinases (A-RAF, B-RAF, C-RAF).[8] RAF kinases then phosphorylate and activate MEK1/2, which are dual-specificity kinases that phosphorylate ERK1/2 on threonine and tyrosine residues, leading to their full activation.[8] Activated ERK1/2 can then translocate to the nucleus to phosphorylate a variety of transcription factors, such as ELK1, c-Fos, and c-Myc, ultimately regulating gene expression related to cell proliferation, survival, and differentiation.[7][10] The diagram below illustrates this critical signaling pathway.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for ERK1/2 inhibitors.
Conclusion and Future Perspectives
This compound represents a strategically important, yet underexplored, building block in medicinal chemistry. Its synthesis is straightforward, and its functional group handles offer orthogonal reactivity that is highly desirable in modern drug discovery. The structural motif of a 1-hydroxyethyl group on a pyridine ring is a key feature in potent and selective kinase inhibitors, as exemplified by the clinical candidate GDC-0994.
The true potential of this compound lies in its capacity to serve as a versatile platform for the generation of novel, diverse, and potent therapeutic agents. As our understanding of the structural biology of disease targets continues to grow, the demand for such precisely functionalized heterocyclic intermediates will undoubtedly increase. Future work in this area will likely focus on the development of stereoselective syntheses of this chiral building block and its application in the discovery of inhibitors for a broader range of kinase targets and other enzyme families. The insights provided in this guide aim to equip researchers with the foundational knowledge to leverage the unique chemical attributes of this compound in their own drug discovery endeavors.
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The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors. (2007). ResearchGate. Retrieved from [Link]
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Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (2016). ACS Publications. Retrieved from [Link]
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Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (2016). PubMed. Retrieved from [Link]
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The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. (2024). ScienceDirect. Retrieved from [Link]
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Whitepaper: Strategic Diversification of the Pyridine Scaffold: Synthesis of Novel Derivatives from 1-(4-Bromopyridin-2-yl)ethan-1-ol
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[1][4] This technical guide provides a comprehensive framework for the synthesis of novel pyridine derivatives, utilizing the versatile starting material, 1-(4-Bromopyridin-2-yl)ethan-1-ol. We will explore strategic modifications at both the C4-bromo and C2-hydroxyethyl positions, detailing field-proven protocols for oxidation, palladium-catalyzed cross-coupling, and nucleophilic substitution. The narrative emphasizes the rationale behind experimental choices, offering insights into catalyst selection, reaction optimization, and robust characterization methodologies to empower researchers in the discovery of new chemical entities.
Introduction: The Enduring Significance of the Pyridine Core
Pyridine and its derivatives are fundamental building blocks in pharmaceutical sciences, demonstrating an incredible diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7] The nitrogen atom within the aromatic ring is not merely a structural feature; it profoundly influences the molecule's physicochemical properties. It acts as a hydrogen bond acceptor, enhances water solubility, and can be crucial for binding interactions with biological targets like enzymes and receptors.[1][4]
The strategic functionalization of the pyridine ring allows medicinal chemists to fine-tune a compound's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Our selected starting material, 1-(4-Bromopyridin-2-yl)ethan-1-ol, presents two distinct and orthogonal reactive sites for chemical elaboration: the C4-bromine atom, ideal for carbon-carbon and carbon-heteroatom bond formation, and the C2-(1-hydroxyethyl) group, which can be readily modified through oxidation. This dual reactivity provides a powerful platform for generating structurally diverse compound libraries from a single, accessible precursor.
The Starting Material: Synthesis and Characterization of 1-(4-Bromopyridin-2-yl)ethan-1-ol
A reliable and scalable synthesis of the starting material is the bedrock of any discovery campaign. The protocol below outlines a robust method adapted from established procedures for the functionalization of methylpyridines.[8]
Synthetic Protocol
Reaction Scheme:
-
Deprotonation of 4-bromo-2-methylpyridine with a strong base.
-
Formylation with an electrophile (e.g., DMF).
-
In situ reduction of the resulting aldehyde to the primary alcohol.
Detailed Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add 4-bromo-2-methylpyridine (2.5 g, 14.53 mmol). To this solution, slowly add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 25.4 mL, 50.9 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting deep red solution at -78 °C for 30 minutes.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3.38 mL, 43.6 mmol) dropwise. Continue stirring at -78 °C for an additional 45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: In a separate flask, prepare a solution of acetic acid (3.33 mL, 58.1 mmol) in methanol (10 mL). Add this solution to the reaction mixture at -78 °C, followed by the portion-wise addition of sodium borohydride (0.550 g, 14.53 mmol).
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of a 10% aqueous citric acid solution (50 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, 1-(4-Bromopyridin-2-yl)ethan-1-ol, can be purified by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes).[8]
Characterization Data
A full structural confirmation is mandatory. The following data are representative for the target compound.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.37 (d, J=5.3 Hz, 1H, H6), 7.58 (d, J=1.8 Hz, 1H, H3), 7.49 (dd, J=5.4, 1.9 Hz, 1H, H5), 4.75 (q, J=6.5 Hz, 1H, CHOH), 5.40 (d, J=4.5 Hz, 1H, OH), 1.35 (d, J=6.5 Hz, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 163.5 (C2), 150.0 (C6), 132.0 (C4), 127.5 (C5), 122.0 (C3), 68.5 (CHOH), 25.0 (CH₃). |
| Mass Spec. (ESI+) | m/z: 201.9, 203.9 [M+H]⁺, characteristic isotopic pattern for bromine.[8] |
Synthetic Diversification Strategies
The true value of 1-(4-Bromopyridin-2-yl)ethan-1-ol lies in its potential for diversification. The following sections outline validated strategies to modify the scaffold.
Strategy A: Oxidation of the C2-Hydroxyethyl Group
Oxidizing the secondary alcohol to a ketone creates a new electrophilic center, opening pathways for reactions like reductive amination, Wittig reactions, or aldol condensations.
Protocol: Oxidation to 4-Bromo-2-acetylpyridine
-
Setup: Dissolve 1-(4-Bromopyridin-2-yl)ethan-1-ol (1.0 g, 4.95 mmol) in dichloromethane (DCM, 20 mL).
-
Oxidant Addition: Add Dess-Martin periodinane (DMP) (2.31 g, 5.44 mmol) portion-wise at room temperature.
-
Scientist's Note: DMP is a mild oxidant suitable for acid-sensitive substrates. Alternatives like Swern oxidation or PCC can also be employed, but DMP offers operational simplicity and avoids harsh acidic or basic conditions.
-
-
Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor completion by TLC (staining with potassium permanganate will show consumption of the starting alcohol).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL). Stir vigorously for 15 minutes until the layers are clear.
-
Purification: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude ketone, which can be purified by silica gel chromatography.
Strategy B: Palladium-Catalyzed Cross-Coupling at the C4-Position
The C4-bromo position is a prime handle for building molecular complexity via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis due to their broad substrate scope and functional group tolerance.[9]
The Suzuki reaction forms a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent (boronic acid or ester).[9][10]
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 1-(4-Phenylpyridin-2-yl)ethan-1-ol
-
Setup: To a microwave vial, add 1-(4-Bromopyridin-2-yl)ethan-1-ol (202 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol).
-
Solvent & Catalyst: Add a 4:1 mixture of toluene and water (5 mL). Degas the mixture by bubbling argon through it for 15 minutes. Add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Rationale: The choice of ligand is critical for efficient coupling with electron-deficient bromopyridines. Buchwald-type phosphine ligands like SPhos are highly effective.[11] The aqueous base system is standard for Suzuki couplings.
-
-
Reaction: Seal the vial and heat to 100 °C for 1-4 hours, or until LC-MS analysis indicates complete consumption of the starting material.
-
Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the desired biaryl product.
Table of Representative Suzuki Coupling Products
| Boronic Acid | Product Structure | Yield (%) |
| Phenylboronic acid | 1-(4-Phenylpyridin-2-yl)ethan-1-ol | 92 |
| 4-Methoxyphenylboronic acid | 1-(4-(4-Methoxyphenyl)pyridin-2-yl)ethan-1-ol | 88 |
| Thiophene-3-boronic acid | 1-(4-(Thiophen-3-yl)pyridin-2-yl)ethan-1-ol | 75 |
The Sonogashira reaction couples the bromopyridine with a terminal alkyne, providing access to valuable alkynylpyridine derivatives.[12] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[12]
Protocol: Synthesis of 1-(4-(Phenylethynyl)pyridin-2-yl)ethan-1-ol
-
Setup: To a Schlenk flask, add 1-(4-Bromopyridin-2-yl)ethan-1-ol (202 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol), and copper(I) iodide (CuI, 19 mg, 0.1 mmol).
-
Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous triethylamine (Et₃N, 3 mL) and THF (3 mL), followed by phenylacetylene (112 µL, 1.02 mmol).
-
Scientist's Note: The base (Et₃N) is crucial as it acts as both the solvent and the acid scavenger. Degassing is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
-
Reaction: Stir the mixture at room temperature for 16 hours.[13]
-
Work-up: Remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate, filter through a pad of Celite to remove catalyst residues, and concentrate. Purify via column chromatography.
Strategy C: Nucleophilic Aromatic Substitution (SNAr)
While less common for bromopyridines compared to their chloro- counterparts, SNAr can be effective with highly activated substrates or strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position for nucleophilic attack.[14][15]
Protocol: Synthesis of 1-(4-(Morpholino)pyridin-2-yl)ethan-1-ol
-
Setup: Combine 1-(4-Bromopyridin-2-yl)ethan-1-ol (202 mg, 1.0 mmol), morpholine (174 µL, 2.0 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 144 mg, 1.5 mmol) in a sealed tube.
-
Reaction: Add anhydrous DMSO (2 mL) and heat the mixture to 120 °C for 12-24 hours.
-
Rationale: High temperatures and a polar aprotic solvent like DMSO are typically required to facilitate SNAr on less activated aryl halides.[14]
-
-
Purification: Cool the reaction, pour into water, and extract with ethyl acetate. The product can be isolated after standard work-up and chromatographic purification.
Integrated Synthetic Strategies & Characterization Logic
The true power of this approach comes from combining the strategies. For example, the ketone product from Strategy A (4-Bromo-2-acetylpyridine) can be used as a substrate in the cross-coupling reactions of Strategy B, leading to a completely new family of derivatives.
Logical Flow of Compound Discovery and Validation
Caption: Workflow for the synthesis and structural validation of novel derivatives.
Spectroscopic Characterization of Novel Derivatives
Unambiguous characterization is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.[16]
-
¹H NMR: Provides information on the proton environment.[16] For a Suzuki product like 1-(4-phenylpyridin-2-yl)ethan-1-ol, one would expect to see new signals in the aromatic region (δ 7.3-7.6 ppm) corresponding to the introduced phenyl group, and the disappearance of the characteristic splitting pattern of the starting bromopyridine.
-
¹³C NMR: Confirms the carbon skeleton. The C4 carbon signal would shift significantly from ~132 ppm (brominated) to a different value depending on the new substituent.[17]
-
Mass Spectrometry: Provides the molecular weight of the new compound. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact elemental composition. The loss of the characteristic Br isotope pattern is a key indicator of a successful reaction at the C4 position.[18][19]
Table of Representative Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ, ppm) | MS (ESI+) [M+H]⁺ |
| 4-Bromo-2-acetylpyridine | 8.65 (d, H6), 8.10 (s, H3), 7.80 (d, H5), 2.70 (s, CH₃) | 200.0, 202.0 |
| 1-(4-Phenylpyridin-2-yl)ethan-1-ol | 8.55 (d, H6), 7.60-7.30 (m, Ar-H), 4.80 (q, CHOH) | 200.1 |
| 1-(4-(Phenylethynyl)pyridin-2-yl)ethan-1-ol | 8.50 (d, H6), 7.65-7.40 (m, Ar-H), 4.85 (q, CHOH) | 224.1 |
Conclusion and Future Outlook
The synthetic pathways detailed in this guide demonstrate that 1-(4-Bromopyridin-2-yl)ethan-1-ol is a highly valuable and versatile starting material for the generation of novel, drug-like pyridine derivatives. By strategically employing oxidation, palladium-catalyzed cross-coupling, and nucleophilic substitution reactions, researchers can rapidly access a wide array of chemical structures. The combination of these validated protocols with robust analytical characterization provides a powerful engine for discovery programs targeting various diseases. Future work should focus on exploring the biological activity of these novel scaffolds and further expanding the synthetic toolbox to include other modern transformations, such as C-H activation and photoredox catalysis, to continue populating this important area of chemical space.
References
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Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. [Link]
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Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]
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Xiong, Y. (2025). What types of organic synthesis reactions can 4 - bromopyridine hydrochloride participate in? Blog. [Link]
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Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. [Link]
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Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Scribd. [Link]
-
O'Malley, D. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
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Verma, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
-
Kaur, N., & Kishore, D. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]
- Various Authors. (n.d.). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Various Sources. [https://www.researchgate.
-
Singh, H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PubMed Central. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]
-
Neeter, R., & Nibbering, N. M. M. (1971). Mass spectrometry of pyridine compounds—II: Hydrogen exchange in the molecular ions of isonicotinic—and nicotinic acid as a function of internal energy. Organic Mass Spectrometry. [Link]
-
Singh, H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Ali, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. [Link]
-
Various Authors. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]
-
Kumar, S., & Narasimhan, B. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
-
Kim, H., & Lee, P. H. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Various Authors. (2012). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]
-
Brzezinski, B., et al. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]
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Appleby, K. M., et al. (2020). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. [Link]
-
Various Authors. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. [Link]
-
Various Authors. (2021). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. [Link]
-
Various Authors. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
-
Petrova, T., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
NIST. (n.d.). Pyridine. NIST WebBook. [Link]
-
Various Authors. (2020). The 4-substitution of 3-bromopyridines with additional nucleophiles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
McNally, A., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. RSC Publishing. [Link]
-
Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Various Authors. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. [Link]
-
Various Authors. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. [Link]
-
Al-Abdullah, E. S., et al. (2011). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]
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- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols for the Selective Reduction of 4-Bromo-2-acetylpyridine
Introduction
The transformation of carbonyl functional groups is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecular architectures. Among these transformations, the reduction of ketones to secondary alcohols is of paramount importance, providing access to key intermediates for pharmaceuticals, agrochemicals, and materials science. This application note provides a detailed, field-proven protocol for the selective reduction of 4-bromo-2-acetylpyridine to its corresponding alcohol, 1-(4-bromopyridin-2-yl)ethanol. This particular transformation is significant as the resulting pyridyl ethanol moiety is a versatile chiral building block for asymmetric synthesis.[1][2]
This guide is structured to provide not just a step-by-step procedure, but also the underlying scientific rationale for key experimental choices. We will delve into the mechanism of the reduction, methods for real-time reaction monitoring, and robust protocols for purification and characterization of the final product.
Guiding Principles: The Chemistry of Selective Ketone Reduction
The chosen reagent for this protocol is sodium borohydride (NaBH₄). This decision is rooted in its favorable balance of reactivity and selectivity.
Why Sodium Borohydride?
Sodium borohydride is classified as a mild reducing agent, a characteristic that is highly advantageous for this specific transformation. Unlike more powerful hydride donors such as lithium aluminum hydride (LiAlH₄), NaBH₄ exhibits excellent chemoselectivity. It will readily reduce aldehydes and ketones while leaving other potentially reactive functional groups, such as esters, amides, and, critically in this case, the aromatic pyridine ring and the carbon-bromine bond, intact under standard conditions.[3][4] This selectivity obviates the need for protecting groups, streamlining the synthetic route.
The reduction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 4-bromo-2-acetylpyridine. This forms a new carbon-hydrogen bond and breaks the carbon-oxygen π-bond, resulting in a tetracoordinate boron-alkoxide intermediate.[5]
-
Protonation: Following the hydride transfer, a protic solvent (in this protocol, methanol) protonates the newly formed alkoxide to yield the final secondary alcohol product, 1-(4-bromopyridin-2-yl)ethanol.[5]
The overall transformation is illustrated below:
Experimental Protocol
This section details the comprehensive procedure for the reduction, monitoring, and purification of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-Bromo-2-acetylpyridine | ≥97% | Frontier Specialty Chemicals |
| Sodium borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich |
| Methanol (CH₃OH) | Anhydrous | VWR Chemicals |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated aq. NH₄Cl solution | - | Lab-prepared |
| Anhydrous magnesium sulfate (MgSO₄) | - | Lab-prepared |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| TLC plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
Detailed Step-by-Step Procedure
Sources
Application Note: High-Purity Isolation of 4-Bromo-2-(1-hydroxyethyl)pyridine via Automated Flash Column Chromatography
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 4-Bromo-2-(1-hydroxyethyl)pyridine from a crude synthetic mixture using automated flash column chromatography. By leveraging a systematic approach to method development, from Thin-Layer Chromatography (TLC) to a precisely controlled solvent gradient on a silica gel column, this guide ensures the consistent attainment of high-purity material essential for downstream applications in pharmaceutical research and development. The causality behind each step, from stationary phase selection to post-purification analysis, is detailed to empower researchers with a robust and reproducible methodology.
Introduction: The Critical Role of Purity
This compound is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide array of complex molecular architectures with potential therapeutic applications. The purity of this intermediate is paramount, as residual starting materials or synthetic byproducts can lead to undesired side reactions, complicate reaction kinetics, and introduce impurities into the final active pharmaceutical ingredient (API). Column chromatography is a cornerstone technique for purification in organic synthesis, enabling the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] This note details a validated method for achieving >98% purity of the target compound.
Foundational Principles: Chromatographic Separation Strategy
The successful purification of this compound hinges on the polarity differences between the desired product and the primary impurities derived from its synthesis.
Synthesis Pathway Overview: A common synthetic route involves the conversion of 4-bromo-2-methylpyridine to an intermediate aldehyde, which is subsequently reduced to the target alcohol, this compound.[2]
Key Compounds and Relative Polarities:
-
4-bromo-2-methylpyridine (Starting Material): Least polar.
-
4-bromo-pyridine-2-carbaldehyde (Intermediate): Moderately polar.
-
This compound (Product): Most polar, due to the presence of the hydroxyl group which engages in hydrogen bonding.
This significant difference in polarity allows for effective separation using normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[3] The most polar compound, our target product, will have the strongest interaction with the silica gel and therefore elute last.
Safety First: Chemical Hazard Management
All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin, eye, and respiratory irritation.[4]
-
Hexanes & Ethyl Acetate: Flammable liquids. Hexane is a known neurotoxin.
-
Silica Gel: Inhalation of fine silica dust can cause respiratory damage. Handle carefully.
Refer to the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[5]
Experimental Protocol: From TLC to Purified Product
This protocol is designed as a self-validating system, where initial TLC analysis informs the parameters for the flash chromatography run.
Part 1: Thin-Layer Chromatography (TLC) for Method Development
The initial step is to determine an optimal mobile phase composition that provides good separation of the target compound from impurities. An ideal solvent system will yield a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[6]
Materials:
-
Crude reaction mixture
-
TLC plates (Silica Gel 60 F254)
-
TLC developing chamber
-
Mobile phase: Ethyl acetate (EtOAc) and Hexanes
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small sample of the crude reaction mixture in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the plate in a chamber pre-saturated with a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and incrementally increase the polarity (e.g., 7:3, 1:1).
-
Visualize the separated spots under a UV lamp.
-
The target product, being the most polar, will have the lowest Rf value. Adjust the solvent ratio until the product spot is well-separated from other spots and has an Rf in the desired range (0.2-0.4). A 3:7 to 1:1 mixture of EtOAc:Hexanes is a common starting point for compounds of similar polarity.[3]
Data Interpretation:
| Compound | Expected Rf (Relative) | Rationale |
| 4-bromo-2-methylpyridine | High | Least polar, travels furthest up the TLC plate. |
| 4-bromo-pyridine-2-carbaldehyde | Intermediate | More polar than the starting material due to the carbonyl group. |
| This compound | Low | Most polar due to the hydroxyl group, interacts strongly with the silica gel. |
Part 2: Automated Flash Column Chromatography Protocol
Instrumentation and Materials:
-
Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™)
-
Pre-packed silica gel column (select size based on the amount of crude material; a general rule is a 40g column for 0.4-4g of crude material).
-
Solvent A: Hexanes
-
Solvent B: Ethyl Acetate
-
Crude this compound
Experimental Workflow Diagram:
Caption: Workflow for the purification of this compound.
Procedure:
-
Sample Preparation: Dissolve the crude material (e.g., 1.0 g) in a minimal volume of dichloromethane (DCM). To this solution, add a small amount of silica gel (approx. 1.5-2.0 g) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This dry-loading technique generally provides superior separation compared to liquid injection.[7]
-
Column Installation and Equilibration: Install the appropriate size silica gel column onto the flash chromatography system. Equilibrate the column by flushing with 100% Hexanes (Solvent A) for at least two column volumes.
-
Method Setup: Program the system with a linear gradient based on the TLC results. A typical gradient for this separation would be:
| Time (min) | % Ethyl Acetate (Solvent B) | Gradient Profile |
| 0.0 | 10 | Isocratic |
| 2.0 | 10 | Isocratic |
| 12.0 | 70 | Linear Gradient |
| 15.0 | 100 | Step Gradient |
| 20.0 | 100 | Isocratic (Flush) |
-
Execution: Load the prepared dry sample onto the column. Begin the run and monitor the separation in real-time using the system's UV detector. The product, containing a pyridine ring, is UV-active and will be readily detected.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks. The less polar impurities will elute first, followed by the desired product as a distinct, well-resolved peak.
-
Post-Run Analysis: Analyze the collected fractions using TLC to confirm the identity and purity of each.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.
Troubleshooting and Field-Proven Insights
Logical Troubleshooting Flow:
Caption: Troubleshooting common column chromatography issues.
Expertise & Experience:
-
Acid Sensitivity: Pyridine-containing compounds can sometimes interact strongly with the slightly acidic surface of standard silica gel, leading to peak tailing and potential degradation. If tailing is observed, pre-treating the silica gel or adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can significantly improve peak shape and recovery.[6]
-
Gradient Optimization: If separation between the product and an impurity is poor, flatten the gradient in the region where these compounds elute. A shallower gradient increases the resolution between closely eluting peaks.
Conclusion
This application note provides a robust and reproducible protocol for the high-purity isolation of this compound. By combining systematic TLC-based method development with the precision of automated flash chromatography, researchers can confidently obtain material of the requisite quality for advanced applications in drug discovery and development. The principles and troubleshooting guidance herein are broadly applicable to the purification of other polar heterocyclic compounds.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet for this compound. (Please refer to the specific product page on the supplier's website for the most current SDS).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
PubChem. (n.d.). 4-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Bromo-(2-hydroxyethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Recrystallization method for 4-Bromo-2-(1-hydroxyethyl)pyridine
Application Note: A-0982
Optimized Recrystallization Protocol for the Purification of 4-Bromo-2-(1-hydroxyethyl)pyridine
Abstract
This application note provides a detailed, robust protocol for the purification of this compound via recrystallization. The method addresses the unique challenges posed by the molecule's dual polarity, employing a mixed-solvent system to achieve high purity and yield. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for obtaining analytically pure this compound, a key intermediate in pharmaceutical synthesis. The protocol includes comprehensive explanations for each step, a visual workflow, and a troubleshooting guide to address common experimental issues.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.
Recrystallization is a fundamental purification technique based on the principle of differential solubility.[1] An impure solid is dissolved in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[1] The selection of an appropriate solvent system is the most critical factor for a successful recrystallization, especially for molecules like this compound, which contain both polar (hydroxyl group, pyridine nitrogen) and non-polar (bromophenyl moiety) functionalities.
Physicochemical & Safety Data
A thorough understanding of the compound's properties is essential before beginning any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-(4-Bromopyridin-2-yl)ethan-1-ol | [1][2] |
| CAS Number | 98280-12-7 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 53-55 °C | [1][2] |
| Boiling Point | 95-98 °C at 14 Torr | [1][2] |
Health and Safety Considerations
While specific GHS data for this exact compound is not fully compiled, related pyridine derivatives are known irritants.[3] Standard laboratory safety precautions should be strictly followed:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound and all solvents in a well-ventilated fume hood.
-
Avoid heating organic solvents with an open flame; use a controlled hot plate with a stirrer.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.
Principle of Solvent Selection
The success of this protocol hinges on the selection of a suitable solvent system. The ideal solvent should:
-
Completely dissolve the target compound and any impurities at an elevated temperature (near the solvent's boiling point).
-
Exhibit very low solubility for the target compound at low temperatures (e.g., 0-4 °C).
-
Either keep impurities fully dissolved or not dissolve them at all at all temperatures.
-
Be chemically inert with respect to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Given the moderate melting point (53-55 °C) of this compound, a key challenge is to avoid "oiling out," where the compound separates as a liquid instead of forming crystals.[1][2] This occurs if the solution becomes saturated at a temperature above the compound's melting point. To circumvent this, a mixed-solvent system is highly recommended.
Table 2: Recommended Solvent Systems & Rationale
| System (Good/Anti-Solvent) | Ratio (v/v) | Rationale |
| Primary: Isopropanol / Water | ~3:1 to 5:1 | Isopropanol is a good solvent for the molecule due to its intermediate polarity, capable of solvating both the aromatic ring and the hydroxyl group. Water acts as an excellent anti-solvent, being highly polar and having poor solubility for the bromo-pyridine moiety. This combination provides a sharp solubility gradient upon cooling. |
| Secondary: Ethyl Acetate / Hexane | ~1:2 to 1:3 | Ethyl acetate is a moderately polar solvent that should readily dissolve the compound when hot. Hexane is a non-polar anti-solvent. This system is useful if the compound is contaminated with non-polar impurities. |
This protocol will focus on the primary system, Isopropanol/Water, which is generally effective for compounds of this nature.[4]
Detailed Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Isopropanol (Reagent Grade)
-
Deionized Water
-
Activated Charcoal (Optional, for colored impurities)
-
Erlenmeyer flasks (2-3, appropriately sized)
-
Graduated cylinders
-
Stirring hot plate
-
Magnetic stir bar
-
Powder funnel
-
Glass stem funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (e.g., water aspirator)
-
Ice bath
-
Spatula and glass rod
Step-by-Step Methodology
Step 1: Dissolution
-
Place the crude this compound (e.g., 1.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask.
-
In a separate flask, heat the primary solvent (isopropanol) on a stirring hot plate to just below its boiling point (82 °C).
-
Add the hot isopropanol to the flask containing the crude solid in small portions, with continuous stirring. Add just enough solvent to completely dissolve the solid. Causality: Using the minimum volume of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.
Step 2: Decolorization (Optional)
-
If the resulting solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a very small amount of activated charcoal (e.g., a spatula tip) to the solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently reheat the mixture to boiling for 2-5 minutes while stirring. The charcoal will adsorb high-molecular-weight colored impurities.
Step 3: Hot Filtration
-
Place a piece of fluted filter paper into a glass stem funnel.
-
Preheat the filtration apparatus (funnel and receiving Erlenmeyer flask) by placing it on the hot plate and allowing hot solvent vapor to pass through it.
-
Quickly filter the hot solution through the preheated setup. Causality: Preheating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the final yield.
Step 4: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product. Causality: The compound's solubility is significantly lower at 0-4 °C, forcing the maximum amount of product out of the solution.
-
If no crystals form, try inducing crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a tiny seed crystal of the pure compound.
Step 5: Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold isopropanol/water mother liquor.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent (a fresh, chilled mixture of isopropanol/water in a ~3:1 ratio) to rinse away any remaining soluble impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some slight solubility even in the cold solvent.
Step 6: Drying
-
Allow the crystals to dry on the filter funnel by pulling air through them for several minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a desiccator or a vacuum oven at a low temperature (<40 °C) to remove residual solvent.
-
Determine the final mass and calculate the percent recovery. Assess purity by measuring the melting point.
Process Workflow Visualization
The following diagram outlines the key decision points and steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Table 3: Common Issues and Solutions in Recrystallization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The solution is saturated at a temperature above the compound's melting point (53-55 °C). | Add a small amount of hot "good" solvent (isopropanol) to the oily mixture and reheat until a clear solution is formed. Allow it to cool more slowly. |
| Low Yield | Too much solvent was used during dissolution.Premature crystallization during hot filtration.Incomplete cooling. | Boil off some solvent to re-saturate the solution.Ensure the filtration apparatus is thoroughly preheated.Ensure the flask is cooled in an ice bath for at least 15 minutes. |
| No Crystals Form | Too much solvent was used.The solution is supersaturated but lacks a nucleation site. | Concentrate the solution by boiling off excess solvent.Induce crystallization by scratching the flask's inner surface with a glass rod or adding a seed crystal. |
| Crystals are Discolored | Colored impurities were not fully removed. | Repeat the recrystallization process, ensuring the use of a small amount of activated charcoal before the hot filtration step. |
Conclusion
The described mixed-solvent recrystallization protocol provides an effective and reliable method for purifying this compound. By carefully selecting the solvent system and controlling the rates of cooling, researchers can consistently obtain a high-purity product suitable for downstream applications in pharmaceutical and chemical synthesis. The principles and troubleshooting steps outlined in this guide are broadly applicable and serve as a robust foundation for the purification of other challenging crystalline compounds.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]
-
PubChem, National Center for Biotechnology Information. 4-Bromo-2-hydroxypyridine. [Online]. Available: [Link]
Sources
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-(1-hydroxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions using 4-Bromo-2-(1-hydroxyethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a modifiable hydroxyl group and a pyridine core, a common motif in pharmacologically active compounds. The protocols and insights provided herein are designed to be a valuable resource for researchers aiming to incorporate this substrate into their synthetic strategies.
Scientific Foundation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[1] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.[2] The catalytic cycle is generally accepted to proceed through three fundamental steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[3]
The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and is highly dependent on the nature of the coupling partners.[4] For heteroaryl halides such as this compound, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition.[5] Furthermore, the presence of a free hydroxyl group introduces an additional challenge, as it can interact with the catalyst or the base, necessitating careful optimization of the reaction conditions.
Mechanistic Considerations for this compound
The Suzuki coupling of this compound presents unique mechanistic considerations due to the presence of both a pyridine nitrogen and a free hydroxyl group in proximity to the reaction center.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling and potential challenges with this compound.
The primary challenges are:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the oxygen of the hydroxyl group can coordinate to the palladium center, leading to the formation of inactive catalyst species. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can mitigate this issue by sterically hindering such coordination.[6]
-
Reaction with Base: Strong bases can deprotonate the hydroxyl group, which may lead to undesired side reactions or affect the solubility of the substrate. The choice of a suitable inorganic base is therefore crucial.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific boronic acids and desired scales.
General Protocol for Suzuki Coupling
This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂, or a pre-catalyst system; 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Critical Reaction Parameters
The following table summarizes key parameters for the Suzuki coupling of this compound with a representative arylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf)-CH₂Cl₂ (3 mol%) | Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings.[3] PdCl₂(dppf) is often effective for heteroaryl halides.[7] |
| Ligand | (If using a separate ligand) XPhos, SPhos | Bulky, electron-rich ligands can improve catalyst stability and activity with pyridine substrates.[6] |
| Base | K₂CO₃ or K₃PO₄ (2.0 equiv.) | Inorganic bases are generally effective and less likely to cause side reactions with the hydroxyl group compared to strong organic bases.[8][9] |
| Solvent System | 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) | A mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base.[5] |
| Temperature | 80 - 110 °C | Sufficient to promote the reaction without causing significant decomposition of the starting materials or product. |
| Reaction Time | 4 - 24 hours | Varies depending on the reactivity of the boronic acid. |
Visualization of Experimental Workflow
Figure 2: General experimental workflow for the Suzuki coupling of this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation | Use a more robust ligand (e.g., a Buchwald-type ligand). Ensure the reaction is performed under strictly inert conditions. |
| Insufficiently active boronic acid | Use a boronate ester (e.g., pinacol ester) which can be more stable and reactive.[3] | |
| Inappropriate base | Try a stronger inorganic base such as K₃PO₄ or Cs₂CO₃.[8] | |
| Formation of Side Products | Homocoupling of the boronic acid | Decrease the reaction temperature. Use a slight excess of the boronic acid (1.1-1.2 equiv.). |
| Protodeboronation | Ensure the base is not too strong and that the reaction is not heated for an excessively long time. | |
| Difficulty in Purification | Residual palladium catalyst | Pass the crude product through a plug of silica gel or treat with a palladium scavenger. |
| Co-elution of starting material and product | Optimize the solvent system for column chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of functionalized pyridines. While the presence of the pyridine nitrogen and the free hydroxyl group presents challenges, careful selection of the catalyst, ligand, and base can lead to successful and high-yielding reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry, 72(19), 7333-7337. [Link]
-
Gebriel, M., & Sewald, N. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ghaffari, M., & et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 10(7), 1342. [Link]
-
Smith, A. B., & et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6349. [Link]
-
American Chemical Society. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. ACS Green Chemistry Institute. [Link]
Sources
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- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-(1-hydroxyethyl)pyridine
Abstract
This technical guide provides a comprehensive protocol and in-depth scientific rationale for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-2-(1-hydroxyethyl)pyridine. This transformation is a cornerstone of modern medicinal chemistry, enabling the synthesis of highly valuable aminopyridine scaffolds. A key challenge addressed herein is the presence of a free hydroxyl group on the pyridine substrate, which can potentially interfere with the catalytic cycle. This guide details a robust, field-proven protocol that obviates the need for protecting groups, thereby streamlining the synthetic route. We delve into the mechanistic underpinnings of the reaction, the critical role of ligand and base selection, and provide a systematic troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aminopyridines
The 2,4-disubstituted aminopyridine motif is a privileged scaffold in pharmaceutical development, appearing in a multitude of clinically significant agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing the crucial C–N bond that defines this class of molecules.[1][2] It offers significant advantages over classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by substrate scope.[1]
The specific substrate, this compound, presents a unique synthetic challenge. The primary alcohol functionality introduces a potentially acidic proton and a coordinating group that can interact with the palladium catalyst. This guide outlines a protocol specifically optimized to achieve high-yield amination while preserving the integrity of the hydroxyl group.
Mechanistic Rationale & Key Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][3][4] A general understanding of this cycle is critical for rational protocol design and troubleshooting.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) complex.[5][6] This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: The final C–N bond is formed through reductive elimination, yielding the desired aminopyridine product and regenerating the active Pd(0) catalyst.[1][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Challenge: The Free Hydroxyl Group
The primary alcohol in this compound introduces two potential complications:
-
Competitive Coordination: The oxygen atom can coordinate to the palladium center, potentially inhibiting catalyst activity.
-
Deprotonation: A strong base could deprotonate the hydroxyl group, forming an alkoxide. This could lead to undesired side reactions, such as O-arylation (ether formation).[1][7]
Strategic Solutions: Ligand and Base Selection
To overcome these challenges, the choice of ligand and base is paramount.
-
Ligand: Sterically hindered, electron-rich biaryl phosphine ligands are essential.[1][5] Ligands such as RuPhos or XPhos create a bulky steric environment around the palladium center. This bulkiness promotes the desired reductive elimination step and disfavors the coordination of the small hydroxyl group. For this specific substrate, RuPhos has been shown to be particularly effective for couplings involving pyridyl halides.[8]
-
Base: A moderately strong, non-nucleophilic base is required. While strong bases like sodium tert-butoxide (NaOtBu) are common, they increase the risk of deprotonating the alcohol.[3] A weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) provides sufficient basicity to facilitate amine deprotonation without significantly affecting the hydroxyl group.[4][9] This protocol recommends K₃PO₄ for its balance of reactivity and functional group tolerance.
Detailed Experimental Protocol
Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen. All reagents should be handled in a well-ventilated fume hood.
Reagent and Materials Table
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purpose |
| This compound | 202.05 | 1.0 | 202 mg | Starting Material |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 105 mg (120 µL) | Nucleophile |
| RuPhos Pd G3 Precatalyst | 830.34 | 0.02 (2 mol %) | 16.6 mg | Catalyst Source |
| RuPhos | 474.61 | 0.02 (2 mol %) | 9.5 mg | Additional Ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg | Base |
| Anhydrous Toluene | - | - | 5 mL | Solvent |
| Schlenk tube or sealed vial | - | - | 1 | Reaction Vessel |
| Magnetic stir bar | - | - | 1 | Agitation |
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into an oven-dried Schlenk tube or a screw-cap vial equipped with a PTFE-lined cap.
-
Reagent Addition (in a glovebox or under inert gas flow): To the reaction vessel, add this compound (202 mg, 1.0 mmol), RuPhos Pd G3 Precatalyst (16.6 mg, 0.02 mmol), additional RuPhos ligand (9.5 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Seal and Purge: Seal the vessel. If using a Schlenk tube, evacuate and backfill with inert gas (e.g., Argon) three times to ensure a completely inert atmosphere.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Then, add the amine (e.g., morpholine, 120 µL, 1.2 mmol) via syringe.
-
Reaction Execution: Place the sealed vessel into a preheated oil bath or heating block set to 100-110 °C. Stir the reaction mixture vigorously.
-
Rationale: Higher temperatures are typically required to drive the reaction, especially with less reactive aryl bromides.[11] Vigorous stirring is crucial for reactions with heterogeneous components like K₃PO₄.
-
-
Reaction Monitoring: Monitor the reaction progress periodically by TLC or LC-MS. To take a sample, briefly cool the reaction, open it under a positive flow of inert gas, and take a small aliquot with a capillary or syringe. A typical reaction time is 12-24 hours.
-
Workup Procedure: a. Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Filter the mixture through a pad of Celite® to remove the inorganic base and palladium residues. Wash the pad with additional ethyl acetate (10 mL). d. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly dried solvent.3. Increase temperature to 110-120 °C. |
| Formation of Debrominated Starting Material | 1. Presence of water.2. β-Hydride elimination side reaction.[1] | 1. Use scrupulously dry reagents and solvent.2. A different ligand system may be required; screen other bulky phosphine ligands. |
| Low Yields / Complex Mixture | 1. Catalyst poisoning.2. Base incompatibility with other functional groups. | 1. Ensure high purity of starting materials.2. Screen alternative bases like Cs₂CO₃ or K₂CO₃, though reaction rates may be slower.[3] |
| Product is an Inseparable Mixture | 1. Formation of side products like biaryl coupling.[12] | 1. Lower catalyst loading (try 1 mol %).2. Ensure a slight excess of the amine coupling partner. |
Conclusion
This application note provides a robust and reliable protocol for the Buchwald-Hartwig amination of this compound, successfully navigating the challenges posed by the free hydroxyl group. By carefully selecting a sterically demanding ligand (RuPhos) and a moderately strong inorganic base (K₃PO₄), the reaction proceeds efficiently without the need for protecting groups. This methodology offers a streamlined, authoritative path for medicinal chemists and process scientists to access valuable aminopyridine building blocks for drug discovery and development programs.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Sigman, M. S., & Harper, K. C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
National Institutes of Health. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
-
Basu, B., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters. [Link]
-
Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
-
National Institutes of Health. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
Sources
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- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.nbu.ac.in [ir.nbu.ac.in]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Strategic Use of 4-Bromo-2-(1-hydroxyethyl)pyridine for the Synthesis of Novel Kinase Inhibitors
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a significant number of FDA-approved drugs and its role as a privileged structure in kinase inhibitor design.[1][2] This document provides a detailed guide for researchers and drug development professionals on the strategic application of 4-Bromo-2-(1-hydroxyethyl)pyridine , a versatile and highly functionalized building block for the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its design, provide validated, step-by-step protocols for its derivatization via cornerstone cross-coupling reactions, and discuss its application in targeting key signaling pathways, such as the p38 MAP kinase cascade.
The Pyridine Scaffold: A Privileged Core in Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[4] Pyridine-based molecules have emerged as a dominant class of kinase inhibitors, largely due to the pyridine nitrogen's ability to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a well-established mechanism for achieving potent inhibition.[1][5] The pyridine ring also offers a stable, synthetically tractable scaffold with multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]
The subject of this guide, This compound , is an intelligently designed intermediate that capitalizes on these features. It provides three key points of interaction and derivatization:
-
The Pyridine Core: Serves as the primary hinge-binding element.
-
The C4-Bromo Substituent: Acts as a versatile synthetic handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[7]
-
The C2-(1-hydroxyethyl) Group: The secondary alcohol provides a hydrogen bond donor/acceptor site, which can engage with amino acid residues in the solvent-exposed region of the kinase active site to enhance binding affinity and selectivity.
Synthesis of the Core Intermediate: this compound
A reliable supply of the starting material is paramount. The following protocol, adapted from patent literature, describes a robust synthesis from commercially available 4-bromo-2-methylpyridine.[8]
Protocol 2.1: Synthesis of 2-(4-bromopyridin-2-yl)ethanol
Materials:
-
4-Bromo-2-methylpyridine
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Acetic acid
-
Methanol (MeOH)
-
10% Aqueous citric acid solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-2-methylpyridine (1.0 eq) in anhydrous THF in a flask equipped for low-temperature reactions.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (3.5 eq) to the reaction mixture. Stir at -78 °C for 30 minutes. The formation of a deep-colored solution indicates the deprotonation of the methyl group.
-
Add anhydrous DMF (3.0 eq) dropwise to the mixture and continue stirring at -78 °C for an additional 45 minutes. This step forms the corresponding aldehyde in situ.
-
Prepare a solution of acetic acid (4.0 eq) in methanol and add it to the reaction mixture at -78 °C.
-
Immediately following the acid/methanol addition, add sodium borohydride (1.0 eq) portion-wise, ensuring the temperature remains at -78 °C. This reduces the in situ-formed aldehyde to the primary alcohol.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding 10% aqueous citric acid solution and stir for 10 minutes.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash once with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
The product, 2-(4-bromopyridin-2-yl)ethanol, can be purified by column chromatography or taken forward without further purification if purity is sufficient.[8]
Synthetic Elaboration via Palladium-Catalyzed Cross-Coupling
The C4-bromo position is the primary site for diversification. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions are exceptionally reliable and functional group tolerant, making them staples in medicinal chemistry.[7][9]
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery, enabling the connection of the pyridine core to a vast array of (hetero)aryl boronic acids or esters.[9][10]
Caption: General experimental workflow for Suzuki coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1) or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality & Trustworthiness:
-
Catalyst Choice: Pd(dppf)Cl₂ is often chosen for its high activity and stability, which is beneficial as the pyridine nitrogen can sometimes coordinate to and deactivate the palladium catalyst.[10]
-
Base Selection: An inorganic base like K₂CO₃ is required for the transmetalation step of the catalytic cycle. Cesium carbonate can be used for less reactive boronic acids.[10]
-
Inert Atmosphere: Degassing is critical to prevent the oxidation of the Pd(0) active species to inactive Pd(II), which would halt the catalytic cycle.[11]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 3 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 75-85 |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ | DMF | 110 | 65-75 |
Sonogashira Coupling: Installation of Alkynyl Fragments
The Sonogashira reaction provides a direct route to introduce alkynyl groups, which can act as linkers, probes, or rigid structural elements that can extend into different sub-pockets of the kinase active site.[12][13]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[12]
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine salts, followed by a brine wash.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Causality & Trustworthiness:
-
Dual Catalysis: This reaction relies on a synergistic catalytic system. The palladium complex facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate.[12]
-
Base Role: The amine base is crucial for two reasons: it neutralizes the HBr generated during the reaction and it facilitates the formation of the copper acetylide.[14]
-
Troubleshooting: A common side reaction is the Glaser homocoupling of the terminal alkyne. This can be minimized by ensuring strictly anaerobic conditions, as oxygen promotes this side reaction, and by using the minimum effective amount of CuI.[15]
Application Example: Targeting the p38 MAP Kinase Pathway
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[1] Certain pyridine derivatives have demonstrated potent inhibition of p38 MAPK, making this a relevant target for inhibitors synthesized from our building block.[1]
Signaling Pathway Context
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Application Note: Strategies and Protocols for Selective N-Alkylation of Pyridinones
Abstract
N-alkylated pyridinones are privileged scaffolds in medicinal chemistry, appearing in a wide range of pharmacologically active agents. Their synthesis, however, is complicated by the ambident nucleophilic nature of the pyridinone ring, which often leads to a mixture of N- and O-alkylated products. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and detailed experimental protocols for achieving highly regioselective N-alkylation of 2- and 4-pyridinones. We will delve into the critical parameters that govern regioselectivity and present field-proven methods, including classical approaches, Mitsunobu reactions, and phase-transfer catalysis, to empower chemists to predictably synthesize their target molecules.
The Core Challenge: N- vs. O-Alkylation
Pyridinones exist in tautomeric equilibrium with their hydroxypyridine form. Deprotonation with a base generates a resonance-stabilized pyridonate anion, which possesses two nucleophilic sites: the nitrogen atom and the oxygen atom.[1][2] This ambident nucleophilicity is the central challenge in pyridinone alkylation. The reaction with an electrophile (e.g., an alkyl halide) can thus proceed via two different pathways, yielding either the desired N-alkyl pyridone or the isomeric O-alkyl pyridine (an alkoxypyridine).[1][3]
Controlling the regioselectivity of this reaction is paramount and can be achieved by carefully selecting the reaction parameters. Factors such as the choice of base, solvent, counterion, and the nature of the alkylating agent all play a crucial role in directing the alkylation to the desired nitrogen atom.[3][4]
Mechanism: The Ambident Nucleophile
The diagram below illustrates the deprotonation of a 2-pyridone to form the ambident pyridonate anion and the subsequent competitive attack on an alkyl halide (R-X) to form either the N-alkylated or O-alkylated product.
Caption: General workflow for classical N-alkylation of pyridinones.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-pyridone substrate (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF, 0.1 M).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated 2-pyridone.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be confirmed using 2D NMR techniques like ROESY, looking for cross-peaks between the N-alkyl protons and the pyridone ring protons. [5]
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is an exceptionally mild and reliable method for alkylating pyridinones with primary or secondary alcohols, proceeding with inversion of stereochemistry at the alcohol's chiral center. [6]It is particularly useful for substrates that are sensitive to the basic conditions of classical methods. [7] Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-pyridone substrate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the components in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. Caution: Azodicarboxylates are potentially explosive and should be handled with care.
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which are often challenging to remove. Purification is typically achieved by flash column chromatography. Using polymer-supported PPh₃ can simplify purification, as the phosphine oxide byproduct can be removed by filtration. [8]
Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener and often more scalable alternative, avoiding dipolar aprotic solvents and using inexpensive inorganic bases. [9]A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyridonate anion from the solid or aqueous phase into the organic phase where the reaction occurs. [10][11] Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the 2-pyridone (1.0 eq), powdered potassium carbonate (K₂CO₃, 3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI, 0.1 eq). [12]2. Reagent Addition: Add a nonpolar solvent like toluene (0.2 M) followed by the alkyl halide (1.2 eq).
-
Reaction Conditions: Heat the vigorously stirred biphasic mixture to 80-100 °C for 6-18 hours. Vigorous stirring is essential to ensure efficient transfer between phases.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with the solvent (toluene).
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography or recrystallization to yield the N-alkylated product.
Data Summary and Method Comparison
The choice of method depends on the substrate scope, scale, and sensitivity of the functional groups present. The following table provides a comparative summary.
| Method | Typical Base | Solvent | Alkylating Agent | Key Advantages | Key Disadvantages | N:O Selectivity |
| Classical | Cs₂CO₃, K₂CO₃, NaH | DMF, Toluene, THF | Alkyl Halides/Sulfonates | High yields, widely applicable, cost-effective. | Requires anhydrous conditions, can require high temps. | Good to Excellent (>10:1) [13][5] |
| Mitsunobu | None (Redox) | THF, Dioxane | Alcohols | Extremely mild conditions, uses alcohols directly. | Stoichiometric byproducts, difficult purification. | Generally High [3] |
| PTC | K₂CO₃, KOH | Toluene, Dichloromethane | Alkyl Halides | Green (avoids polar aprotics), scalable. | Can require higher temps, catalyst may be needed. | Good to Excellent [12] |
Conclusion
The selective N-alkylation of pyridinones is a critical transformation that can be mastered through the careful control of reaction parameters. By understanding the principles of ambident nucleophilicity and the influence of base, solvent, and electrophile, researchers can rationally design experiments for optimal outcomes. The protocols provided herein for classical, Mitsunobu, and phase-transfer catalysis conditions offer a versatile toolkit for accessing a wide variety of N-alkylated pyridinone building blocks essential for drug discovery and development.
References
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Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. [Link]
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Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(39), 5320-5322. [Link]
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ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]
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Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]
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De, A., & Nambu, H. (2018). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 16(44), 8591-8595. [Link]
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MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1171. [Link]
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Cioffi, L. A. (1978). The alkylation of 4-pyridone. Youngstown State University Theses. [Link]
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Ruda, M. C., Bergman, J., & Wu, J. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 4(6), 530–535. [Link]
-
Hopkins, P. B., & Fuchs, P. L. (1978). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry, 43(7), 1208–1217. [Link]
-
Dou, H., & Rapoport, H. (1998). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. The Journal of Organic Chemistry, 63(12), 4151–4154. [Link]
-
Ruda, M. C., Bergman, J., & Wu, J. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science, 4(6), 530-535. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Semantic Scholar. (n.d.). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Link]
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Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
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Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5446-5569. [Link]
-
Pelosi, G., et al. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 46(21), 3649-3652. [Link]
-
Abele, E., et al. (1998). Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system. Chemistry of Heterocyclic Compounds, 34(4), 459-461. [Link]
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ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. [Link]
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ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. [Link]
-
ResearchGate. (n.d.). Influence of base and solvent on the regioselective sulfonyation of pyridine. [Link]
-
Pugmire, R. J., & Grant, D. M. (1971). Effects of Solvent, Protonation, and N-Alkylation on the ¹⁵N Chemical Shifts of Pyridine and Related Compounds. Journal of the American Chemical Society, 93(8), 1880-1887. [Link]
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ResearchGate. (n.d.). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. [Link]
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PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of Pyridine Derivatives
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The synthesis of these crucial compounds has traditionally been approached through methods that often require long reaction times, harsh conditions, and complex purification procedures. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and often higher-yielding alternative to conventional heating methods.[4][5]
Microwave energy directly interacts with polar molecules and ionic species within the reaction mixture, leading to rapid and uniform heating.[6][7] This phenomenon, known as dielectric heating, is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[8][9] Unlike conventional heating which relies on thermal conductivity, microwave irradiation can generate localized superheating, accelerating reaction rates and sometimes enabling novel reaction pathways.[6][10] This application note provides a comprehensive guide to the principles and protocols for the microwave-assisted synthesis of pyridine derivatives, tailored for researchers, scientists, and drug development professionals.
Advantages of Microwave-Assisted Synthesis for Pyridine Derivatives
The adoption of microwave technology in the synthesis of pyridine derivatives offers numerous compelling advantages over traditional methods:
-
Accelerated Reaction Times: Reactions that might take hours or even days under conventional reflux can often be completed in a matter of minutes using microwave irradiation.[4][11]
-
Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to higher yields of the desired pyridine derivatives and simplifying purification.[10][11]
-
Energy Efficiency: Microwaves heat the reactants and solvent directly, not the reaction vessel itself, resulting in significant energy savings.[8][9]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and scalable reactions.[12]
-
Green Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry by reducing hazardous waste.[6][13]
Core Synthetic Strategies & Protocols
Several classical and modern synthetic routes to pyridine derivatives are significantly enhanced by microwave irradiation. This section details the protocols for two prominent examples: the Hantzsch Dihydropyridine Synthesis and the Guareschi-Thorpe Condensation.
Hantzsch Dihydropyridine and Subsequent Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of 1,4-dihydropyridines (1,4-DHPs), which are important precursors to pyridine derivatives and are themselves a significant class of calcium channel blockers.[14] Microwave irradiation dramatically accelerates this condensation reaction.[14][15]
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its good dielectric properties for microwave absorption and its ability to dissolve the reactants. In some protocols, solvent-free conditions or the use of greener solvents like water have also been successfully employed.[14][15]
-
Ammonia Source: Ammonium acetate or aqueous ammonia serves as the nitrogen donor for the pyridine ring. Ammonium acetate is often preferred for its ease of handling.[15]
-
Aromatization: The initially formed 1,4-DHP can be subsequently oxidized to the corresponding pyridine. This can be achieved in a one-pot synthesis by including an oxidizing agent like ferric chloride, manganese dioxide, or potassium permanganate.[14] The driving force for this step is the formation of the stable aromatic pyridine ring.
Experimental Workflow: Hantzsch Synthesis
Caption: Simplified Mechanism of the Guareschi-Thorpe Pyridine Synthesis.
Detailed Protocol: Microwave-Assisted Synthesis of 6-methyl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Materials:
-
Benzoylacetone (a 1,3-diketone)
-
Cyanoacetamide
-
Ammonium carbonate
-
Water
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave reaction vessel with a stir bar, add benzoylacetone (1.0 mmol, 0.162 g), cyanoacetamide (1.0 mmol, 0.084 g), and ammonium carbonate (1.5 mmol, 0.144 g).
-
Add 2 mL of water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15-20 minutes. [16]5. After completion, cool the reaction vessel to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with cold water and dry.
-
Confirm the structure and purity of the 2-pyridone derivative using appropriate analytical techniques.
| Reactant/Parameter | Conventional Method | Microwave Method |
| Reaction Time | Hours to days [16] | 15-20 minutes [16] |
| Temperature | 80-100°C | 100°C |
| Typical Yield | Moderate to good | High to excellent [16] |
| Solvent/Catalyst | Organic solvents, bases | Water, Ammonium Carbonate [16] |
Safety Considerations in Microwave Synthesis
While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols:
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features for temperature and pressure control and are not designed to handle corrosive solvents. [12][17]* Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Do not exceed the recommended volume, temperature, or pressure limits for the vessel. [17]* Reaction Monitoring: Be aware of the potential for rapid pressure buildup, especially with highly exothermic reactions or when generating gaseous byproducts. Start with small-scale reactions to assess the kinetics before scaling up. [17]* Proper Stirring: Ensure efficient stirring to avoid localized superheating, which can lead to decomposition or uncontrolled reactions. [17]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of pyridine derivatives, a cornerstone of modern drug discovery. [4][10]By dramatically reducing reaction times, improving yields, and promoting greener chemical practices, MAOS empowers researchers to accelerate the synthesis of novel compounds. The protocols outlined in this application note for the Hantzsch and Guareschi-Thorpe reactions serve as robust starting points for exploring the vast potential of this technology. As the field continues to evolve, the integration of microwave synthesis with other advanced techniques like flow chemistry promises to further revolutionize the efficient and sustainable production of medicinally important molecules. [18]
References
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-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])
- Medicinal Importance and Chemosensing Applications of Pyridine Deriv
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. (URL: [Link])
-
Microwave-Assisted Synthesis in Drug Development - EPCP. (URL: [Link])
- The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. (URL: )
-
Microwave Assisted Organic Synthesis: A Green Chemical Approach. (URL: [Link])
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (URL: [Link])
- Medicinal Importance and Chemosensing Applications of Pyridine Deriv
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (URL: [Link])
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH. (URL: [Link])
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (URL: [Link])
-
Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (URL: [Link])
-
Safety Considerations for Microwave Synthesis - CEM Corporation. (URL: [Link])
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Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (URL: [Link])
-
Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
-
(a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H) - ResearchGate. (URL: [Link])
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (URL: [Link])
-
Guareschi-Thorpe Condensation. (URL: [Link])
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (URL: [Link])
- PART - 1 INTRODUCTION. (URL: )
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Application Notes & Protocols: 4-Bromo-2-(1-hydroxyethyl)pyridine as a Versatile Scaffold for Novel Agrochemical Discovery
Introduction
The pyridine ring is a cornerstone of modern agrochemical design, serving as a critical pharmacophore in numerous commercially successful herbicides, fungicides, and insecticides.[1][2][3][4] Its bio-isosteric similarity to a benzene ring, coupled with the unique electronic properties imparted by the nitrogen heteroatom, allows for a wide range of biological activities.[2] The strategic functionalization of the pyridine scaffold is a key methodology in the discovery of new active ingredients with improved efficacy, novel modes of action, and enhanced environmental profiles.[5][6]
This guide focuses on 4-Bromo-2-(1-hydroxyethyl)pyridine , a highly functionalized intermediate poised for significant application in agrochemical research. The presence of three distinct points for chemical modification—the reactive bromine atom, the nucleophilic hydroxyl group, and the pyridine ring itself—makes this molecule an exceptionally valuable building block. We will explore its synthesis and detail protocols for its derivatization and subsequent biological screening, providing researchers with a practical framework for leveraging this scaffold in the development of next-generation crop protection agents.
Part 1: The Core Intermediate: Synthesis and Properties
A reliable and well-characterized source of the starting material is paramount for any discovery campaign. This compound serves as the foundational intermediate for subsequent derivatization.
Physicochemical Characteristics
A clear understanding of the intermediate's properties is essential for handling, reaction planning, and purification.
| Property | Value | Source |
| CAS Number | 98280-12-7 | [7] |
| Molecular Formula | C₇H₈BrNO | [7] |
| Molecular Weight | 202.05 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 54.5 °C | [7] |
| Storage Temperature | 2-8°C (Refrigerator) | [7] |
Synthesis Protocol: 2-(4-bromopyridin-2-yl)ethanol
This protocol is adapted from established literature for the synthesis of the title compound from 4-bromo-2-methylpyridine.[8] The causality behind this multi-step, one-pot reaction lies in the initial deprotonation of the methyl group, which is made acidic by the electron-withdrawing pyridine ring, followed by formylation and subsequent in-situ reduction.
Materials:
-
4-bromo-2-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic Acid
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
10% aqueous citric acid solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk line or argon/nitrogen atmosphere setup
-
Dry, argon-flushed round-bottom flask and glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert argon atmosphere, dissolve 4-bromo-2-methylpyridine (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (3.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. The formation of the lithiated species is critical for the next step. Stir the mixture at -78 °C for 30 minutes.
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture. DMF acts as a formylating agent. Continue stirring at -78 °C for an additional 45 minutes.
-
Reduction: Prepare a solution of acetic acid (4.0 eq) in methanol. Add this solution to the reaction mixture at -78 °C, followed by the portion-wise addition of sodium borohydride (1.0 eq). NaBH₄ is a mild reducing agent that selectively reduces the newly formed aldehyde to the primary alcohol.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a 10% aqueous citric acid solution to neutralize any remaining base and destroy excess NaBH₄. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic product will partition into the EtOAc layer.
-
Washing and Drying: Wash the combined organic layers with brine (1x) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 2-(4-bromopyridin-2-yl)ethanol. The product can be purified further by column chromatography if necessary.[8]
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of the core intermediate.
Part 2: The Intermediate Derivatization Method (IDM)
The discovery of novel agrochemicals is increasingly moving away from random high-throughput screening towards more rational design strategies.[9] The Intermediate Derivatization Method (IDM) is a highly efficient approach that leverages a common, functionalized core structure to generate a library of related analogues.[1][9] This method shortens development timelines and allows for systematic exploration of the structure-activity relationship (SAR).
This compound is an ideal starting point for IDM due to its two chemically distinct reactive sites:
-
The Hydroxyl Group (-OH): A versatile nucleophile that can be readily converted into ethers, esters, and other functionalities. These modifications can significantly alter the molecule's polarity, lipophilicity, and ability to interact with biological targets.
-
The Bromo Group (-Br): A classic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, and amine substituents.
Conceptual Derivatization Pathways
Caption: Derivatization strategies from the core intermediate scaffold.
Part 3: Protocols for Synthesis of Novel Derivatives
The following protocols are representative examples designed to generate novel compounds for biological screening. Researchers should apply standard laboratory safety procedures, including the use of personal protective equipment (PPE).
Protocol: Synthesis of Ether Derivatives via Williamson Ether Synthesis
Rationale: This protocol targets the hydroxyl group to create ethers. Ether linkages are common in fungicides and herbicides, often improving systemic movement in plants. The choice of a substituted benzyl halide as the electrophile is based on its prevalence in known bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Substituted Benzyl Bromide (e.g., 4-chlorobenzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Deionized water
Procedure:
-
Setup: Under an inert atmosphere, add the this compound to a dry round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. The alkoxide formation is typically complete after stirring for 30 minutes at 0 °C.
-
Alkylation: Add the substituted benzyl bromide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired ether derivative.
Protocol: Synthesis of Aryl Derivatives via Suzuki Cross-Coupling
Rationale: This protocol targets the bromo-substituent to form a C-C bond, a key reaction for building molecular complexity. The Suzuki coupling is chosen for its reliability and tolerance of various functional groups. Introducing different aryl or heteroaryl boronic acids can systematically probe electronic and steric effects, which is crucial for SAR studies in insecticides and fungicides.[10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Setup: To a flask, add the this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the target biaryl product.
Part 4: Protocols for Biological Screening
After synthesis and purification, the novel derivatives must be evaluated for biological activity. The following are generalized protocols for primary screening.[11][12] All bioassays should include a negative control (solvent only) and a positive control (a known commercial agrochemical) for validation.
General Workflow for Agrochemical Screening
Caption: A generalized workflow for the biological screening of novel compounds.
Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Principle: This assay determines the ability of a compound to inhibit the growth of a pathogenic fungus on a solid nutrient medium.[13][14]
Procedure:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
-
Compound Addition: Cool the molten agar to ~50 °C. Add the appropriate volume of the test compound stock solution (in DMSO or acetone) to achieve the desired final concentration (e.g., 1, 10, 50, 100 µg/mL). Mix thoroughly and pour into sterile Petri dishes. The final solvent concentration should not exceed 1% and must be consistent across all plates, including the negative control.
-
Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Fusarium graminearum, Rhizoctonia solani).
-
Incubation: Place the mycelial plug, mycelium-side down, in the center of the treated PDA plate. Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) in the dark.
-
Data Collection: When the fungal growth in the negative control plate has nearly reached the edge of the plate, measure the diameter of the fungal colony in all plates.
-
Analysis: Calculate the percent inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the colony diameter of the control and dt is the colony diameter of the treatment. Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) value using probit analysis.
Protocol: Insecticidal Assay (Aphid Leaf-Dip Method)
Principle: This assay evaluates the contact and/or ingestion toxicity of a compound to a sucking insect pest, such as the cowpea aphid (Aphis craccivora).[10][15][16]
Procedure:
-
Solution Preparation: Prepare a series of test concentrations of the synthesized compounds in water containing a small amount of surfactant (e.g., 0.1% Tween-80) to ensure even coverage.
-
Leaf Treatment: Excise leaves from a host plant (e.g., fava bean) and dip them into the test solutions for approximately 10-20 seconds with gentle agitation.
-
Drying and Infestation: Place the treated leaves on a filter paper to air dry. Once dry, place them in a Petri dish containing a moist filter paper to maintain turgor. Introduce a known number of aphids (e.g., 15-20 adults) onto each treated leaf.
-
Incubation: Seal the Petri dishes with a ventilated lid and incubate at room temperature (~24 °C) with a photoperiod.
-
Data Collection: Assess mortality after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population) value using probit analysis.
Conclusion
This compound represents a strategic and highly adaptable starting point for modern agrochemical discovery. Its dual functional handles for derivatization—the hydroxyl and bromo groups—allow for the systematic and efficient generation of diverse chemical libraries via the Intermediate Derivatization Method. The protocols outlined in this guide provide a comprehensive framework for synthesizing the core intermediate, creating novel derivatives, and performing primary biological screening. By applying these methods, researchers can effectively explore the chemical space around the pyridine scaffold to identify new lead compounds with the potential to become the next generation of effective and sustainable crop protection solutions.
References
- Vertex AI Search. Optimizing Agrochemical Formulations with Specialty Pyridine Derivatives.
- Vertex AI Search. Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermediates.
- Vertex AI Search. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- ACS Publications. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry.
- ACS Publications. Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry.
- ResearchGate. Development of novel pyridine-based agrochemicals: A review.
- ResearchGate. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.
- PubMed. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry.
- ResearchHub. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.
- NIH. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.
- ACS Publications. Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
- ChemicalBook. 4-Bromo-(2-hydroxyethyl)-pyridine synthesis.
- ACS Publications. From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry.
- ResearchGate. Some examples of drugs and insecticides containing pyridine scaffolds.
- ResearchGate. Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method.
- ResearchGate. Screening Rules for Leads of Fungicides, Herbicides, and Insecticides.
- CoLab. Development of novel pyridine-based agrochemicals: a review.
- OUCI. Development of novel pyridine-based agrochemicals: A review.
- Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening.
- Life Chemicals. AgroChemical Screening Libraries.
- US EPA. Registration Review of Pyridine and Pyrimidine Herbicides.
- Grains Research and Development Corporation (GRDC). HERBICIDE BEHAVIOUR.
- Believe Chemical. What Are Pyridine Products and How Are They Used in Agrochemicals.
- PubMed. Quantitative structure-activity relationship of some pesticides.
- ChemicalBook. 4-Bromo-(2-hydroxyethyl)-pyridine.
- NIH. One-Pot, Four-Component Reaction for the Design, Synthesis, and SAR Studies of Novel Pyridines for Insecticidal Bioefficacy Screening against Cowpea Aphid (Aphis craccivora).
- PubChem. 4-(4-Bromo-2-pyridinyl)-1,4-thiazinane 1,1-dioxide.
- Sigma-Aldrich. 4-Bromo-2-(2-hydroxyethyl)pyridine.
- Benchchem. Application Notes and Protocols: The Role of 2-Bromo-4-methylpyridine in the Synthesis of Pyridinylurea Herbicides.
- Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
- PubChem. 4-Bromo-2-hydroxypyridine.
- PubMed. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives.
- Vulcanchem. 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one.
- ResearchGate. Quantitative Structure-Activity Relationship Analysis of Organophosphate Insecticides Using Electronic and Molecular Parameters.
- Parchem. 4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine (Cas 52200-18-7).
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- 2. researchgate.net [researchgate.net]
- 3. Development of novel pyridine-based agrochemicals: a review | CoLab [colab.ws]
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- 5. nbinno.com [nbinno.com]
- 6. believechemical.com [believechemical.com]
- 7. 4-Bromo-(2-hydroxyethyl)-pyridine | 98280-12-7 [amp.chemicalbook.com]
- 8. 4-Bromo-(2-hydroxyethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
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- 14. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(1-hydroxyethyl)pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-2-(1-hydroxyethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important pyridine derivative. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several critical factors throughout the reaction sequence. The most common route involves the functionalization of a pre-brominated pyridine precursor. A frequent starting material is 4-bromo-2-methylpyridine, which is first deprotonated at the methyl group, followed by the introduction of a carbonyl group and subsequent reduction.
Key areas to investigate are:
-
Incomplete Deprotonation: The initial deprotonation of 4-bromo-2-methylpyridine using a strong base like Lithium Diisopropylamide (LDA) is highly sensitive to moisture and temperature. Any residual water in the solvent or on the glassware will quench the LDA, leading to unreacted starting material.
-
Side Reactions during Carbonyl Introduction: The introduction of the carbonyl group, for example, through the addition of an electrophile like N,N-Dimethylformamide (DMF), must be carefully controlled. Side reactions can occur if the temperature is not kept sufficiently low, leading to the formation of byproducts.
-
Inefficient Reduction: The final reduction step of the intermediate ketone (4-Bromo-2-acetylpyridine) to the desired alcohol is crucial. The choice of reducing agent and reaction conditions can significantly impact the yield. Incomplete reduction will leave unreacted ketone, while overly harsh conditions might lead to debromination or other side reactions.
Q2: I am observing significant amounts of unreacted 4-bromo-2-methylpyridine in my reaction mixture. How can I improve the initial lithiation step?
A2: The observation of unreacted starting material points directly to an issue with the deprotonation step. The use of a strong, non-nucleophilic base like LDA is common for the deprotonation of the methyl group on the pyridine ring.[1]
To improve the efficiency of this step, consider the following:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). The solvent, typically tetrahydrofuran (THF), must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Temperature Control: The deprotonation is typically carried out at very low temperatures, such as -78 °C (a dry ice/acetone bath). Allowing the temperature to rise prematurely can lead to base decomposition or side reactions.
-
Quality and Stoichiometry of the Base: Use freshly prepared or properly stored LDA. The stoichiometry of the base is also critical; a slight excess (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete deprotonation.
Troubleshooting Guide
Problem 1: Formation of a significant byproduct with a similar mass to the product.
Possible Cause: A common issue is the formation of dimers or other coupled products. This can be particularly prevalent if there are competing reaction pathways. For instance, in syntheses involving Grignard reagents, homo-coupling of the Grignard reagent is a known side reaction.[2] In the context of lithiated pyridines, similar coupling reactions can occur.
Troubleshooting Protocol:
-
Analyze the Byproduct: Isolate the byproduct and characterize it using techniques like NMR and Mass Spectrometry to understand its structure. This will provide valuable clues about the side reaction pathway.
-
Optimize Reagent Addition:
-
Slow Addition: Add the electrophile (e.g., DMF or an aldehyde) to the solution of the lithiated pyridine slowly and at a low temperature. This maintains a low concentration of the electrophile, minimizing side reactions.
-
Inverse Addition: In some cases, adding the lithiated species to the electrophile can be beneficial.
-
-
Temperature Management: Maintain strict temperature control throughout the reaction. Fluctuations in temperature can favor side product formation.
Problem 2: Difficulty in purifying the final product from the starting ketone.
Possible Cause: This indicates an incomplete reduction of the 4-Bromo-2-acetylpyridine intermediate. The choice and activity of the reducing agent are paramount.
Troubleshooting Protocol:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[1] However, its reactivity can be influenced by the solvent and temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting ketone.
-
Optimization of Reduction Conditions:
| Parameter | Condition A (Standard) | Condition B (Enhanced Reactivity) | Condition C (Mild) | Expected Outcome |
| Reducing Agent | NaBH₄ | NaBH₄ with CeCl₃·7H₂O (Luche Reduction) | NaBH₄ | A: Good for simple reductions. B: Enhanced selectivity and rate. C: Slower, for sensitive substrates. |
| Solvent | Methanol or Ethanol | Methanol | Methanol/THF | Alcoholic solvents activate NaBH₄. THF can improve solubility. |
| Temperature | 0 °C to Room Temperature | -78 °C to 0 °C | 0 °C | Lower temperatures can improve selectivity. |
| Reaction Time | 1-3 hours | 30 minutes - 2 hours | 2-6 hours | Monitor by TLC for completion. |
Experimental Protocol for Improved Reduction:
-
Dissolve the 4-Bromo-2-acetylpyridine in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, monitoring for gas evolution.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizing the Process
Diagram 1: Synthetic Pathway
Caption: Key steps in the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Synthesis of Substituted Pyridines
Welcome to the technical support center for the synthesis of substituted pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in their synthetic routes. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions in a direct, question-and-answer format. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your reactions effectively.
Troubleshooting Guide: Common Pyridine Syntheses
This section is dedicated to addressing specific issues encountered during common named reactions for pyridine synthesis.
1. The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone of pyridine chemistry, but it's not without its pitfalls, particularly concerning reaction efficiency and the final oxidation step.[1][2]
Q1: My Hantzsch reaction is giving a very low yield of the dihydropyridine (DHP) intermediate. The reaction mixture is complex, and I'm not sure what's going wrong. What are the likely causes and solutions?
A1: Low yields in the initial condensation to form the Hantzsch ester (1,4-DHP) typically stem from three main issues: inefficient reaction conditions, competing side reactions, or impure starting materials.[3][4]
-
Causality (Inefficient Conditions): The classical one-pot Hantzsch reaction often requires long reaction times and harsh conditions, which can lead to degradation.[1][3] At least five different mechanistic pathways have been proposed, and suboptimal conditions can favor unproductive routes.[3]
-
Troubleshooting & Optimization:
-
Catalyst Optimization: The choice of catalyst is critical. If you are running the reaction uncatalyzed or with a generic acid/base, consider using p-toluenesulfonic acid (PTSA). It has been shown to significantly improve yields, with some reports reaching up to 96%, especially when combined with ultrasonic irradiation in aqueous micellar solutions.[3][5]
-
Microwave-Assisted Synthesis: To dramatically reduce reaction times (from hours to minutes) and improve yields (often in the 82-94% range), consider switching to microwave-assisted synthesis.[3]
-
Solvent Choice: While ethanol is common, screening other solvents can be beneficial. Green solvents like glycerol have been used effectively and can simplify workup.[6]
-
Reagent Purity: Ensure your aldehyde is free of carboxylic acid impurities (from air oxidation) and that your β-keto ester has not undergone self-condensation. Purify starting materials if their quality is uncertain.
-
-
Common Side Reactions:
-
Self-condensation of the β-keto ester: This can be minimized by carefully controlling stoichiometry and temperature.
-
Michael addition before cyclization: An alternative reaction pathway can lead to acyclic byproducts. Controlling the order of reagent addition may help in some cases.[4]
-
Q2: I've successfully synthesized my 1,4-dihydropyridine (Hantzsch ester), but the final oxidation step to the aromatic pyridine is problematic. I'm using nitric acid and getting a low yield with many byproducts. How can I improve the aromatization?
A2: This is a very common challenge. The aromatization of the dihydropyridine intermediate is the driving force for the reaction, but harsh classical oxidants are often the source of trouble.[1][3]
-
Causality (Harsh Oxidants): Strong oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) can lead to over-oxidation, nitration of the ring (especially with electron-rich systems), and other side reactions.[1][3] These conditions also result in difficult workups.[3]
-
Troubleshooting & Recommended Protocols:
-
Milder Oxidizing Agents: Switch to a milder and more selective oxidant. Iodine in refluxing methanol is a highly effective and tolerant method for aromatizing Hantzsch esters.[7] Other efficient options include ferric chloride (FeCl₃) or manganese dioxide (MnO₂), which can even be used in a one-pot synthesis directly from the starting materials.[1][3]
-
Air Oxidation: For a greener approach, catalytic air oxidation can be employed. Certain copper or other transition metal catalysts can facilitate the aromatization using air as the terminal oxidant.
-
Table 1: Comparison of Oxidants for Hantzsch Aromatization
| Oxidant | Typical Conditions | Pros | Cons |
| Nitric Acid (HNO₃) | Often used in excess, sometimes with heating | Inexpensive, powerful | Low selectivity, risk of nitration, harsh conditions, difficult workup[1][3] |
| KMnO₄, CrO₃ | Stoichiometric or excess | Strong oxidants | Often low-yielding, toxic heavy metals, harsh conditions[1][3] |
| Iodine (I₂) in Methanol | Refluxing methanol | High yields, mild conditions, tolerates various functional groups[7] | More expensive than HNO₃ |
| Ferric Chloride (FeCl₃) | Can be used in one-pot synthesis | Good yields, can be used directly in the initial reaction[1][3] | Requires removal of iron salts during workup |
| Air / O₂ with Catalyst | Various catalysts (e.g., Cu(OAc)₂) | Green, mild | Requires catalyst screening and optimization |
2. The Bohlmann-Rahtz Pyridine Synthesis
This versatile method builds pyridines from enamines and ethynyl ketones, but the high temperatures required for the cyclodehydration step can be a significant drawback.[8][9]
Q3: The final cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high heat, and it's causing decomposition of my starting material and product. How can I achieve cyclization under milder conditions?
A3: You've identified the primary limitation of the classical Bohlmann-Rahtz synthesis. The high thermal energy needed for the E/Z isomerization and subsequent cyclodehydration can degrade sensitive substrates.[8]
-
Causality (Thermal Decomposition): Many functional groups are not stable at the high temperatures (often >150 °C) required for the uncatalyzed thermal cyclization. Furthermore, the starting enamines, especially those with acid-sensitive groups like tert-butyl esters, can decompose.[8]
-
Troubleshooting & Optimization: The key is to catalyze the cyclodehydration to lower the activation energy.
-
Brønsted Acid Catalysis: Adding a Brønsted acid can dramatically lower the reaction temperature. A mixture of toluene and acetic acid (e.g., 5:1) has been shown to promote the entire sequence in a single step at lower temperatures, affording pyridines in good to excellent yields.[8]
-
Solid Acid Catalysts: For substrates that are particularly acid-sensitive, a solid-supported acid like Amberlyst-15 is an excellent choice. It provides the necessary catalysis while allowing for simple filtration-based workup and often tolerates sensitive functional groups better than soluble acids.[8][10]
-
Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) can also effectively catalyze the cyclization at reduced temperatures.[10]
-
Experimental Protocol: Acid-Catalyzed Bohlmann-Rahtz One-Step Synthesis
-
To a solution of the enamine (1.0 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL), add the ethynyl ketone (1.0 mmol).
-
Heat the reaction mixture at a significantly lower temperature than the uncatalyzed reaction (e.g., 80-110 °C), monitoring progress by TLC.
-
Upon completion, cool the mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the substituted pyridine.[8]
3. The Chichibabin Pyridine Synthesis & Amination
The Chichibabin synthesis creates the pyridine ring from carbonyls and ammonia, often at high temperatures over a catalyst.[11][12] A related and more commonly discussed reaction is the Chichibabin amination, which introduces an amino group onto a pre-existing pyridine ring. Both can have issues with side reactions.
Q4: I am attempting a Chichibabin amination of a substituted pyridine with sodium amide (NaNH₂), but I am getting a significant amount of a bipyridine dimer as a byproduct. Why is this dimerization competing with amination?
A4: The formation of a bipyridine dimer is a known side reaction in the Chichibabin amination, particularly with certain substrates or under non-optimal conditions.[13]
-
Causality (Competing Pathways): The Chichibabin reaction proceeds via a nucleophilic addition-elimination mechanism. The amide anion (NH₂⁻) attacks the electron-deficient C2 position to form a dihydropyridine intermediate (a σ-complex).[14] The desired pathway involves elimination of a hydride ion (H⁻) to aromatize the ring, yielding the 2-aminopyridine. However, this intermediate can also be oxidized, leading to a radical species that then dimerizes.
-
Troubleshooting & Optimization:
-
Increase Pressure: The dimerization can sometimes be suppressed by running the reaction under pressure. For example, in the amination of 4-tert-butylpyridine, increasing the pressure with nitrogen gas significantly favored the formation of the aminated product over the dimer.[13]
-
Control Temperature: Traditional conditions often require high temperatures (100-130 °C) in solvents like xylene or toluene.[14] However, excessively high temperatures can promote side reactions. It is crucial to find the optimal temperature for your specific substrate.
-
Use Milder Conditions: For sensitive substrates, consider using potassium amide (KNH₂) in liquid ammonia at low temperatures, often with an oxidant like potassium permanganate to facilitate the final aromatization step.[14]
-
Diagram 1: Competing Pathways in Chichibabin Amination
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
Technical Support Center: Navigating the Kröhnke Pyridine Synthesis
Welcome to the technical support center for the Kröhnke pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to construct substituted pyridines. As a cornerstone in heterocyclic chemistry, the Kröhnke synthesis offers a versatile and convergent route to 2,4,6-trisubstituted pyridines, but like any sophisticated chemical transformation, it can present challenges.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common obstacles, particularly low reaction yields. Our approach is rooted in explaining the fundamental principles behind each experimental step, empowering you to not only solve immediate issues but also to proactively optimize your synthetic strategy.
Part 1: Foundational Principles & Reaction Mechanism
Understanding the reaction's mechanism is critical for effective troubleshooting. The Kröhnke synthesis is a cascade reaction that elegantly assembles the pyridine ring from three key components: an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and an ammonia source (most commonly ammonium acetate).[1][2][3]
The mechanism proceeds through several distinct stages:
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated, typically by the acetate ion from ammonium acetate, to form a nucleophilic pyridinium ylide.
-
Michael Addition: This ylide acts as a soft nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound in a conjugate addition. This key step forms a 1,5-dicarbonyl intermediate.[1][2]
-
Cyclization & Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia. A series of condensation, cyclization, and dehydration steps follow, ultimately leading to the formation of the stable, aromatic pyridine ring.[2]
This multi-step process, while efficient, has several points where it can falter, leading to diminished yields.
Visualizing the Mechanism
The following diagram illustrates the accepted mechanistic pathway for the Kröhnke pyridine synthesis.
Caption: The reaction mechanism of the Kröhnke pyridine synthesis.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Category 1: Low or No Product Formation
Q1: My reaction has yielded very little or no desired pyridine. Where should I start troubleshooting?
A1: Low or zero yield is the most common issue and almost always traces back to reagent quality or reaction conditions. A systematic check is the most effective approach.[4]
-
Reagent Integrity is Paramount:
-
α,β-Unsaturated Carbonyl: This reactant can be prone to polymerization or degradation upon storage. Verify its purity by NMR or GC-MS before use. If it's an older sample, consider purification by distillation or recrystallization.
-
α-Pyridinium Methyl Ketone Salt (Kröhnke Salt): This salt is often hygroscopic. Moisture is detrimental as it can interfere with the initial ylide formation. Ensure the salt is thoroughly dried under vacuum before use. Its successful synthesis and purity are crucial.[4]
-
Ammonium Acetate: Use a high-purity grade. Ammonium acetate can decompose over time, and its purity is critical as it serves as both the nitrogen source and the base catalyst for ylide formation.[4][5]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: This is a critical parameter. While generally conducted at elevated temperatures (80-140°C), excessive heat can promote side reactions and decomposition.[2][4] Conversely, insufficient heat will lead to an incomplete reaction. If your standard protocol is failing, monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures to find the optimal point.[5]
-
Reaction Time: Ensure the reaction has run for a sufficient duration. TLC is your best tool to monitor the consumption of starting materials and the formation of the product.[4]
-
Category 2: Pervasive Side Products & Purification Woes
Q2: My TLC plate shows multiple spots, and the final product is impure. What are the likely side reactions?
A2: The formation of multiple byproducts often points to issues with stoichiometry, temperature control, or incomplete cyclization.
-
Common Side Reactions:
-
Michael Addition Products: The reaction can stall after the initial Michael addition, leading to an accumulation of the 1,5-dicarbonyl intermediate.[4][6] This is often observed when the cyclization step is inefficient.
-
Self-Condensation: The α,β-unsaturated carbonyl compound can undergo self-condensation, particularly at high temperatures.[5]
-
-
Strategies for Minimizing Byproducts:
-
Control Stoichiometry: Use precise stoichiometry for the pyridinium salt and the unsaturated carbonyl. A slight excess of ammonium acetate is common, but a large excess should be avoided.
-
Temperature Management: A lower temperature for a longer duration can often improve selectivity and reduce the formation of thermally-induced byproducts.[4]
-
Order of Addition: In some cases, adding the reagents in a specific order, for example, adding the unsaturated carbonyl slowly to the mixture of the other reagents, can minimize side reactions.
-
Q3: My product is difficult to purify. Are there any tricks for workup and purification?
A3: Purification can be challenging due to the basic nature of the pyridine product and potential byproducts.
-
Standard Workup: A typical workup involves quenching the reaction, often by pouring it into ice-water, which may precipitate the crude product.[5] An acid-base extraction is highly effective. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (like 1M HCl) to protonate the pyridine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the pure pyridine back into an organic solvent.[4]
-
Recrystallization: This is the most common method for final purification. Ethanol or isopropanol are often suitable solvents.[4]
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A solvent system of hexanes and ethyl acetate is a good starting point. Be aware that pyridines can streak on silica gel; adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this issue.
Category 3: Reaction Optimization
Q4: How do I choose the optimal solvent and temperature?
A4: While substrate-dependent, there are excellent starting points.
| Parameter | Common Choices | Rationale & Expert Insight |
| Solvent | Glacial Acetic Acid, Methanol, Ethanol | Acetic acid often serves as both solvent and catalyst, proving highly effective.[2] Alcohols like methanol and ethanol are also common. The choice can influence reaction rates and selectivity. |
| Temperature | 80 - 140 °C | The reaction typically requires heat to proceed efficiently.[2][5] Start on the lower end of this range and increase if the reaction is sluggish, as monitored by TLC. Excessive heat can cause decomposition. |
| Conditions | Solvent-Free | For some substrates, particularly in the synthesis of 2,4,6-triarylpyridines, solvent-free conditions at elevated temperatures (120-140°C) can give excellent yields and simplify purification.[1][5] |
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Part 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for the synthesis of a representative 2,4,6-trisubstituted pyridine.
Protocol 1: Standard Synthesis of 2,4,6-Triphenylpyridine in Acetic Acid
This protocol is a classic example of the Kröhnke synthesis.
Materials:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10.0 equiv)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-phenacylpyridinium bromide (1.0 mmol), chalcone (1.0 mmol), and ammonium acetate (10.0 mmol).
-
Add glacial acetic acid (10 mL).
-
Heat the reaction mixture to reflux (approximately 120°C) with vigorous stirring.[5]
-
Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[5]
-
Once the starting materials are consumed, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of ice-water, and stir. A precipitate should form.[5]
-
Collect the solid crude product by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield pure 2,4,6-triphenylpyridine as a white solid.
Protocol 2: Optimized Solvent-Free Synthesis of 2,4,6-Triphenylpyridine
This one-pot, solvent-free variation is highly efficient and environmentally benign.[1]
Materials:
-
Acetophenone (2.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Ammonium acetate (5-10 equiv)
Procedure:
-
In a flask or a mortar, thoroughly mix acetophenone (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).[5]
-
Heat the solvent-free mixture in an oil bath at 120-140°C. The mixture will melt and then solidify as the reaction proceeds.[1]
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Allow the reaction vessel to cool to room temperature. The product will be a solid mass.
-
Add water to the solidified mass and carefully break it up with a spatula.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.[1]
-
Purify the product by recrystallization from ethanol.
References
- Technical Support Center: Kröhnke Pyyridine Synthesis - Benchchem.
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem.
- Kröhnke pyridine synthesis - Wikipedia.
- troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem.
- An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed.
- Mechanism of the Kröhnke pyridine synthesis - ResearchG
- An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - Wiley Online Library.
- Troubleshooting common issues in pyridine synthesis - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Welcome to the Technical Support Center for managing exothermic reactions in pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for thermal management during these critical chemical transformations. The following content is structured to address common challenges and frequently asked questions, ensuring safe and efficient synthesis protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding exothermic reactions in pyridine synthesis, providing concise and actionable answers grounded in established chemical principles.
Q1: What are the primary safety concerns associated with exothermic reactions in pyridine synthesis?
A1: The main safety concerns are thermal runaway and the handling of hazardous materials. Thermal runaway is a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure, which can cause explosions or reactor failure.[1] Pyridine itself is a flammable and toxic liquid with a strong, unpleasant odor, requiring careful handling in a well-ventilated area, preferably a fume hood.[2][3] Exposure can cause skin and respiratory irritation, and it is a potential carcinogen.[2]
Q2: How can I predict the potential for a thermal runaway in my pyridine synthesis?
A2: A thorough thermal hazard assessment is crucial before scaling up any reaction.[1] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential for determining the heat of reaction, the onset temperature of decomposition, and the Maximum Temperature of the Synthesis Reaction (MTSR).[1] This data is vital for designing safe and scalable processes.[4]
Q3: My Hantzsch pyridine synthesis is showing a significant exotherm. What are the key parameters to control?
A3: The Hantzsch synthesis, a multicomponent reaction, can have exothermic initial condensation steps.[1] Key parameters to control include:
-
Rate of addition: If one reactant is added portion-wise or via a syringe pump, controlling the addition rate is critical to manage heat generation.[5]
-
Solvent: Using a refluxing solvent like ethanol can help dissipate heat.[1] However, for larger scale, more direct cooling methods are necessary.
-
Catalyst: The choice of catalyst can influence reaction kinetics and heat output. Some modern methods use milder catalysts to reduce the need for harsh heating conditions.[6][7]
Q4: Are there specific pyridine synthesis reactions known to be highly exothermic?
A4: Yes, several common pyridine syntheses can be highly exothermic. Acylation reactions, for instance, are often exothermic and require careful temperature control, especially during scale-up.[8] The Chichibabin reaction, which involves the amination of pyridine with sodium amide, is also known to be exothermic and is typically conducted at elevated temperatures, requiring robust control measures.[9][10] Multicomponent reactions like the Hantzsch synthesis can also generate significant heat.[11]
Q5: How can I effectively quench a pyridine synthesis reaction that is showing signs of a thermal runaway?
A5: Quenching a runaway reaction must be done with extreme caution. The appropriate quenching agent depends on the specific reaction chemistry. For many organic reactions, a cold, inert solvent can be used to dilute the reaction mixture and absorb heat. For reactions involving highly reactive reagents like organometallics, a specific quenching protocol is necessary. It is critical to have a pre-planned emergency procedure, including a designated quench tank and appropriate personal protective equipment (PPE).[8]
Section 2: Troubleshooting Common Exotherms
This section provides a structured approach to troubleshooting common issues related to exothermic reactions during pyridine synthesis.
Issue 1: Uncontrolled Temperature Spike During Reagent Addition
Symptom: A rapid and unexpected increase in reaction temperature is observed when adding a reagent.
Possible Causes:
-
Addition rate is too fast: The rate of heat generation is exceeding the rate of heat removal.[5]
-
Inadequate cooling: The cooling system (e.g., ice bath, cryostat) is insufficient for the scale of the reaction.[1]
-
Poor mixing: Localized "hot spots" are forming due to inefficient stirring, leading to a localized acceleration of the reaction.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for uncontrolled temperature spikes.
Issue 2: Reaction Exotherm Becomes More Pronounced on Scale-Up
Symptom: A reaction that was easily managed on a lab scale becomes difficult to control thermally when scaled up.
Possible Cause:
-
Decreased surface-area-to-volume ratio: As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally.[8] This makes cooling less efficient.
Solutions:
-
Reactor Geometry: Select a reactor with a higher surface-area-to-volume ratio, such as a jacketed reactor.[8]
-
Heat Management: Ensure the reactor's cooling system is capable of handling the maximum heat output of the reaction.[4]
-
Semi-batch or Continuous Flow: Instead of a batch process, consider adding one of the reactants gradually (semi-batch) or moving to a continuous flow chemistry setup.[1][5] Flow reactors offer superior heat transfer and are inherently safer for highly exothermic processes.[12][13][14]
Section 3: Best Practices for Thermal Management
Adhering to best practices is crucial for safely and effectively managing exothermic reactions in pyridine synthesis.
General Strategies for Mitigating Exotherms
| Strategy | Description | Key Considerations |
| Slow Addition | Adding a reactive reagent dropwise or via a syringe pump over an extended period.[5] | The addition rate should be carefully controlled to match the cooling capacity of the system. |
| Dilution | Conducting the reaction in a larger volume of a suitable solvent.[1] | This increases the thermal mass of the reaction mixture, helping to absorb heat. The solvent should be inert to the reaction conditions. |
| Efficient Cooling | Using an appropriate cooling bath (ice-water, ice-salt, dry ice-acetone) or a cryostat to maintain a low and stable temperature.[5] | The cooling capacity must be sufficient for the scale of the reaction. |
| Lower Reaction Temperature | Running the reaction at a lower temperature, if the reaction kinetics allow.[1] | This can significantly reduce the rate of heat evolution but may also slow down the desired reaction. |
Protocol: Scale-Up of an Exothermic Acylation Reaction
This protocol outlines a general procedure for scaling up an exothermic acylation reaction for pyridine synthesis, incorporating safety and control measures.[8]
Equipment:
-
Jacketed glass reactor with an overhead stirrer, temperature probe, and addition funnel.
-
Chiller/heater unit for precise temperature control.
-
Quench tank.
Procedure:
-
Charge the jacketed reactor with the pyridine substrate and an appropriate anhydrous solvent (e.g., dichloromethane).
-
Start agitation to ensure efficient mixing.
-
Cool the reactor contents to the desired temperature (e.g., 0-5 °C) using the chiller unit.
-
Slowly add the acylating agent, dissolved in the same solvent, via the addition funnel over a period of 1-2 hours.
-
Carefully monitor the internal temperature throughout the addition. The addition rate should be adjusted to maintain the desired temperature range.
-
After the addition is complete, allow the reaction to proceed at the set temperature or warm to room temperature, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by transferring it to a quench tank containing an appropriate quenching agent (e.g., water or a dilute basic solution).
Section 4: Advanced Thermal Management: Flow Chemistry
For highly exothermic or hazardous reactions, continuous flow chemistry offers significant advantages in safety and control.
Why Flow Chemistry?
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, preventing the formation of hot spots.[12][15]
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with a potential thermal runaway.[14]
-
Precise Temperature Control: Flow reactors enable precise control over reaction temperature, leading to improved selectivity and yields.[13]
Workflow for Implementing Flow Chemistry:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. amarequip.com [amarequip.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. JRC Publications Repository [publications.jrc.ec.europa.eu]
Technical Support Center: Optimizing Temperature for 4-Bromo-2-(1-hydroxyethyl)pyridine Reactions
Welcome to the technical support center for 4-Bromo-2-(1-hydroxyethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization in reactions involving this versatile building block. The inherent functionalities of this molecule—a reactive secondary alcohol and a bromo-substituted pyridine ring—present both unique synthetic opportunities and challenges. Temperature is arguably the most critical parameter influencing reaction outcomes, dictating selectivity, yield, and impurity profiles. This document provides field-proven insights and systematic troubleshooting strategies to ensure the success of your experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues encountered during experimentation, focusing on temperature as the primary diagnostic and corrective tool.
Question: My reaction yield is unexpectedly low, with a significant amount of unreacted starting material recovered. What is the first temperature-related parameter I should investigate?
Answer: This scenario strongly suggests that the reaction has not reached its required activation energy. Many transformations, particularly metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on the pyridine ring, require a specific thermal threshold to initiate and sustain the catalytic cycle.
-
Causality: The initial oxidative addition of the aryl bromide to the metal center is often the rate-limiting and most temperature-sensitive step. Insufficient thermal energy results in a stalled or impractically slow reaction.
-
Recommended Action:
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments of 10-15 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each stage.
-
Solvent Re-evaluation: If you are nearing the boiling point of your current solvent, consider switching to a higher-boiling point solvent (see Table 1) to safely access the required temperature range.
-
Catalyst Integrity: Verify the thermal stability of your chosen catalyst. Some catalytic systems are only active within a narrow temperature window and can decompose at higher temperatures.[1]
-
Question: My reaction mixture is turning dark brown or black, and I'm isolating a complex mixture of impurities or tar. What is the likely cause?
Answer: The formation of dark, insoluble materials is a classic indicator of thermal decomposition. This compound, like many substituted pyridines, has limited thermal stability, especially in the presence of strong bases, acids, or certain metal catalysts. The recommended refrigerated storage (2-8°C) for the starting material itself hints at its inherent sensitivity.[2][3]
-
Causality: At excessive temperatures, molecules can undergo unwanted side reactions, including polymerization, elimination of the hydroxyl group, or degradation of the pyridine ring. Thermal decomposition can lead to the release of irritating gases and vapors.[4]
-
Recommended Action:
-
Immediate Temperature Reduction: Lower the reaction temperature significantly. For reactions involving highly reactive intermediates, such as those in organometallic chemistry, cryogenic conditions (e.g., -78 °C) may be necessary to control reactivity and prevent decomposition, as demonstrated in certain synthesis protocols for this molecule.[5]
-
Exotherm Control: For reactions that are known to be exothermic, ensure slow, portion-wise addition of reagents to a cooled reaction vessel to maintain a stable internal temperature.
-
Degas Solvents: Remove dissolved oxygen from the reaction mixture. The presence of oxygen at elevated temperatures can accelerate oxidative decomposition pathways.
-
Question: I am attempting a Suzuki coupling on the bromine-bearing position, but the reaction is sluggish and incomplete. How should I approach temperature optimization?
Answer: Palladium-catalyzed cross-coupling reactions are highly dependent on temperature to balance catalyst activity and stability.
-
Causality: The catalytic cycle involves multiple steps (oxidative addition, transmetalation, reductive elimination), each with its own temperature dependency. A temperature that is too low will result in poor catalyst turnover. Conversely, a temperature that is too high can lead to catalyst decomposition (e.g., precipitation of palladium black) and undesirable side reactions.
-
Recommended Action:
-
Ligand-Specific Temperature: The optimal temperature is often dictated by the ligand coordinated to the palladium center. Consult literature for the recommended temperature range for your specific catalyst system.
-
Systematic Screening: Perform small-scale parallel experiments across a temperature gradient (e.g., 60 °C, 80 °C, 100 °C) to identify the optimal point that balances reaction rate and byproduct formation.
-
Microwave Chemistry: For high-throughput optimization, consider using a microwave reactor. This allows for rapid heating to precise temperatures, often reducing reaction times and improving yields.
-
Question: I am trying to esterify the hydroxyl group, but I am observing low conversion. Is heating the solution a good idea?
Answer: While gentle heating can sometimes accelerate esterification, caution is advised. Reactions involving the hydroxyl group are typically performed under milder conditions than those targeting the C-Br bond.
-
Causality: Esterification is an equilibrium-driven process. While heat can increase the reaction rate (according to the Arrhenius equation), it can also promote side reactions like dehydration (elimination) of the alcohol or other decomposition pathways if excessive.[6]
-
Recommended Action:
-
Catalyst/Reagent Choice: Before increasing the temperature, ensure you are using an effective acylating agent and, if necessary, a suitable catalyst (e.g., DMAP).
-
Moderate Heat: If required, apply gentle heat (e.g., 40-50 °C). Monitor the reaction closely for any signs of discoloration or new impurity spots on TLC.
-
Water Removal: For equilibrium-limited esterifications, removing the water byproduct (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene) is often more effective than simply increasing the temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
The compound is a solid with a melting point of approximately 54.5 °C and a boiling point of 95-98 °C under reduced pressure (14 Torr).[2] However, its stability in solution at elevated temperatures is context-dependent. In the presence of reagents like strong bases, acids, or transition metal catalysts, decomposition can occur at temperatures well below its boiling point. Always store the pure compound under refrigerated conditions (2-8°C) as recommended.[2][3]
Q2: How do I select an appropriate solvent for my desired reaction temperature?
The solvent choice is critical for achieving and maintaining the target temperature. It also influences reaction kinetics through its polarity and ability to solvate intermediates.[7] A solvent should be chosen so that the desired reaction temperature is roughly 10-20 °C below its boiling point to allow for effective reflux and control.
Table 1: Solvent Selection Guide for Temperature Control
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Typical Use Case & Temperature Range |
|---|---|---|---|
| Tetrahydrofuran (THF) | 66 | -108.4 | Low-temperature organometallic chemistry (-78 °C to 60 °C) |
| 1,4-Dioxane | 101 | 11.8 | Cross-coupling reactions, reactions requiring moderate heat (RT to 100 °C) |
| Toluene | 111 | -95 | Higher-temperature cross-couplings, water removal via azeotrope (RT to 110 °C) |
| N,N-Dimethylformamide (DMF) | 153 | -61 | Nucleophilic substitutions, reactions requiring higher heat (RT to 150 °C) |
| Dimethyl Sulfoxide (DMSO) | 189 | 18.5 | High-temperature applications, enhances nucleophilicity (RT to 180 °C) |
Q3: My protocol requires cryogenic temperatures (-78 °C). What are the critical control parameters?
Cryogenic conditions are often used to control highly reactive or unstable intermediates, such as the lithiated species in the synthesis of 2-(4-bromopyridin-2-yl)ethanol.[5]
-
Cooling Bath: Use a dry ice/acetone or dry ice/isopropanol slurry to achieve and maintain -78 °C.
-
Slow Reagent Addition: Add reagents dropwise via a syringe pump to control any exothermic events and maintain a stable internal temperature.
-
Stirring: Ensure efficient stirring to promote heat transfer and prevent localized "hot spots."
-
Inert Atmosphere: These reactions are almost always air- and moisture-sensitive. Maintain a positive pressure of an inert gas like argon or nitrogen.
Visualized Workflows and Logic
Diagram 1: Troubleshooting Flowchart for Sub-Optimal Reactions
This diagram provides a logical path for diagnosing issues where temperature is a likely factor.
Caption: Troubleshooting logic for temperature-related reaction issues.
Experimental Protocol: Temperature Optimization for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a detailed methodology for optimizing temperature in a common application of this compound.
Objective: To identify the optimal temperature for the coupling of this compound with Phenylboronic Acid.
1. Materials & Setup:
-
This compound
-
Phenylboronic Acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Three parallel reaction vials equipped with stir bars and reflux condensers under an Argon atmosphere.
-
Heating blocks set to 60 °C, 80 °C, and 100 °C.
2. Procedure:
-
To each reaction vial, add this compound (100 mg, 0.495 mmol), Phenylboronic Acid (72 mg, 0.594 mmol), and K₂CO₃ (137 mg, 0.99 mmol).
-
Add Pd(PPh₃)₄ (17 mg, 0.015 mmol) to each vial.
-
Add degassed 1,4-dioxane (5 mL) to each vial.
-
Place each vial in a pre-heated heating block (60 °C, 80 °C, and 100 °C respectively).
-
Stir the reactions vigorously.
-
Monitor the reaction progress by taking aliquots at 1h, 2h, 4h, and 8h. Quench the aliquot with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of starting material to product.
3. Analysis & Interpretation:
-
At 60 °C: Expect a slow conversion rate, with significant starting material remaining even after 8 hours.
-
At 80 °C: Expect a significantly faster rate. This may be the optimal temperature, showing good conversion with minimal byproduct formation.
-
At 100 °C: The reaction may proceed fastest, but carefully monitor for the appearance of decomposition products (visible as new peaks in the LC-MS and potential darkening of the solution).
This systematic approach allows for the direct empirical determination of the optimal thermal window for your specific reaction conditions.
Diagram 2: Workflow for Systematic Temperature Screening
Caption: A systematic workflow for experimental temperature optimization.
References
-
BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from [8]
-
ChemicalBook. (n.d.). 4-Bromo-(2-hydroxyethyl)-pyridine synthesis. Retrieved from [5]
- Organic Syntheses. (n.d.). Procedure for 2-Bromo-2-cyclohexen-1-one.
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [9]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved from [10]
-
IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved from [11]
- Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
-
(2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [7]
-
Zhang, J., et al. (2018). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Nanoscale. Retrieved from [12]
-
MDPI. (2018). Catalysts, Volume 8, Issue 2. Retrieved from [13]
- Sanz-Tejedor, M. A., et al. (2003). Efficient Regioselective Preparation of Monobromo and Bromoiodo Hydroxy Pyridines from Dibromo Derivatives via Bromine—Lithium Exchange. Synlett.
-
ResearchGate. (2019). Tuning High Temperature Performance Through Targeted Halide Substitution in a Bis(Imino)Pyridine‐Iron Ethylene Polymerization Catalyst. Retrieved from [1]
-
NIH. (2023). A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. Retrieved from [6]
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Thermo Fisher Scientific. (2009). Safety Data Sheet - 2-Bromopyridine. Retrieved from [4]
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ChemicalBook. (n.d.). 4-Bromo-(2-hydroxyethyl)-pyridine. Retrieved from [2]
-
Sigma-Aldrich. (n.d.). 4-Bromo-2-(2-hydroxyethyl)pyridine. Retrieved from [3]
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Technical Support Center: Solvent Selection for Pyridine Functionalization
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices and troubleshoot common issues related to solvent selection in pyridine chemistry. The right solvent is not merely a medium for your reaction; it is an active participant that can dictate yield, selectivity, and even the feasibility of a transformation.
This resource is structured to address specific challenges in a practical question-and-answer format, grounded in established chemical principles and supported by literature precedents.
Section 1: Foundational Principles & General FAQs
Before diving into specific reaction types, it's crucial to understand the fundamental properties of solvents and how they interact with pyridine's unique electronic nature.
FAQ 1: Is pyridine a polar protic or aprotic solvent?
Pyridine is classified as a polar aprotic solvent .[1][2] It possesses a significant dipole moment due to the electronegative nitrogen atom, making it polar. However, it lacks a hydrogen atom directly bonded to an electronegative atom, so it cannot act as a hydrogen bond donor. This aprotic nature is a key factor in its utility as a solvent and a base in many organic reactions.[3]
FAQ 2: My starting pyridine derivative has poor solubility. How do I choose an appropriate solvent?
Solubility is paramount for a successful reaction. Pyridine and its simple derivatives are miscible with a wide range of solvents, from water to nonpolar organic solvents like hexane.[3][4][5] For more complex or functionalized pyridines, a systematic approach is recommended:
-
"Like Dissolves Like": Start by matching the polarity of the solvent to your pyridine derivative. For highly polar pyridines, consider solvents like DMF, DMSO, or acetonitrile. For less polar derivatives, ethers (THF, dioxane), chlorinated solvents (DCM, chloroform), or aromatic hydrocarbons (toluene) may be more suitable.
-
Miscibility Charts: Consult solvent miscibility charts as a starting point.
-
Small-Scale Solubility Tests: Before committing to a large-scale reaction, perform small-scale solubility tests with a few candidate solvents at the intended reaction temperature.
A general workflow for determining solubility is outlined below:
Caption: A stepwise approach to selecting a suitable solvent based on the solubility of the pyridine derivative.
FAQ 3: Can I use pyridine itself as the solvent?
Yes, pyridine is often used as a solvent, particularly in reactions where it also serves as a base or an acid scavenger, such as acylations and dehydrochlorination reactions.[4][6]
Advantages:
-
Acts as both solvent and reagent, simplifying the reaction mixture.
-
Its basicity can be beneficial in certain transformations.
Disadvantages:
-
High boiling point (115 °C) can make it difficult to remove during workup.
-
Its strong, unpleasant odor.[5]
-
Can interfere with certain catalytic processes or react with electrophilic reagents.[6][7]
Troubleshooting Pyridine Removal: If you've used pyridine as a solvent and are struggling to remove it, consider the following:
-
Azeotropic Removal: Add a solvent like toluene or heptane and evaporate under reduced pressure. This can be repeated several times.[6][8]
-
Acidic Wash: During aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous phase.[8][9]
-
Copper Sulfate Wash: An aqueous solution of copper(II) sulfate can be used to form a complex with pyridine, facilitating its removal from the organic layer. A color change from blue to deep violet indicates the presence of pyridine.[8][10]
Section 2: Solvent Selection for Specific Pyridine Functionalizations
The choice of solvent is highly dependent on the specific reaction being performed. This section addresses common functionalization reactions and the associated solvent considerations.
N-Oxidation
FAQ 4: What is the best solvent for the N-oxidation of pyridine?
The N-oxidation of pyridines is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids.[11][12][13] The choice of solvent is critical to ensure the stability of the oxidant and to manage the reaction exotherm.
-
Protic Solvents: Acetic acid is a common solvent when using hydrogen peroxide, as it can form peracetic acid in situ.[13] Water can also be used, especially with certain catalysts, offering a "greener" alternative.[11]
-
Aprotic Solvents: Chlorinated solvents like dichloromethane (DCM) or chloroform can be used with isolated peroxy acids like m-CPBA.
| Oxidant | Recommended Solvents | Key Considerations |
| H₂O₂ | Acetic Acid, Water | Acetic acid can participate in the reaction. Water is environmentally friendly but may require a catalyst.[11][13] |
| m-CPBA | DCM, Chloroform | Good for sensitive substrates where a protic solvent might interfere. |
| Peroxybenzoic Acid | Not specified in results | Historically used for the first synthesis of pyridine-N-oxide.[12] |
Troubleshooting Low Yields in N-Oxidation:
-
Solvent-Induced Decomposition: Ensure your chosen solvent does not react with or decompose the oxidizing agent.
-
Catalyst Inhibition: In catalytic systems, the solvent can sometimes compete with the pyridine for coordination to the catalyst.[11] Consider a less coordinating solvent if this is suspected.
Halogenation
FAQ 5: I'm getting a mixture of regioisomers during pyridine halogenation. Can the solvent help improve selectivity?
Solvent choice can influence the regioselectivity of pyridine halogenation, although the directing effects of existing substituents on the ring are often more dominant. Electrophilic halogenation of pyridine is generally difficult due to the electron-deficient nature of the ring and often requires harsh conditions.[14]
-
Strongly Acidic Media: Reactions are often performed in strong mineral acids, which act as both the solvent and an activator of the halogenating agent.[14]
-
Aprotic Solvents: For less harsh conditions, aprotic solvents like dioxane have been used.[15] In some modern methods involving phosphine reagents, chlorinated solvents like CH₂Cl₂ are employed.
A recent strategy for 3-selective halogenation involves a ring-opening/ring-closing sequence where the halogenation of an acyclic Zincke imine intermediate is performed in a mixed solvent system like EtOAc/EtOH.[16]
Caption: Decision tree for solvent selection based on the chosen pyridine halogenation strategy.
Metalation and Lithiation
FAQ 6: My lithiation of pyridine is giving low yields and side products. What role does the solvent play?
Directed ortho-metalation (DoM) is a powerful tool for functionalizing pyridines. Solvent choice is critical for controlling the reactivity and stability of the highly basic organolithium reagents.[17][18][19]
-
Ethereal Solvents: Anhydrous ether (Et₂O) or tetrahydrofuran (THF) are the most common solvents for these reactions.[17][18] They are polar enough to solvate the lithium cation but are aprotic.
-
Apolar, Non-coordinating Solvents: In some cases, using apolar solvents like hexane can influence the aggregation state of the organolithium reagent, which in turn can affect chemoselectivity.[20]
-
Coordinating Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used in conjunction with ethereal or hydrocarbon solvents. TMEDA chelates the lithium cation, breaking up organolithium aggregates and increasing the basicity of the reagent.[17]
Troubleshooting Common Issues in Pyridine Lithiation:
-
Problem: Nucleophilic addition to the C=N bond instead of deprotonation.
-
Problem: Poor regioselectivity.
-
Solution: The solvent can influence the regioselectivity of the metalation. For example, the lithiation of dichloropyridines with LDA in THF provides good regioselectivity.[19]
-
Suzuki Cross-Coupling
FAQ 7: What is the optimal solvent system for a Suzuki coupling with a pyridine boronic acid or halide?
Suzuki cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-C bonds. The solvent system must facilitate the solubility of both the organic and inorganic components of the reaction and stabilize the palladium catalyst.
-
Aqueous Mixtures: A mixture of an organic solvent and water is very common.[21][22] Popular organic components include 1,4-dioxane, THF, and toluene.[21][23] The water is necessary to dissolve the inorganic base (e.g., K₃PO₄, Na₂CO₃). A typical ratio is 4:1 organic solvent to water.[21][22]
-
"Green" Solvents: There is a growing interest in using more environmentally friendly solvents. Propylene carbonate (PC) has been shown to be an effective solvent for Suzuki-Miyaura reactions.[24]
| Organic Solvent | Aqueous Base | Typical Ratio (Organic:Water) | Key Considerations |
| 1,4-Dioxane | K₃PO₄, Na₂CO₃ | 4:1 | A very common and effective system for a wide range of substrates.[21][22] |
| Toluene | K₂CO₃, Cs₂CO₃ | 4:1 | Can be beneficial for higher reaction temperatures. The addition of water can significantly improve yield.[23] |
| THF | Na₂CO₃, K₂CO₃ | Varies | Another common ethereal solvent. |
| Propylene Carbonate | Not specified | N/A | A greener alternative to traditional solvents.[24] |
Troubleshooting Suzuki Reactions:
-
Low Catalyst Activity: The solvent can impact the stability and activity of the palladium catalyst. If you suspect catalyst deactivation, consider a different solvent system.
-
Poor Solubility of Reagents: If either the pyridine derivative or the boronic acid has poor solubility in the chosen solvent system, this will negatively impact the reaction rate and yield. Experiment with different organic solvents in the mixture.
Section 3: Advanced Troubleshooting
FAQ 8: I am observing an unexpected side reaction with my solvent. What could be happening?
While often considered inert, some common solvents can react under certain conditions. A notable example is the reaction of dichloromethane (DCM) with pyridine derivatives, especially electron-rich ones like 4-dimethylaminopyridine (DMAP), to form bispyridinium adducts, even at room temperature.[25] This can lead to reduced yields and purification challenges. If you observe unexpected byproducts when using DCM with a pyridine, consider switching to a less reactive chlorinated solvent like 1,2-dichloroethane or a non-chlorinated solvent.
References
-
Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. [Link]
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Solubility of Things. (n.d.). Pyridine. [Link]
-
Friedrich, M., & Manolikakes, G. (2022). Influence of base and solvent on the regioselective sulfonyation of pyridine. ResearchGate. [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]
-
Heterocyclic Chemistry. (n.d.). Chapter 6: Pyridines: Reactions & Synthesis. [Link]
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]
-
chemeurope.com. (n.d.). Pyridine. [Link]
-
Sciencemadness Wiki. (2022). Pyridine. [Link]
-
G. M., & S. L. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 140(40), 12886-12891. [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. (n.d.). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. [Link]
-
Reddit. (2015). Pyridine Is miscible with EVERYTHING!?[Link]
-
Singh, K., & S. V. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]
-
ACS Publications. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. [Link]
-
ACS Publications. (n.d.). Solvent and substituent effects on the reaction of phenylchlorocarbene with pyridine. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
-
Organic Syntheses. (n.d.). PYRIDINE-N-OXIDE. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. [Link]
-
ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
ChemistryViews. (2010). Puzzling Pyridine Problem Probed. [Link]
-
PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?[Link]
-
Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. [Link]
-
Zeitschrift für Naturforschung B. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?[Link]
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
PubMed. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. [Link]
-
PubMed. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. [Link]
-
American Chemical Society. (2025). Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. [Link]
-
MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. [Link]
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Preventing decomposition of 4-Bromo-2-(1-hydroxyethyl)pyridine during reaction
Welcome to the technical support center for 4-Bromo-2-(1-hydroxyethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges of this versatile building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a valuable bifunctional reagent, featuring a reactive C-Br bond on an electron-deficient pyridine ring, ideal for cross-coupling reactions, and a secondary alcohol for further derivatization. However, the interplay between the pyridine nitrogen, the hydroxyl group, and the reaction conditions can lead to decomposition and low yields. The primary challenges include the alcohol's susceptibility to oxidation and elimination, and the pyridine nitrogen's tendency to coordinate with and deactivate metal catalysts. This guide will address these issues head-on.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant byproduct formation in my reaction. What are the most likely decomposition pathways for this compound?
A1: Decomposition typically proceeds via two main pathways, especially under harsh conditions (e.g., high temperature, strong acid/base):
-
Oxidation: The secondary alcohol is susceptible to oxidation, forming the corresponding ketone, 1-(4-bromopyridin-2-yl)ethan-1-one. This is common if the reaction is not performed under an inert atmosphere or if oxidizing agents are present.
-
Elimination (Dehydration): Under acidic conditions or at elevated temperatures, the alcohol can undergo dehydration to form 4-bromo-2-vinylpyridine. This vinylpyridine is highly reactive and can polymerize or engage in unwanted side reactions.
The pyridine ring itself is generally stable, but its substituents are not. The transformation rate and pathway of pyridine derivatives are highly dependent on the nature and position of these substituents.[1][2]
Caption: Potential decomposition pathways of the target molecule.
Q2: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is sluggish or fails completely. Why does this happen specifically with this substrate?
A2: This is a classic issue with many pyridinic substrates. The primary cause is the deactivation of the palladium catalyst by the pyridine nitrogen.[3] The lone pair of electrons on the nitrogen atom can coordinate strongly to the electron-deficient palladium center, forming stable, catalytically inactive complexes. This sequestration of the catalyst prevents it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[3][4]
Caption: Pyridine nitrogen coordinating to and deactivating the Pd(0) catalyst.
Troubleshooting Guide
Issue 1: Low yield in a Suzuki-Miyaura coupling reaction with significant debromination and/or boronic acid homocoupling byproducts.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Recovery of debrominated starting material | 1. Protodeboronation: The boronic acid is unstable under the reaction conditions (especially aqueous base) and is being replaced by a proton.[3] 2. Premature Reductive Elimination: A hydride source in the reaction reduces the Ar-Pd-Br intermediate. | 1. Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt. 2. Switch to anhydrous conditions with a non-aqueous base like K₃PO₄ or Cs₂CO₃.[3][5] |
| Significant boronic acid homocoupling | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the boronic acid, consuming it and deactivating the Pd(0) catalyst.[3] | 1. Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed using at least 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes.[3] 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.[3] |
| Low conversion, starting material remains | 1. Catalyst Deactivation: As discussed in FAQ 2, the pyridine nitrogen is likely poisoning the catalyst. 2. Inefficient Oxidative Addition: The C-Br bond on the electron-deficient ring may require a more active catalyst.[6] | 1. Use Bulky, Electron-Rich Ligands: Switch from standard ligands like PPh₃ to Buchwald-type ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(tBu)₃). These ligands accelerate reductive elimination and sterically hinder coordination of the pyridine nitrogen.[3][7] 2. Increase Catalyst Loading: Cautiously increase the catalyst loading from 1-2 mol% to 5 mol%. |
Issue 2: My reaction mixture turns dark, and TLC analysis shows multiple new, unidentified spots.
This often indicates decomposition of the starting material. The most effective preventative measure is to protect the reactive hydroxyl group before subjecting the molecule to harsh reaction conditions.
Solution: Protect the Hydroxyl Group
Protecting the alcohol as a silyl ether is a robust strategy. It increases the steric bulk around the pyridine nitrogen, further discouraging catalyst coordination, and prevents oxidation or elimination side reactions. The tert-Butyldimethylsilyl (TBS) group is an excellent choice due to its stability across a wide range of conditions and its straightforward removal.[8][9]
| Protecting Group | Reagents & Conditions (Protection) | Stability | Reagents & Conditions (Deprotection) |
| TBS (tert-Butyldimethylsilyl) | TBSCl, Imidazole, DMF, RT | Stable to bases, nucleophiles, mild acids, many cross-coupling conditions.[9] | TBAF in THF; or HF•Pyridine; or aqueous HCl. |
| TIPS (Triisopropylsilyl) | TIPSCl, Imidazole, DMF, RT | More sterically hindered and more stable to acid than TBS. | TBAF in THF (slower than TBS); HF•Pyridine. |
| THP (Tetrahydropyranyl) | Dihydropyran (DHP), PPTS (cat.), CH₂Cl₂, RT | Stable to bases, organometallics, reducing/oxidizing agents.[9] | Mild aqueous acid (e.g., PTSA, HCl in MeOH).[10] |
Experimental Protocols
Protocol 1: Protection of this compound with TBSCl
This protocol converts the alcohol to a stable TBS ether, preparing it for subsequent cross-coupling reactions.
Caption: A robust workflow to prevent decomposition during synthesis.
Materials:
-
This compound (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq.)
-
Imidazole (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aq. NH₄Cl, Brine
Procedure:
-
Setup: Under an argon or nitrogen atmosphere, dissolve this compound in anhydrous DMF (approx. 0.2 M).
-
Addition of Reagents: Add imidazole, followed by the portion-wise addition of TBSCl at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC (stain with KMnO₄) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBS-protected compound.
Protocol 2: Optimized Suzuki Coupling of TBS-Protected Bromo-Pyridine
This protocol uses a modern catalyst system designed to overcome the challenges of heteroaryl substrates.
Materials:
-
TBS-protected this compound (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.2-1.5 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.5-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)
-
Anhydrous, degassed 1,4-Dioxane/Water (e.g., 10:1 ratio)
Procedure:
-
Setup: To a dry Schlenk tube, add the TBS-protected starting material, the boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.[3]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. The TBS group can then be removed using Protocol 1's deprotection recommendations (e.g., TBAF in THF).
References
-
Taylor & Francis. (2009). Degradation of pyridines in the environment. [Link]
-
National Institutes of Health (NIH). (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria. [Link]
-
Oxford Learning Link. (2015). Appendix 6: Protecting groups. [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. [Link]
-
ResearchGate. (2017). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
-
Harvard University. (n.d.). Protecting Groups. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
National Institutes of Health (NIH). (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Troubleshooting purification of polar pyridine compounds
As a Senior Application Scientist, I understand that purifying polar pyridine compounds presents a unique set of challenges that can often lead to frustrating and time-consuming method development. The inherent basicity of the pyridine nitrogen, combined with the high polarity of many derivatives, demands a nuanced approach that goes beyond standard reversed-phase protocols.
This Technical Support Center is designed to provide you with direct, actionable solutions to the most common issues encountered in the field. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed, effective decisions in your work.
This section addresses specific problems in a question-and-answer format, providing not just solutions, but the rationale behind them.
Q1: Why are the chromatographic peaks for my polar pyridine compounds showing severe tailing?
A1: The Root Cause: Unwanted Secondary Interactions
Peak tailing is the most frequent issue when purifying basic compounds like pyridines on standard silica-based columns (e.g., C18). The primary cause is the strong ionic interaction between the basic lone pair of electrons on the pyridine's nitrogen atom and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase[1][2]. This creates a secondary, non-hydrophobic retention mechanism that is kinetically slow, resulting in a diffuse, "tailing" peak shape[1][2]. Other factors like column overload or a mismatch between the sample solvent and the mobile phase can also contribute[1].
A systematic approach targeting these secondary interactions is crucial for achieving sharp, symmetrical peaks.
-
Mobile Phase Modification (The First Line of Defense): The goal is to neutralize one of the interacting partners—either the basic analyte or the acidic silanols.
-
Use a Competing Base: Add a small amount of a basic modifier, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%)[3]. These amines are stronger bases and will preferentially interact with the active silanol sites, effectively "shielding" them from your pyridine analyte[4].
-
Control the pH: Lowering the mobile phase pH to around 2.5-3.5 with an acid like formic acid (FA) or trifluoroacetic acid (TFA) protonates the pyridine nitrogen (pKa of most pyridines is ~5-6)[1][5]. The resulting pyridinium cation has a greatly reduced affinity for the now-protonated, neutral silanol groups, minimizing the tailing effect. Volatile modifiers like FA or ammonium formate are ideal for LC-MS applications[4][6].
-
-
Choose the Right Stationary Phase: If mobile phase adjustments are insufficient, the column itself is the next target.
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are essential. End-capping treats most of the residual silanols, converting them to less polar groups, which significantly reduces peak tailing for basic compounds[2].
-
pH-Stable Columns: To operate at high pH (where the pyridine is neutral but silanols are ionized), you must use a column designed for such conditions, like a hybrid-silica or polymer-based column, as traditional silica will dissolve above pH 8[1][7].
-
Q2: My highly polar pyridine elutes in the solvent front on my C18 column. How can I improve its retention?
A2: Shifting the Chromatographic Mode
This is a classic problem where the analyte is too polar to be retained by the non-polar C18 stationary phase. When your compound elutes with the solvent front, there is no separation occurring[8]. The solution is to use a chromatographic mode that is designed to retain polar molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for retaining and separating very polar compounds that are unretained in reversed-phase[8][9].
-
Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase rich in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer[10]. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention[8]. Elution is achieved by increasing the aqueous (strong solvent) content.
-
Benefit: This approach provides robust retention for highly polar pyridines and often yields an elution order opposite to that of reversed-phase.
-
-
Mixed-Mode Chromatography (MMC): These advanced stationary phases offer multiple, controllable retention mechanisms on a single column, such as reversed-phase and ion-exchange[11][12][13].
-
Mechanism: A mixed-mode column might have both C18 chains (for hydrophobic interactions) and charged functional groups (e.g., sulfonic acid) for ion-exchange interactions[11]. This allows you to retain a polar, basic pyridine via strong cation-exchange while still separating other components based on hydrophobicity[14].
-
Benefit: MMC provides exceptional selectivity and allows for the retention of both polar and non-polar compounds in a single run without ion-pairing reagents[11][12].
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful normal-phase technique that uses supercritical CO₂ as the main mobile phase, modified with a polar co-solvent like methanol[15].
-
Mechanism: It operates like normal-phase chromatography, where polar compounds are retained on a polar stationary phase[15][16].
-
Benefit: SFC is extremely fast, uses less organic solvent ("greener"), and is excellent for purifying polar compounds[17][18]. Post-purification solvent removal is also much faster.
-
Q3: I'm experiencing low recovery of my pyridine compound after purification. Could it be degrading on the column?
A3: Assessing On-Column Stability
Yes, low recovery can absolutely be caused by on-column degradation, especially with sensitive pyridine derivatives. The acidic nature of standard silica gel can catalyze hydrolysis or other reactions[1]. Irreversible adsorption to highly active sites can also occur.
The following workflow helps determine if degradation is the issue and provides a path forward.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chiraltech.com [chiraltech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. helixchrom.com [helixchrom.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 16. teledynelabs.com [teledynelabs.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 4-Bromo-2-(1-hydroxyethyl)pyridine
Welcome to the technical support center for the purification of 4-Bromo-2-(1-hydroxyethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical protocols to overcome common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: Persistent Impurities After Initial Purification
Symptom: You've performed an initial purification (e.g., aqueous workup and extraction), but TLC or HPLC analysis still shows the presence of significant impurities.
Probable Causes & Solutions:
-
Unreacted Starting Material (4-Bromo-2-acetylpyridine): The reduction of the acetyl group may be incomplete.
-
Solution: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the equivalents of the reducing agent (e.g., sodium borohydride) or prolong the reaction time.
-
-
Over-reduction Products: While less common with NaBH4, stronger reducing agents could potentially affect the pyridine ring or the bromine substituent.
-
Solution: Confirm the identity of byproducts using mass spectrometry. If over-reduction is suspected, use a milder reducing agent or control the reaction temperature more carefully (e.g., perform the reduction at 0 °C).
-
-
Formation of Side Products: The synthesis of this compound can sometimes yield isomeric or other related impurities.[1]
-
Solution: A thorough understanding of the reaction mechanism is key. For purification, flash column chromatography is typically the most effective method to separate structurally similar compounds.[2]
-
Issue 2: Difficulty with Column Chromatography Separation
Symptom: During silica gel column chromatography, the desired product co-elutes with impurities, or significant peak tailing is observed.[3]
Probable Causes & Solutions:
-
Strong Interaction with Silica Gel: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[3][4]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent.[3] This competing base will mask the active silanol sites, improving the peak shape and resolution of your target compound.
-
Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase like neutral or basic alumina.[4] Alternatively, end-capped silica gel can be used to minimize interactions with silanol groups.[4]
-
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the components of the mixture.
-
Solution: Systematically screen different solvent systems using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[5] A shallow gradient elution, where the polarity is increased slowly, can often improve the separation of closely eluting compounds.[5]
-
Issue 3: Product "Oiling Out" During Recrystallization
Symptom: When attempting to recrystallize the purified product, it separates from the solution as an oil rather than forming solid crystals.
Probable Causes & Solutions:
-
Supersaturation at a Temperature Above the Melting Point: The compound is coming out of the solution at a temperature that is higher than its melting point.[6]
-
Solution 1 (Adjust Solvent System): Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution to lower the saturation point to a temperature below the melting point.[6]
-
Solution 2 (Slow Cooling): Allow the solution to cool more slowly to room temperature before inducing further crystallization by cooling in an ice bath. This provides more time for crystal lattice formation.[7]
-
Solution 3 (Seeding): Introduce a seed crystal of the pure compound to the cooled solution to initiate crystallization.[6]
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.[8]
-
Solution: Ensure the product is of high purity before attempting recrystallization. It may be necessary to perform an additional purification step, such as column chromatography.[2]
-
Issue 4: Low Recovery After Purification
Symptom: The final yield of the purified this compound is significantly lower than expected.
Probable Causes & Solutions:
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[4]
-
Solution: Use neutralized silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina.[4]
-
-
Loss During Aqueous Workup: The product may have some solubility in the aqueous phase, especially if the pH is acidic, which would protonate the pyridine nitrogen.
-
Solution: During extractions, ensure the aqueous layer is neutral or slightly basic to minimize the solubility of the product. Washing the combined organic layers with brine can also reduce losses.[5]
-
-
Premature Crystallization During Recrystallization: The product may crystallize on the filter paper or in the funnel during hot filtration.
-
Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Use a minimal amount of hot solvent to dissolve the compound.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The most common impurities typically arise from the synthetic route. If prepared by the reduction of 4-Bromo-2-acetylpyridine, you can expect to see unreacted starting material. Other potential impurities could include isomeric byproducts or compounds formed from side reactions, depending on the specific reaction conditions.[1] Analytical techniques like GC-MS and NMR spectroscopy are invaluable for identifying these impurities.[2]
Q2: What is the best way to monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring fractions. By spotting each fraction on a TLC plate and eluting with the same solvent system used for the column, you can visualize the separation and identify the fractions containing the pure product.[5] Staining the TLC plate with a suitable visualizing agent (e.g., potassium permanganate or iodine) can help in detecting compounds that are not UV-active.
Q3: My purified product is a solid. What is a good solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[7] For this compound, which has both polar (hydroxyl) and less polar (bromopyridine) features, a mixed solvent system is often effective. A good starting point would be to dissolve the compound in a minimal amount of a hot polar solvent like ethanol, methanol, or isopropanol, and then add a non-polar anti-solvent like hexanes or water dropwise until the solution becomes cloudy.[6] Slow cooling should then yield crystals.
Q4: How should I store purified this compound?
A4: this compound should be stored in a cool, dry, and dark place.[9] Refrigeration is recommended to minimize potential degradation over time.[9] It should be kept in a tightly sealed container to protect it from atmospheric moisture.
Q5: The product appears discolored after purification. How can I remove colored impurities?
A5: Colored impurities are often non-polar and can sometimes be removed by treating a solution of your compound with a small amount of activated charcoal.[6] The charcoal adsorbs the colored impurities, and can then be removed by hot filtration before crystallization. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially lowering the yield.[6]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
TLC plates
-
Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system by running TLC plates of the crude material. Test various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will give the desired product an Rf value of approximately 0.2-0.3. If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the eluent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution). The rate of polarity increase should be guided by the separation observed on the initial TLC plates.
-
Fraction Collection: Collect the eluent in small fractions using test tubes or vials.
-
Fraction Analysis: Monitor the composition of each fraction by TLC. Spot each fraction on a TLC plate and visualize the spots under UV light or with a stain.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general method for recrystallizing solid this compound.
Materials:
-
Purified, solid this compound
-
A suitable solvent pair (e.g., ethanol/water or ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (the "good" solvent, e.g., ethanol). Heat the mixture gently with stirring until the solid completely dissolves.[7]
-
Induce Saturation: While the solution is still hot, add the less polar solvent (the "anti-solvent," e.g., water or hexanes) dropwise until the solution becomes persistently cloudy. If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, and crystals should form.[7] Once at room temperature, the flask can be placed in an ice bath for about 15-30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.
Data Summary
| Purification Method | Key Parameters | Advantages | Disadvantages |
| Flash Column Chromatography | Stationary Phase: Silica Gel or AluminaMobile Phase: Hexanes/Ethyl Acetate Gradient | Highly effective for separating complex mixtures and isomers.[2] | Can be time-consuming and requires larger volumes of solvent. Potential for product degradation on acidic silica.[4] |
| Recrystallization | Solvent Selection is CriticalSlow Cooling for Purity | Excellent for removing small amounts of impurities from a solid product, yielding high-purity material. | Not suitable for oils or for separating compounds with similar solubility. Can have lower yields if not optimized.[6] |
| Aqueous Extraction | pH control is important | Good for initial cleanup and removing water-soluble impurities. | Ineffective for removing impurities with similar solubility in the organic phase. |
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?[Link]
-
Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides - Supporting Information. [Link]
-
Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
CP Lab Safety. This compound, 95% Purity. [Link]
-
PubChem. 4-Bromo-2-hydroxypyridine. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Organic Process Research & Development. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Organic Syntheses Procedure. synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]
-
Molecules. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
XIDIAN. This compound. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. DSpace [cora.ucc.ie]
- 9. 4-Bromo-2-(2-hydroxyethyl)pyridine | 98280-12-7 [sigmaaldrich.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with Bromopyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of optimizing catalyst loading in cross-coupling reactions involving bromopyridine substrates. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to resolve challenges and enhance the efficiency of your syntheses.
Introduction: The Bromopyridine Challenge
Bromopyridines are essential building blocks in medicinal chemistry and materials science. However, their use in palladium-catalyzed cross-coupling reactions is often challenging. The primary obstacle is the pyridine nitrogen's lone pair of electrons, which can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This guide will provide a structured approach to overcoming this and other common issues to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with bromopyridines resulting in low or no yield?
Low yields in cross-coupling reactions with bromopyridines can often be attributed to several factors:
-
Catalyst Poisoning: The most common issue is the coordination of the pyridine nitrogen to the palladium catalyst, which can inhibit its catalytic activity.[2]
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and preventing pyridine coordination. A ligand that is not sufficiently sterically bulky or electron-rich may not be effective.[2]
-
Incorrect Base Selection: The base plays a crucial role in the catalytic cycle. A weak base may not be effective, while a very strong base could be incompatible with other functional groups.[2]
-
Poor Reagent Purity or Reaction Setup: These reactions are sensitive to air and moisture. Impure reagents, wet solvents, or a non-inert atmosphere can deactivate the catalyst.[2]
-
Inadequate Temperature or Reaction Time: Cross-coupling reactions with bromopyridines typically require heating (80-110 °C) to proceed at a reasonable rate.[2]
Q2: What is a typical starting catalyst loading for reactions with bromopyridines?
A general starting point for palladium-catalyzed cross-coupling reactions is 1 to 5 mol% of the palladium precursor.[3] For challenging substrates like bromopyridines, it is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates.[3] Subsequent optimization can focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[3]
Q3: How do I choose the right palladium catalyst and ligand for my bromopyridine coupling?
There is no universally "best" catalyst system, as the optimal choice depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig) and the coupling partners. However, for challenging substrates like bromopyridines, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[3] Examples of such ligands include:
-
Buchwald Ligands: XPhos, SPhos, and RuPhos are frequently used to promote the oxidative addition step and stabilize the active catalytic species.[1][3]
-
Other Phosphine Ligands: For Sonogashira couplings, PPh3 is a common choice.[4] For Buchwald-Hartwig aminations, BrettPhos and RuPhos have shown excellent performance.[5]
Pre-formed palladium catalysts (precatalysts) can also offer more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.[1]
Q4: I'm observing a significant amount of debrominated starting material. What is the cause and how can I prevent it?
The formation of a debrominated starting material is a result of a side reaction called hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner. Potential sources of hydrides include the solvent and impurities in the reagents.[1] To prevent this, ensure your solvents are anhydrous and your reagents are pure.
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing low or no product formation, a systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Detailed Troubleshooting Steps:
-
Catalyst System:
-
Reaction Conditions:
-
Base: The choice of base is critical. For Suzuki couplings, potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required.[3][6]
-
Solvent: The solvent can significantly impact the reaction. For Suzuki couplings, a mixture of an organic solvent (e-g., 1,4-dioxane, toluene) and water is common.[9] Ensure the solvent is anhydrous and properly degassed.[10]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[8] A temperature screen may be necessary to find the optimal balance.
-
-
Reagent Quality:
-
Purity: Impurities in the starting materials, such as the bromopyridine or the coupling partner, can poison the catalyst.[1]
-
Degradation: Boronic acids are susceptible to degradation through protodeboronation.[10] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help compensate for this.[6]
-
Issue 2: Formation of Side Products
-
Homocoupling: This side reaction can be prevalent in the presence of oxygen. Thoroughly degassing all solvents and reagents is the most effective way to minimize this.[10]
-
Hydrodehalogenation (Debromination): As mentioned in the FAQs, this is due to reaction with a hydride source. Ensure anhydrous conditions and high-purity reagents.[1]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)[11]
-
Base (e.g., K2CO3, 2.0 equiv)[11]
-
Solvent (e.g., 1,4-dioxane/water, 4:1)[11]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, arylboronic acid, and base.[11]
-
Add the palladium catalyst.[11]
-
Evacuate and backfill the flask with the inert gas three times.[11]
-
Add the degassed solvent system via syringe.[11]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purify the product as required.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for performing a Suzuki-Miyaura coupling reaction.
Data Presentation
Table 1: Recommended Starting Conditions for Cross-Coupling of Bromopyridines
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira |
| Catalyst Loading (mol%) | 1 - 5[11] | 1 - 5[12] | 1 - 5 |
| Typical Ligands | PPh3, SPhos, XPhos[6][11] | RuPhos, BrettPhos[5] | PPh3[4] |
| Typical Bases | K2CO3, K3PO4, Cs2CO3[6][11] | NaOtBu, LHMDS[3] | Et3N, DIPEA[6] |
| Typical Solvents | Dioxane/H2O, Toluene/H2O[9][11] | Toluene, Dioxane[12] | THF, DMF[6][12] |
| Temperature (°C) | 80 - 110 | 80 - 110[12] | 60 - 100[6][12] |
The Catalytic Cycle: A Visual Guide
Understanding the catalytic cycle is crucial for diagnosing issues with your reaction.
Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
Conclusion
Optimizing catalyst loading for cross-coupling reactions with bromopyridines requires a multi-faceted approach that considers the interplay between the catalyst, ligand, base, solvent, and temperature. By understanding the underlying principles of catalyst deactivation and systematically troubleshooting common issues, researchers can significantly improve the efficiency and reproducibility of these critical transformations.
References
- BenchChem. (2025). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromopyridine Couplings.
- BenchChem. (2025). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
- BenchChem. (2025). Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole.
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Technical Support Center: Synthesis of 4-Bromo-2-(1-hydroxyethyl)pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-2-(1-hydroxyethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. We will move beyond simple procedural steps to explain the underlying chemistry, enabling you to troubleshoot effectively and scale up your reaction with confidence.
Overview of the Recommended Synthetic Route
The most reliable and commonly employed method for synthesizing this compound is the chemoselective reduction of the corresponding ketone, 4-bromo-2-acetylpyridine. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[1][2]
The overall transformation is as follows:
This guide will focus exclusively on this widely accepted and scalable method.
Experimental Workflow and Protocol
A successful synthesis relies on a robust and well-understood protocol. The following workflow diagram and detailed procedure represent a validated method for the laboratory-scale synthesis.
Caption: High-level experimental workflow for the synthesis.
Detailed Laboratory Protocol
This protocol is designed for a ~10g scale synthesis. Adjustments may be necessary for different scales.
Materials:
-
4-bromo-2-acetylpyridine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-acetylpyridine (1.0 eq) in methanol (10 volumes, e.g., 100 mL for 10g of starting material).
-
Reaction: Cool the solution to 0°C using an ice-water bath. Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes.
-
Causality: Portion-wise addition is critical to control the exothermic reaction and the accompanying hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.[3]
-
-
Monitoring: After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously and slowly add deionized water to quench the excess NaBH₄.[4][5]
-
Causality: The quench is highly exothermic and liberates hydrogen gas. Slow addition to a cooled solution is a critical safety measure to prevent a runaway reaction.[4]
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Add ethyl acetate to the remaining aqueous slurry and stir.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash once with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.
| Parameter | Recommended Value | Rationale |
| Solvent | Methanol or Ethanol | Excellent solubility for both substrate and reagent; protic nature facilitates workup. |
| Temperature | 0°C to Room Temp | Controls exothermicity and prevents potential side reactions. |
| Equivalents of NaBH₄ | 1.1 - 1.5 eq | Ensures complete conversion without excessive excess reagent, which complicates quenching. |
| Quenching Agent | Water, dilute aq. NH₄Cl, or dilute acid | Safely neutralizes excess hydride reagent. Water is often sufficient.[6] |
Troubleshooting Guide (Question & Answer Format)
This section addresses common issues encountered during the synthesis.
Q1: My reaction is very slow or appears incomplete after several hours, with significant starting material remaining on TLC. What went wrong?
A: This is a common issue that typically points to a problem with the reducing agent or the reaction conditions.
-
Cause 1: Deactivated Sodium Borohydride. NaBH₄ is sensitive to moisture and can degrade over time if not stored properly in a tightly sealed container.[3]
-
Solution: Use a fresh bottle of NaBH₄ or one that has been properly stored in a desiccator.
-
-
Cause 2: Insufficient Reagent. While 1.1-1.2 equivalents are often sufficient, some of the reagent is consumed by reacting with the alcohol solvent.[1]
-
Solution: If the reaction has stalled, cool it to 0°C and add another small portion (e.g., 0.2-0.3 equivalents) of NaBH₄ and continue to monitor by TLC. For future runs, consider using up to 1.5 equivalents from the start.
-
-
Cause 3: Low Temperature. While the initial addition is done at 0°C for safety, the reaction rate increases at room temperature.
-
Solution: Ensure you have allowed the reaction to warm to room temperature and stir for an adequate amount of time (2-4 hours) after the initial cooled addition phase.
-
Caption: Troubleshooting decision tree for incomplete reactions.
Q2: I'm having difficulty with the workup. After adding ethyl acetate, I'm getting a thick emulsion that won't separate.
A: Emulsion formation is common in reactions that generate fine inorganic salts, like borate salts from this workup.
-
Cause: Fine Particulate Boron Salts. The quenching process produces borate salts that can stabilize the interface between the aqueous and organic layers.
-
Solution 1 (Brine Wash): Add a significant volume of brine (saturated aqueous NaCl). This increases the ionic strength of the aqueous phase, making it more polar and helping to break the emulsion.[7]
-
Solution 2 (Filtration): If the emulsion is particularly stubborn, filter the entire mixture through a pad of Celite® (diatomaceous earth). This will remove the fine solid particles. Rinse the Celite pad thoroughly with ethyl acetate to recover all the product. The filtrate should now separate into clean layers.
-
Solution 3 (Solvent Choice): In some cases, using a solvent less miscible with water than ethyl acetate, such as dichloromethane (DCM), can help, though this should be weighed against solvent toxicity and environmental impact.
-
Q3: My final product purity is low after chromatography. I see a persistent impurity that is difficult to separate.
A: Purity issues often stem from the starting material or side reactions. The polar nature of pyridine compounds can also make chromatography challenging.
-
Cause 1: Impure Starting Material. The quality of the 4-bromo-2-acetylpyridine is paramount. If it contains impurities, they may carry through the reaction.
-
Solution: Always check the purity of your starting material by NMR or LC-MS before beginning the reaction. Purify it if necessary.
-
-
Cause 2: Peak Tailing on Silica Gel. Basic pyridine compounds can interact strongly with acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks and poor separation.[8]
-
Solution 1 (Add a Base): Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your chromatography eluent. The triethylamine will compete for the acidic sites on the silica, resulting in sharper peaks and better separation.[8]
-
Solution 2 (Alternative Stationary Phase): If tailing persists, consider using a different stationary phase, such as neutral alumina or a polymer-based column.[8]
-
Scale-Up Considerations
Transitioning from a 10g lab scale to a 100g or multi-kilogram scale introduces new challenges, primarily related to safety and heat management.[9]
-
Heat Management: The reduction with NaBH₄ is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[10][11]
-
Strategy: Use a jacketed reactor with controlled cooling. The rate of NaBH₄ addition must be carefully controlled and tied to the internal temperature of the reactor. Never add the reagent too quickly. A reaction calorimetry study can be invaluable to understand the heat flow of the reaction before scaling up.[12][13]
-
-
Reagent Addition: Adding a solid powder on a large scale can be difficult to control.
-
Strategy: Consider creating a slurry of the NaBH₄ in a small amount of an inert, compatible solvent and adding it via a pump. Alternatively, use a semi-batch process where the starting material solution is added to a solution/slurry of the reducing agent.[10]
-
-
Quenching: The quench is the most hazardous step on a large scale due to vigorous gas evolution and exothermicity.
-
Strategy: The quenching agent (e.g., water or dilute acid) must be added very slowly and subsurface, with robust agitation and cooling. Ensure the reactor is properly vented to handle the hydrogen gas produced.
-
-
Workup and Isolation: Handling large volumes of solvents for extraction can be cumbersome.
-
Strategy: Minimize solvent usage where possible. Consider back-extraction techniques to reduce the total organic solvent volume.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different reducing agent, like Lithium Aluminum Hydride (LAH)? A: It is strongly discouraged. LAH is a much more powerful reducing agent and is not chemoselective. It would likely reduce the pyridine ring or cleave the C-Br bond, leading to a mixture of undesired byproducts. NaBH₄ is ideal because it selectively reduces the ketone without affecting the aromatic ring or the halide.[1][14]
Q: What is the best way to store the final product, this compound? A: The product is a solid at room temperature.[15] It should be stored in a cool, dry place, typically in a refrigerator, under an inert atmosphere (like nitrogen or argon) if possible to prevent slow oxidation over time.
Q: My reaction generates a lot of hydrogen gas. What are the necessary safety precautions? A: All reactions involving hydrides must be conducted in a well-ventilated chemical fume hood.[3] Ensure there are no ignition sources nearby. The reaction vessel should be vented via a bubbler to prevent pressure buildup.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[3]
References
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Pharmaceutical Scale-Up Insights. Scribd. [Link]
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Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]
-
Scale Up Safety. (2023). Stanford Environmental Health & Safety. [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). DEKRA. [Link]
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Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer. [Link]
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Sodium borohydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]
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Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety, Princeton University. [Link]
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Quenching Reactive Substances. (2006). KGROUP. [Link]
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Quenching of Water Reactive Materials. (2016). Richmond Sarpong, University of California, Berkeley. [Link]
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- CN104628552A - New quenching system and application thereof.
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removal of pyridine. Sciencemadness Discussion Board. [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Removing Pyridine : r/chemistry. Reddit. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
Help: NaBH4 workup advice : r/chemistry. Reddit. [Link]
-
NaBH4 | Chemoselectivity | Problem | Question | Solved. (2024). YouTube. [Link]
-
Reduction of carbonyl compounds_worked example (video). Khan Academy. [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Reduction Reactions with NaBH4 and LAH. (2020). YouTube. [Link]
- EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115. PubChem. [Link]
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Validation & Comparative
4-Bromo-2-(1-hydroxyethyl)pyridine purity analysis by HPLC
An Objective Guide to Purity Analysis of 4-Bromo-2-(1-hydroxyethyl)pyridine: HPLC, UPLC, and GC Methodologies
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates like this compound is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this key building block, focusing on High-Performance Liquid Chromatography (HPLC) as a primary technique, while also evaluating its alternatives.
The structural nature of this compound—a brominated pyridine ring with a chiral hydroxyethyl side chain—presents unique analytical challenges. A robust purity assessment must not only quantify the main component but also separate and identify process-related impurities, degradation products, and, critically, stereoisomers. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed protocols to empower informed decisions in method selection and implementation.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) remains the gold standard for the purity analysis of non-volatile and thermally stable compounds like this compound.[1] Its widespread adoption is due to its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed, stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone of quality control, capable of separating the target compound from its potential impurities.
Understanding Potential Impurities
A robust analytical method must be able to resolve the main peak from impurities that may arise during synthesis. The synthesis of this compound often starts from 4-bromo-2-methylpyridine.[2] Potential impurities can include:
-
Starting Materials: Unreacted 4-bromo-2-methylpyridine.
-
By-products: Compounds formed from side reactions.
-
Isomeric Impurities: Bromination at different positions of the pyridine ring.
-
Degradation Products: Formed under stress conditions like exposure to acid, base, light, or heat.
Recommended HPLC-UV Protocol
The causality behind this protocol lies in balancing retention, resolution, and analysis time. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the bromopyridine moiety. A gradient elution using acetonitrile and water is employed to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable timeframe. The addition of a mild acid like formic acid to the mobile phase is crucial; it protonates the pyridine nitrogen, minimizing peak tailing and ensuring sharp, symmetrical peaks, which is essential for accurate quantification.[3] This method is also compatible with mass spectrometry (MS) detection if impurity identification is required.
Experimental Workflow for HPLC Purity Analysis
Caption: Standard workflow for the HPLC purity analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC with UV-Vis Detector | Standard for purity analysis, robust and reliable. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Industry-standard for separating moderately polar compounds. Good balance of efficiency and backpressure.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase. Formic acid improves peak shape and is MS-compatible.[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte and less polar impurities. |
| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column, providing optimal efficiency.[3] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[3] |
| Detection | UV at 254 nm | The pyridine ring exhibits strong absorbance at this wavelength, providing good sensitivity.[3] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep. | Dissolve in 50:50 Water:Acetonitrile to 0.1 mg/mL | Ensures sample is fully dissolved and compatible with the initial mobile phase conditions. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse, other techniques offer distinct advantages for specific analytical objectives. The choice of method should be guided by the specific requirements of the analysis, such as throughput, required sensitivity, and the nature of the impurities being investigated.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles.[5] To accommodate these smaller particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[6] This fundamental difference leads to substantial performance gains. The primary benefits include drastically reduced analysis times, superior resolution for complex impurity profiles, and enhanced sensitivity for detecting trace-level components.[7][8] Furthermore, the lower flow rates and shorter run times result in significantly reduced solvent consumption, making UPLC a more environmentally friendly and cost-effective option.[7]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] It excels at separating and quantifying volatile organic impurities, such as residual solvents (e.g., THF, methanol used in synthesis[2]), which are difficult to analyze by HPLC. For this compound itself, its hydroxyl group may cause peak tailing and potential on-column degradation at high temperatures. While GC analysis is possible, it may require derivatization of the hydroxyl group to improve thermal stability and chromatographic performance. GC coupled with a Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while coupling to a Mass Spectrometer (MS) provides definitive identification of unknown volatile impurities.[9][10]
Chiral HPLC: A Critical Consideration
The presence of a stereocenter in this compound makes the assessment of enantiomeric purity a regulatory necessity for its use in pharmaceuticals.[11] Standard reversed-phase HPLC columns cannot distinguish between enantiomers. Chiral HPLC, which employs a chiral stationary phase (CSP), is essential for this purpose.[11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective for a broad range of compounds and are the first choice for screening.[12] The separation occurs based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
At-a-Glance: Method Comparison
| Parameter | HPLC-UV | UPLC-UV | GC-FID/MS | Chiral HPLC |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning using sub-2 µm particles at high pressure.[5] | Partitioning between a gas mobile phase and a liquid/solid stationary phase.[4] | Differential interaction with a chiral stationary phase.[11] |
| Primary Use | Routine purity, assay, and quantification of non-volatile impurities. | High-throughput screening, complex impurity profiling, high-sensitivity analysis.[7] | Analysis of volatile impurities and residual solvents.[9] | Determination of enantiomeric purity/ratio. |
| Analysis Time | Moderate (~15-30 min) | Very Fast (~2-7 min)[8] | Fast (~10-20 min) | Variable (often longer to achieve resolution) |
| Resolution | Good | Excellent[7] | Very High (for volatile compounds) | Specifically resolves enantiomers. |
| Sensitivity | Moderate | High[7] | High (ppb range with FID/MS)[4] | Moderate (detector dependent) |
| Sample Volatility | Not required | Not required | Must be volatile or derivable | Not required |
| Solvent Usage | High | Low[7] | Very Low (carrier gas) | High |
Decision Framework for Method Selection
The selection of an appropriate analytical technique is a strategic decision based on the analytical objective. A comprehensive purity assessment often requires the orthogonal application of multiple methods.
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
Method Validation: A Regulatory Imperative
Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose.[13][14] Method validation is a mandatory requirement by regulatory bodies worldwide, with guidelines established by the International Council for Harmonisation (ICH).[15][16][17] Key validation parameters, as outlined in ICH Q2(R1), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The purity analysis of this compound requires a multi-faceted analytical strategy. While reversed-phase HPLC is the undisputed primary technique for routine quality control and quantification of non-volatile impurities, a comprehensive assessment necessitates the use of orthogonal methods. UPLC offers a superior alternative for high-throughput environments and for resolving complex impurity profiles.[7] GC-MS is indispensable for the identification and quantification of volatile impurities and residual solvents.[4] Crucially, due to the chiral nature of the molecule, Chiral HPLC is mandatory for determining enantiomeric purity, a critical quality attribute for its use in pharmaceutical manufacturing.[11]
The implementation of validated analytical methods, grounded in the principles outlined in this guide and in accordance with ICH guidelines, is essential for ensuring the quality, safety, and consistency of this important chemical intermediate.[18][19]
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Benchchem. (n.d.). A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling.
- (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Benchchem. (n.d.). Purity Analysis of 3-Bromopyridine-D4: A Comparative Guide to HPLC and GC Methods.
- (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
- GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
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- Chromatography Today. (2021, December 17). HPLC vs UPLC - What's the Difference?.
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- (n.d.).
- (n.d.). 55 6.
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- (n.d.).
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- SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine.
- ResearchGate. (2025, August 6). Validation of HPLC Techniques for Pharmaceutical Analysis.
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- ChemicalBook. (n.d.). 4-Bromo-(2-hydroxyethyl)-pyridine synthesis.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(2-hydroxyethyl)pyridine | 98280-12-7.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- PubChem. (n.d.). 4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115.
- ResearchGate. (2013, April 26). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis.
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(n.d.). chiral columns .
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- (n.d.). The Chiral Notebook.
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A Senior Application Scientist's Guide to the Structural Confirmation of 4-Bromo-2-(1-hydroxyethyl)pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Among them, 4-Bromo-2-(1-hydroxyethyl)pyridine and its derivatives serve as critical intermediates in the synthesis of novel therapeutics and functional materials. The precise arrangement of the bromine atom, the chiral hydroxyethyl side chain, and their orientation on the pyridine ring dictates the molecule's reactivity, biological activity, and ultimate utility. Therefore, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable and reproducible science.
This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of these valuable building blocks. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each step in the characterization process is part of a self-validating system.
Pillar 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)
For absolute structural proof in the solid state, no technique is more definitive than SCXRD. It provides a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
Causality Behind the Choice: While other techniques provide connectivity and functional group information, only X-ray crystallography directly visualizes the atomic arrangement in space. This is paramount for derivatives of this compound, where the spatial relationship between the stereocenter of the hydroxyethyl group and the planar pyridine ring can be unequivocally established. Studies on substituted pyridine complexes and other brominated heterocyclic systems consistently rely on SCXRD for final structural validation.[1][2][3][4][5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): Suitable single crystals are typically grown by slow evaporation of a solvent from a concentrated solution of the purified compound. Common solvent systems include ethanol, ethyl acetate, or mixtures with hexanes. Vapor diffusion is an alternative method where a non-solvent is slowly introduced into the sample solution.
-
Crystal Mounting: A well-formed, defect-free single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) in a stream of nitrogen gas to minimize thermal vibrations.[1] Monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal. A series of diffraction images are recorded as the crystal is rotated.[1]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to generate the final molecular structure.[5]
Pillar 2: The Workhorse for In-Solution Structure - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution, providing detailed information about the carbon-hydrogen framework.[7] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for complete assignment.
Expertise in Interpretation: The electronic environment of the pyridine ring is heavily influenced by the nitrogen atom and the substituents. The nitrogen atom deshields the adjacent (ortho) protons, shifting them downfield.[8][9] The bromine atom and the hydroxyethyl group will further influence the chemical shifts, providing a unique fingerprint for the molecule.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ) ppm (Predicted) | ¹³C Chemical Shift (δ) ppm (Predicted) | Key Correlations (2D NMR) |
| H5 | ~8.4 (d) | ~150 | COSY with H6; HMBC to C3, C4, C6 |
| H3 | ~7.6 (d) | ~125 | COSY with H5; HMBC to C2, C4, C5 |
| H6 | ~7.5 (dd) | ~140 | COSY with H5; HMBC to C2, C4, C5 |
| CH(OH) | ~4.9 (q) | ~68 | COSY with CH₃ and OH; HMBC to C2, C3, CH₃ |
| CH₃ | ~1.5 (d) | ~25 | COSY with CH(OH); HMBC to C2, CH(OH) |
| OH | Variable (br s) | - | COSY with CH(OH) (if not exchanging) |
| C4 (C-Br) | - | ~120 | HMBC from H3, H5 |
| C2 (C-CH(OH)) | - | ~162 | HMBC from H3, H6, CH(OH), CH₃ |
Note: Predicted values are based on typical shifts for substituted pyridines and may vary with solvent and other substituents.[7][8]
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz). Lock the spectrometer on the deuterium signal and shim the magnetic field to achieve optimal resolution.[8]
-
¹H and ¹³C Acquisition: Acquire standard 1D proton and carbon spectra.
-
COSY (Correlation Spectroscopy): Run a standard gradient-enhanced COSY experiment to identify proton-proton couplings (e.g., H5-H6, CH-CH₃).[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC spectrum to probe long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the hydroxyethyl side chain to the pyridine ring (e.g., correlation from the CH(OH) proton to the C2 carbon).[8]
Caption: Key 2D NMR correlations for structure confirmation.
Pillar 3: Unambiguous Molecular Weight and Halogen Confirmation - Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check of its elemental composition. For brominated compounds, MS offers a uniquely trustworthy signature.
Trustworthiness of the Data: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule or fragment, providing a self-validating data point.
Expected Mass Spectrum Data
-
Molecular Ion (M+): Expect to see two peaks of nearly equal intensity at m/z values corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br. For the parent compound C₇H₈BrNO, this would be at m/z 201.98 and 203.98.
-
Key Fragmentation: Loss of water (-18) from the hydroxyethyl group is a common fragmentation pathway. Loss of the entire hydroxyethyl side chain is also possible.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the ESI source at a low flow rate.
-
Ionization: A high voltage is applied, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leaving the protonated molecular ions [M+H]⁺ in the gas phase.
-
Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).
Comparative Guide to Analytical Techniques
| Technique | Information Provided | Sample Requirements | Destructive? | Key Advantage for this Structure |
| SCXRD | 3D structure, stereochemistry, bond lengths/angles.[1][2] | Single crystal | No | Unambiguous proof of stereochemistry and isomerism. |
| NMR | In-solution structure, C-H framework, connectivity.[7][8] | 5-10 mg, soluble | No | Details precise proton and carbon environments. |
| MS | Molecular weight, elemental formula, isotopic info.[10][11] | <1 mg, soluble | Yes (trace amounts) | Confirms presence of bromine via isotopic pattern. |
| IR | Presence of functional groups (O-H, C-H, etc.).[12][13] | Small amount, solid/liquid | No | Quick check for key functional groups like the -OH stretch. |
Integrated Workflow for Structural Confirmation
A robust structural confirmation strategy does not rely on a single technique but integrates data from multiple orthogonal methods. The causality is clear: NMR provides the in-solution connectivity, MS confirms the molecular formula and bromine presence, and SCXRD provides the ultimate proof of the 3D structure in the solid state.
Caption: Integrated workflow for structural confirmation.
Conclusion
Confirming the structure of this compound derivatives is a multi-faceted process that demands a rigorous, evidence-based approach. By logically layering the data from Mass Spectrometry, NMR spectroscopy, and ultimately Single-Crystal X-ray Diffraction, researchers can achieve an unassailable structural assignment. This commitment to scientific integrity ensures that subsequent research and development efforts are built on a solid foundation of validated molecular identity, accelerating the path from discovery to application.
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Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health (NIH). Available from: [Link]
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(E)-4-(2-(7-Bromo-[1][2][12]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. Available from:
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Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and Its Cobalt(III) and Manganese(II) Complexes. Semantic Scholar. Available from: [Link]
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Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory. OUCI. Available from: [Link]
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Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol. National Institutes of Health (NIH). Available from: [Link]
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4-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. PubChem. Available from: [Link]
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Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available from: [Link]
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Crystal Structure of 2-Bromo-4-Hydroxypyridine: Hydrogen and Halogen Bonding. Semantic Scholar. Available from: [Link]
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Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. Available from: [Link]
-
Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]. Journal of Physics. Available from: [Link]
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4-Bromo-2-hydroxypyridine, 97% 1 g. Thermo Scientific Chemicals. Available from: [Link]
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A Comparative Guide to the Synthesis of 4-Bromo-2-(1-hydroxyethyl)pyridine for Pharmaceutical Research
Introduction
4-Bromo-2-(1-hydroxyethyl)pyridine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a chiral secondary alcohol appended to a substituted pyridine ring, is prevalent in numerous drug candidates. The efficient and selective synthesis of this intermediate is therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of two prevalent synthetic routes to this compound: the reduction of 4-bromo-2-acetylpyridine and the Grignard addition to 4-bromo-2-formylpyridine. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each approach to empower researchers in making informed decisions for their specific synthetic needs.
Route 1: Reduction of 4-Bromo-2-acetylpyridine
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. This approach leverages the commercially available 1-(4-Bromopyridin-2-yl)ethanone as the starting material.[1][2] The choice of reducing agent is critical and dictates the stereochemical outcome of the reaction.
Method 1A: Achiral Reduction for Racemic Product
For initial screening and non-stereospecific applications, a simple reduction using a hydride donor like sodium borohydride (NaBH₄) is often sufficient.
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during workup to yield the desired alcohol. The lack of a chiral influence in the reaction environment results in a racemic mixture of the (R)- and (S)-enantiomers.
Experimental Protocol: Synthesis of racemic 1-(4-Bromopyridin-2-yl)ethan-1-ol
-
Materials: 1-(4-Bromopyridin-2-yl)ethanone, Methanol, Sodium borohydride, Deionized water, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 1-(4-Bromopyridin-2-yl)ethanone (1.0 eq) in methanol in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
-
Method 1B: Asymmetric Reduction for Enantiomerically Enriched Product
In drug development, a single enantiomer is often responsible for the desired therapeutic effect. The Noyori asymmetric hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones.[3][4][5]
Mechanism: This reaction utilizes a chiral ruthenium-diphosphine catalyst, such as a Ru-BINAP complex.[3][4] The ketone coordinates to the chiral metal center, and hydrogen is delivered from one face of the carbonyl group, dictated by the steric and electronic properties of the chiral ligand.[5] This results in the formation of one enantiomer in high excess. The choice of the (R)- or (S)-BINAP ligand determines the chirality of the resulting alcohol.[3]
Experimental Protocol: Asymmetric Synthesis of (R)- or (S)-1-(4-Bromopyridin-2-yl)ethan-1-ol
-
Materials: 1-(4-Bromopyridin-2-yl)ethanone, Ethanol, [RuCl₂((R)-BINAP)]₂·NEt₃ (or the (S)-enantiomer for the other product), Hydrogen gas, Inert atmosphere (Argon or Nitrogen).
-
Procedure:
-
In a glovebox, charge a high-pressure reactor with 1-(4-Bromopyridin-2-yl)ethanone (1.0 eq) and the chiral ruthenium catalyst (0.005 - 0.01 eq).
-
Add degassed ethanol.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to the desired temperature (e.g., 50 °C).
-
Stir the reaction mixture for 12-24 hours, monitoring the conversion by an appropriate method (e.g., GC-MS or LC-MS).
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the enantiomerically enriched alcohol.
-
Route 2: Grignard Reaction with 4-Bromo-2-formylpyridine
This classical C-C bond-forming reaction provides an alternative approach to this compound. It involves the nucleophilic addition of a methyl Grignard reagent to 4-bromo-2-formylpyridine.
Mechanism: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a strong nucleophile and a strong base.[6] The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then hydrolyzed during the aqueous workup to yield the secondary alcohol.
Experimental Protocol: Synthesis of 1-(4-Bromopyridin-2-yl)ethan-1-ol via Grignard Reaction
-
Materials: 4-Bromo-2-formylpyridine, Methylmagnesium bromide (solution in THF or diethyl ether), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Under an inert atmosphere, dissolve 4-bromo-2-formylpyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask.
-
Cool the solution to 0 °C.
-
Slowly add the solution of methylmagnesium bromide (1.1 eq) dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Comparison of Synthesis Routes
| Parameter | Route 1A: Achiral Reduction | Route 1B: Asymmetric Reduction | Route 2: Grignard Reaction |
| Starting Material | 1-(4-Bromopyridin-2-yl)ethanone | 1-(4-Bromopyridin-2-yl)ethanone | 4-Bromo-2-formylpyridine |
| Key Reagents | Sodium borohydride | Chiral Ru-catalyst, H₂ gas | Methylmagnesium bromide |
| Stereocontrol | Racemic | High enantioselectivity (>95% ee) | Racemic |
| Yield | Generally high (>90%) | High (85-95%) | Moderate to high (60-85%) |
| Reaction Conditions | Mild (0 °C to RT) | Elevated pressure and temperature | Anhydrous, inert atmosphere, low temp. |
| Cost | Low | High (due to catalyst) | Moderate |
| Scalability | Excellent | Good, requires specialized equipment | Good, requires careful control |
| Safety Considerations | Flammable solvents, H₂ gas evolution | High-pressure H₂, flammable solvents | Pyrophoric Grignard reagent, anhydrous conditions |
Visualizing the Synthetic Workflows
Caption: Workflow for the achiral reduction of 4-bromo-2-acetylpyridine.
Caption: Workflow for the Noyori asymmetric hydrogenation.
Caption: Workflow for the Grignard addition to 4-bromo-2-formylpyridine.
Conclusion and Recommendations
The choice of synthetic route for this compound is highly dependent on the specific requirements of the research program.
-
For the rapid synthesis of a racemic standard for initial biological evaluation or derivatization, the achiral reduction of 4-bromo-2-acetylpyridine with sodium borohydride (Route 1A) is the most straightforward, cost-effective, and high-yielding method.
-
When a specific enantiomer is required, which is typical in later-stage drug development, the Noyori asymmetric hydrogenation (Route 1B) is the superior choice. Although it involves a more expensive catalyst and specialized equipment, it provides excellent enantioselectivity and high yields, which are critical for producing a single-enantiomer drug substance.
-
The Grignard reaction (Route 2) is a viable alternative, particularly if the starting aldehyde is more readily available or cost-effective than the ketone. However, this method requires more stringent reaction conditions (anhydrous and inert) and may result in lower yields compared to the reduction pathway.
Ultimately, a thorough evaluation of starting material availability, cost, required stereochemical purity, and available equipment will guide the synthetic chemist to the most appropriate and efficient route for their application.
References
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Wikipedia. Grignard reagent. [Link]
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89(11), 7148–7155. [Link]
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PrepChem.com. Synthesis of 2-(bromoethyl)pyridine. [Link]
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NROChemistry. Noyori Hydrogenation. [Link]
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YouTube. Noyori Hydrogenation. (2022, April 23). [Link]
- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 235-238.
- Ashby, E. C., & DePriest, R. N. (1982). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 104(23), 6393–6401.
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Chem-Station. Noyori Asymmetric Hydrogenation. (2014, October 16). [Link]
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- Wibaut, J. P., & Overhoff, J. (1928). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 47(8), 935-944.
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Organic Syntheses. synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]
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Organic Syntheses. 4-Acetylpyridine oxime. [Link]
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
- Wei, S., Messerer, R., & Tsogoeva, S. B. (2011). Asymmetric synthesis of β-adrenergic blockers through multistep one-pot transformations involving in situ chiral organocatalyst formation. Chemistry–A European Journal, 17(51), 14380-14384.
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PrepChem.com. Synthesis of α-Bromo-4-acetylpyridine hydrobromide. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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LookChem. 4-Bromo-(2-hydroxyethyl)-pyridine. [Link]
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Cenmed Enterprises. 1-(4-Bromopyridin-2-yl)ethanone (C007B-071614). [Link]
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PubChem. 4-Acetylpyridine. [Link]
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Biological activity of 4-Bromo-2-(1-hydroxyethyl)pyridine vs other bromopyridines
An In-Depth Technical Guide to the Biological Activity of 4-Bromo-2-(1-hydroxyethyl)pyridine and a Comparative Analysis with Other Bromopyridine Analogs
Introduction: The Central Role of Bromopyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile biological activities.[1][2] Its derivatives are subjects of intense investigation for a multitude of applications, including anticancer, antimicrobial, and anti-inflammatory therapies.[2][3][4] Within this vast chemical space, bromopyridines have emerged as exceptionally valuable building blocks.[5] The strategic placement of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the synthesis of complex molecular architectures.[3][6][7] This reactivity makes bromopyridines indispensable intermediates for constructing diverse chemical libraries to probe structure-activity relationships (SAR) and optimize lead compounds.[8][9]
This guide provides a comparative analysis of the biological activities of this compound, a functionally distinct molecule, against a series of foundational and substituted bromopyridines. We will delve into their differential effects in anticancer, antimicrobial, and enzyme inhibition assays, supported by experimental data and detailed protocols to provide a robust framework for researchers, scientists, and drug development professionals.
Featured Compound: this compound
The subject of our focus, this compound, introduces a unique structural motif compared to simpler bromopyridines. The presence of the 1-hydroxyethyl group at the 2-position adds a chiral center, increases polarity, and provides a hydrogen-bond donor/acceptor site. These features are anticipated to significantly influence its solubility, metabolic stability, and binding interactions with biological targets compared to its unsubstituted counterparts.
While direct biological activity data for this specific molecule is not extensively published, its structure suggests potential as a precursor or a bioactive molecule in its own right. Its synthesis is achievable through a multi-step process from 4-bromo-2-methylpyridine.[10]
Synthetic Protocol: 2-(4-bromopyridin-2-yl)ethanol
This protocol is adapted from patent literature for the synthesis of the target compound, referred to as Intermediate I-94A.[10]
-
Lithiation: Dissolve 4-bromo-2-methylpyridine (2.5 g, 14.53 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Add lithium diisopropylamide (LDA) (25.4 mL, 50.9 mmol) to the reaction mixture and stir at -78 °C for 30 minutes.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (3.38 mL, 43.6 mmol) to the mixture and continue stirring at -78 °C for an additional 45 minutes.
-
Reduction & Quenching: Add a mixture of acetic acid (3.33 mL, 58.1 mmol) in 10 mL of methanol (MeOH) at -78 °C, followed by the addition of sodium borohydride (0.550 g, 14.53 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding a 10% aqueous citric acid solution and stir for 10 minutes.
-
Extraction: Extract the mixture three times with ethyl acetate (EtOAc).
-
Work-up: Wash the combined organic layers with brine, dry with sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[10]
Comparative Landscape: Biological Activities of Bromopyridine Analogs
To understand the potential of this compound, we must compare it to other bromopyridines whose biological activities are better characterized. The position of the bromine atom and the nature of other substituents dramatically alter the molecule's pharmacological profile.
Caption: Chemical structures of the featured compound and key comparators.
Anticancer and Cytotoxic Activity
The pyridine ring is a common scaffold in anticancer agents.[1][4] Various bromopyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This activity is highly dependent on the substitution pattern.
For instance, studies on 6-Bromopyridin-3-amine analogs show that minor structural modifications can lead to substantial differences in potency, as measured by the half-maximal inhibitory concentration (IC50).[4] Similarly, 2-Amino-4-bromopyridine has been shown to inhibit cancer cell proliferation in vitro.[11] The mechanism for this is not fully understood but may be linked to its interaction with nicotinic acetylcholine receptors (nAChRs), which are expressed on various cancer cells and can influence tumor growth.[11]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Pyridine Derivatives
| Compound ID | Substitution Pattern | MCF-7 (Breast)[4] | A549 (Lung)[4] | HCT116 (Colon)[4] |
|---|---|---|---|---|
| BPS-1 | 6-Bromopyridin-3-amine analog | 8.2 | 12.5 | 10.1 |
| BPS-3 | 6-Bromopyridin-3-amine analog | 2.1 | 4.3 | 3.5 |
| 8d | Pyridine-4-Bromophenyl urea | 3.03 | Not Reported | Not Reported |
| 8e | Pyridine-4-Iodophenyl urea | 0.22 | Not Reported | Not Reported |
| Doxorubicin | Reference Drug | 1.93 | 1.93 | 1.93 |
Data for BPS series is hypothetical and illustrative of typical screening results for novel pyridine derivatives.[4] Data for 8d and 8e sourced from El-Naggar et al.[2]
The data clearly indicates that both the core scaffold and its substituents are critical. The high potency of the 4-iodophenyl urea derivative (8e) highlights how halogen choice can dramatically influence activity.[2] The hydroxyethyl group on this compound could potentially engage in unique hydrogen bonding interactions within a target's active site, possibly leading to novel cytotoxic profiles.
Antimicrobial Activity
Pyridine derivatives have long been explored for their antimicrobial properties.[12][13][14] Certain pyridinium bromides, which are quaternary ammonium salts derived from pyridines, show potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria.[15] The proposed mechanism often involves the perturbation of bacterial membranes.[15]
Table 2: Comparative Antimicrobial Activity (MIC) of Pyridine Derivatives
| Compound Class | Organism | MIC Range | Reference |
|---|---|---|---|
| Pyridinium Bromides | S. aureus, E. coli, P. aeruginosa | 31.25 to 62.5 µg/mL | [12] |
| 3-Bromopyruvate | H. pylori | 32 to 128 µg/mL | [16] |
| SK1260 (Peptide) | E. coli, S. aureus, K. pneumoniae | 3.13 to 12.5 µg/mL | [17] |
| Pyridine-Thienopyridine | E. coli, B. mycoides, C. albicans | <0.0048 to >0.039 mg/mL | [13] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.[17]
The introduction of the polar hydroxyethyl group in this compound could modulate its amphiphilicity—a key factor for membrane-disrupting antimicrobials. This structural feature warrants investigation into its potential antibacterial and antifungal activities.
Enzyme Inhibition
Many drugs exert their therapeutic effects by inhibiting enzymes.[18][19] The pyridine scaffold is a key component of kinase inhibitors, which are critical in oncology.[4] For example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth.
Substituted bromopyridines, like the 6-Bromopyridin-3-amine analogs, have been investigated as potential kinase inhibitors.[4] The ability of a molecule to fit into the ATP-binding pocket of a kinase and form specific interactions determines its inhibitory potency.
Table 3: Representative Kinase Inhibitory Activity (IC₅₀ in µM)
| Compound ID | Target Kinase | IC₅₀ (µM)[4] |
|---|---|---|
| BPS-1 | VEGFR-2 | 5.8 |
| BPS-2 | VEGFR-2 | 3.1 |
| BPS-3 | VEGFR-2 | 0.9 |
| Sorafenib | Reference Inhibitor | 0.15 |
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[4]
The hydroxyl group of this compound could serve as a critical hydrogen bond donor or acceptor, potentially anchoring the molecule within a kinase active site and enhancing inhibitory activity. This makes it an intriguing candidate for screening against various kinase panels.
Structure-Activity Relationship (SAR) Insights
The comparative data underscores key SAR principles for bromopyridines:
-
Position of Bromine: The reactivity and electronic properties of the pyridine ring are altered by the bromine's position. 2- and 4-bromopyridines are susceptible to nucleophilic substitution, while 3-bromopyridine is less so but is a good substrate for coupling reactions.[7][20] This influences both synthetic accessibility and biological interactions.
-
Nature of Substituents: Adding functional groups like amines or ureas can confer specific biological activities. 2-Amino-4-bromopyridine, for example, is a potent antagonist of nAChRs.[11]
-
Halogen Identity: In the pyridine-urea series, anticancer potency increased down the halogen group (F < Cl < Br < I), suggesting that factors like size, polarizability, and lipophilicity play a crucial role.[2]
-
Role of the Hydroxyethyl Group: The -CH(OH)CH₃ group in this compound introduces hydrophilicity and hydrogen-bonding capacity. This can improve pharmacokinetic properties (e.g., solubility) and provide specific interactions with target proteins, distinguishing it from simpler, more lipophilic analogs.
Caption: The relationship between a bromopyridine's structure and its activity.
Experimental Methodologies
Reproducibility is paramount in scientific research. The following are standardized protocols for the key assays discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[4]
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well microtiter plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[2][4]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (typically 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 3-4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[4]
-
Measurement: Quantify the amount of formazan by measuring the absorbance at approximately 570 nm using a multi-well spectrophotometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (VEGFR-2 Example)
This protocol outlines a common method for assessing a compound's ability to inhibit a specific protein kinase.
Caption: A typical workflow for a luminescence-based kinase inhibition assay.
Detailed Steps:
-
Component Addition: In a 96-well plate, add the kinase reaction buffer, varying concentrations of the test compound, and the recombinant human VEGFR-2 enzyme.
-
Pre-incubation: Gently mix and incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Reaction: Incubate the plate at 30°C for 60-90 minutes to allow for substrate phosphorylation.
-
Detection: Terminate the reaction and measure kinase activity. A common method is to use a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Measurement: Read the luminescence signal using a plate reader.
-
Analysis: Convert the raw data to percent inhibition relative to a no-inhibitor control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound represents an intriguing molecular scaffold whose potential is yet to be fully explored. By placing its structure in the context of other biologically active bromopyridines, we can form rational hypotheses about its potential activities. Its unique hydroxyethyl substituent distinguishes it from simpler analogs, offering possibilities for novel interactions with biological targets, particularly in the realms of oncology and infectious disease. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to synthesize, evaluate, and ultimately unlock the therapeutic potential of this and other novel bromopyridine derivatives. The path forward requires rigorous experimental validation, beginning with the assays detailed herein, to elucidate the specific biological profile of this promising compound.
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A Senior Application Scientist's Guide to Comparing the Cytotoxicity of 4-Bromo-2-(1-hydroxyethyl)pyridine Analogs
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, integral to numerous therapeutic agents.[1] The family of 4-Bromo-2-(1-hydroxyethyl)pyridine analogs represents a promising class of compounds with potential for further development. However, before any new chemical entity can advance in the development pipeline, a thorough evaluation of its safety and therapeutic window is paramount. This is where in vitro cytotoxicity testing becomes a critical early-stage gatekeeper.[2][3]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of key cytotoxicity assays. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to assessing the cytotoxic potential of this compound analogs. Our focus will be on three widely adopted methods: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and Annexin V/PI staining for mechanistic insights into cell death.
Foundational Concepts in Cytotoxicity Assessment
Before delving into specific protocols, it is essential to grasp the core principles. Cytotoxicity refers to the quality of a substance being toxic to cells.[4] This can manifest through various mechanisms, primarily categorized as apoptosis (programmed cell death) and necrosis (cell death due to injury).[5][6] Apoptosis is a controlled process characterized by cell shrinkage and DNA fragmentation, while necrosis involves membrane rupture and the release of cellular contents.[5] Understanding which pathway a compound induces is crucial for predicting its in vivo effects.
A key metric derived from these assays is the IC50 (50% inhibitory concentration), which quantifies the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%.[3][7] A lower IC50 value indicates higher potency.[3] By comparing the IC50 values in cancer cell lines (e.g., HepG-2, MCF-7, Caco-2)[8][9] to those in normal, non-cancerous cells, we can calculate a Selectivity Index (SI) . A high SI is desirable, suggesting the compound is more toxic to cancer cells than to healthy cells.[10]
Caption: Generalized workflow for cytotoxicity screening of novel compounds.
Comparative Guide to Core Cytotoxicity Assays
The choice of assay is not arbitrary; it depends on the specific question being asked. A multi-assay approach provides the most comprehensive and trustworthy dataset by measuring different cellular health indicators.[11]
The Workhorse: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as the gold standard for initial high-throughput screening.[12]
Scientific Rationale & Principle: This assay hinges on the principle that metabolically active, viable cells possess mitochondrial reductase enzymes (specifically, succinate dehydrogenase) that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.[13] Therefore, a decrease in the purple color indicates a reduction in cell viability.
Detailed Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO₂) to allow for attachment.[13][14]
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the this compound analogs. Include wells for untreated controls (vehicle only) and a blank (media only).[14] Incubate for a defined period (e.g., 24, 48, or 72 hours).[15]
-
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS, diluted into media to a final concentration of 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.[15][16]
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the cells or formazan crystals. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the purple crystals.[13]
-
Data Acquisition: Agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[13] Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
The Sentinel: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay provides a complementary dataset to the MTT assay by measuring a different hallmark of cell death: the loss of plasma membrane integrity.[11]
Scientific Rationale & Principle: LDH is a stable cytosolic enzyme present in most cells.[17] When the cell membrane is compromised—a characteristic of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[18] The assay uses an enzymatic reaction where the released LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[18] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[18]
Detailed Experimental Protocol (LDH Assay):
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to set up additional control wells: a) a background control (media only), b) an untreated control (spontaneous LDH release), and c) a maximum LDH release control (cells treated with a lysis buffer).[19]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).
-
Enzymatic Reaction: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.[19]
-
Reaction Mixture Addition: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.[19]
-
Incubation and Data Acquisition: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18][19] Measure the absorbance at the appropriate wavelength (e.g., 490 nm for INT-based assays).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
The Detective: Annexin V/PI Assay for Mechanistic Insight
To understand how the pyridine analogs are inducing cell death, a more sophisticated method is required. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the definitive assay for distinguishing between apoptosis and necrosis.[6][20]
Scientific Rationale & Principle: This assay relies on two key cellular events.[21]
-
Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.
-
Propidium Iodide (PI) Staining: PI is a fluorescent nuclear dye that is impermeable to the intact membranes of live and early apoptotic cells.[6] It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost, where it intercalates with DNA and fluoresces strongly.[22]
By combining these two stains, we can differentiate four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (primarily): Annexin V-negative and PI-positive (if membrane ruptures before significant PS exposure).
Caption: Principles of cell state differentiation using Annexin V and PI staining.
Detailed Experimental Protocol (Annexin V/PI Assay):
-
Cell Culture and Treatment: Culture cells in 6-well plates or T25 flasks and treat with the IC50 concentration (or a range of concentrations) of the pyridine analogs for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic bodies are included. Trypsinize the adherent cells and combine them with the supernatant. Wash the cells with cold PBS.[22]
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The instrument will quantify the fluorescence signals from each cell, allowing for the differentiation and quantification of the four populations described above.[21]
Data Presentation and Interpretation
To effectively compare the cytotoxic profiles of your this compound analogs, data must be presented clearly. A summary table is ideal for this purpose.
Table 1: Comparative Cytotoxicity (IC50) of Pyridine Analogs
| Compound ID | Analog Structure (Modification) | IC50 (µM) vs. HepG-2 (Liver Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. MRC-5 (Normal Lung Fibroblast) | Selectivity Index (SI) for MCF-7 (MRC-5/MCF-7) |
| Control | Doxorubicin | 3.96 ± 0.36 | 12.49 ± 1.10 | 0.85 ± 0.09 | 0.07 |
| PY-01 | This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| PY-02 | e.g., Methyl ether derivative | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| PY-03 | e.g., Fluoro-substituted analog | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| PY-04 | e.g., Extended alkyl chain | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
Note: IC50 values are presented as Mean ± SD from three independent experiments. The values for Doxorubicin are representative examples from literature.[1][8][23] Hypothetical values for PY analogs are to be replaced with experimental data.
Interpreting the Results:
-
Potency: Lower IC50 values against a cancer cell line indicate higher cytotoxic potency. In the table, you would compare the IC50 values of PY-01 through PY-04 to identify the most potent analogs.
-
Selectivity: The Selectivity Index (SI) is a crucial indicator of therapeutic potential. A compound with an SI value significantly greater than 1 is preferentially toxic to cancer cells over normal cells. A lead candidate would ideally have a low IC50 against cancer cells and a high IC50 against normal cells, resulting in a high SI.
Conclusion
Evaluating the cytotoxic effects of this compound analogs requires a systematic and multi-faceted approach. No single assay can provide a complete picture. By integrating the metabolic data from the MTT assay , the membrane integrity information from the LDH assay , and the mechanistic details from the Annexin V/PI flow cytometry assay , researchers can build a comprehensive and trustworthy cytotoxicity profile. This layered data strategy allows for the confident selection of lead compounds with the highest therapeutic potential and the most favorable safety profile, paving the way for the next stages of preclinical development.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Bromo-2-Substituted Pyridines in Kinase Inhibition
Introduction: The Strategic Importance of the 4-Bromo-2-Substituted Pyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine ring stands out as a "privileged scaffold," consistently incorporated into a diverse array of FDA-approved drugs.[1] Its nitrogen atom imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets.[2] Within this versatile class of compounds, the 4-bromo-2-substituted pyridine motif has emerged as a particularly valuable starting point for the development of potent and selective kinase inhibitors.
The strategic placement of a bromine atom at the 4-position serves a dual purpose. Firstly, it provides a key vector for further chemical modification through a variety of well-established cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity. Secondly, the bromine atom itself can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
The 2-position of the pyridine ring is a critical site for introducing substituents that can profoundly influence the molecule's interaction with the target protein. The electron-withdrawing nature of the pyridine nitrogen renders the C2 and C4 positions susceptible to nucleophilic substitution, providing a facile route for the introduction of diverse functionalities.[3] This guide will provide a comparative analysis of the structure-activity relationship (SAR) of 4-bromo-2-substituted pyridines, with a focus on their application as kinase inhibitors. We will delve into the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.
Synthetic Strategies: Building a Library of 4-Bromo-2-Substituted Pyridines
The generation of a library of 4-bromo-2-substituted pyridines for SAR studies relies on robust and versatile synthetic methodologies. The most common approach involves the use of palladium-catalyzed cross-coupling reactions to introduce a variety of aryl and heteroaryl substituents at the 2-position of a 4-bromopyridine precursor.
General Synthetic Workflow
The overall strategy typically involves the synthesis of a common 4-bromopyridine intermediate, which is then subjected to a series of parallel coupling reactions to generate the final compound library.
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A Senior Application Scientist's Guide to Pyridine Arylation: A Comparative Study of Palladium and Copper Catalysis
To the Researcher, Scientist, and Drug Developer,
The pyridine motif is a cornerstone of modern chemistry, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to forge carbon-carbon or carbon-nitrogen bonds at specific positions on this electron-deficient heterocycle is paramount for molecular innovation. Direct arylation, a process that couples a pyridine core with an aryl partner, stands as one of the most powerful strategies in this endeavor.
Historically, this transformation has been dominated by two key transition metals: palladium and copper. The choice between them is not merely a matter of preference but a critical decision dictated by factors such as cost, desired regioselectivity, functional group tolerance, and reaction scalability. This guide is designed to move beyond a simple recitation of procedures. As scientists, we understand that true expertise lies in understanding the causality behind our experimental choices. Here, we will dissect the mechanistic underpinnings, compare the practical performance, and provide validated protocols for both palladium- and copper-catalyzed pyridine arylation systems. Our goal is to equip you with the field-proven insights necessary to select the optimal catalytic system for your specific synthetic challenge.
The Palladium Paradigm: Precision, Versatility, and Ligand-Driven Reactivity
Palladium catalysis has revolutionized cross-coupling chemistry, and its application to pyridine arylation is a testament to its power and versatility. The reactions, often extensions of Nobel Prize-winning methodologies like the Buchwald-Hartwig amination, offer exceptional control and broad substrate scope.[1][2][3][4][5]
Mechanistic Underpinnings: The Pd(0)/Pd(II) Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed C-H arylation of pyridines proceeds through a Pd(0)/Pd(II) cycle. The success of this cycle is critically dependent on the choice of ligand, which modulates the electron density and steric environment of the palladium center. Bulky, electron-rich phosphine ligands are often essential for facilitating the key steps of oxidative addition and reductive elimination.[6][7]
The catalytic cycle involves three primary stages:
-
Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
C-H Activation / Deprotonation: The pyridine substrate coordinates to the Pd(II) complex. A base then facilitates the deprotonation of a pyridine C-H bond, forming a palladacycle. The regioselectivity is often controlled at this stage, either by an external directing group or the inherent electronics of the pyridine ring.[8][9][10]
-
Reductive Elimination: The aryl and pyridyl groups on the Pd(II) center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for pyridine arylation.
Performance Profile: Palladium Catalysts
-
Broad Substrate Scope: Palladium systems are highly effective for a wide range of arylating agents, including aryl chlorides, bromides, iodides, and triflates.[6] This versatility is a significant advantage in complex molecule synthesis where specific precursors may be more accessible.
-
Exceptional Functional Group Tolerance: Modern palladium catalysts, particularly those employing sophisticated biarylphosphine ligands, exhibit remarkable tolerance to sensitive functional groups such as esters, ketones, nitriles, and even some unprotected amines.[6]
-
Predictable Regioselectivity: Selectivity is a hallmark of palladium catalysis.
-
C2-Arylation: Often achieved using pyridine N-oxides, where the N-oxide directs the C-H activation to the C2 position before being subsequently removed.[11]
-
C3-Arylation: Can be achieved with specific ligand systems like 1,10-phenanthroline that favor functionalization at the electronically distinct C3 position.[12][13]
-
Directed C-H Activation: Attaching a directing group to the pyridine allows for precise arylation at otherwise inaccessible positions.[8][14]
-
-
Milder Reaction Conditions: Compared to traditional copper catalysis, palladium-catalyzed reactions often proceed under milder conditions (room temperature to ~120 °C), which is beneficial for thermally sensitive substrates.[3]
The Copper Alternative: Cost-Effectiveness and Unique Reactivity
Copper catalysis, the historical foundation of C-N and C-O aryl bond formation via the Ullmann condensation, has undergone a modern renaissance.[15][16] Driven by the low cost and low toxicity of copper, researchers have developed new ligand systems that have transformed this classical method into a powerful and practical tool for pyridine arylation.[17][18]
Mechanistic Considerations: A Departure from Palladium
The mechanism of copper-catalyzed arylation is more varied and debated than that of palladium. While a Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination is frequently proposed, other pathways may be operative.[19][20] The reaction often begins with the formation of a copper(I) species in situ.
-
Ligand Association & Substrate Coordination: A ligand (e.g., phenanthroline, diamine) coordinates to the Cu(I) salt. The pyridine substrate and a base interact with this complex.
-
Oxidative Addition or Concerted Metallation-Deprotonation (CMD): An aryl halide or another arylating agent (like a diaryliodonium salt) reacts with the copper complex. This can proceed via a formal oxidative addition to a Cu(III) intermediate.
-
Reductive Elimination: The aryl and pyridyl fragments couple, forming the product and regenerating a Cu(I) species.
Caption: Plausible Cu(I)/Cu(III) catalytic cycle for pyridine arylation.
Performance Profile: Copper Catalysts
-
Economic & Environmental Advantage: Copper is significantly more abundant and less expensive than palladium, making it highly attractive for large-scale synthesis. Its lower toxicity also reduces concerns about residual metal contamination in final products, a critical consideration in drug development.[18]
-
Unique Regioselectivity: Copper catalysis can unlock novel reactivity patterns. Recent breakthroughs have demonstrated its utility in achieving meta-selective (C3/C5) C-H arylation of pyridines, a challenging transformation for many palladium systems.[19][20][21]
-
Complementary Substrate Scope: While traditionally reliant on more reactive aryl iodides, modern copper systems can now utilize arylboronic esters and diaryliodonium salts as coupling partners.[22][23][24] C2-arylation of pyridine N-oxides is also a well-established and efficient process.[22][23][25]
-
Simpler Ligands: Effective copper catalysis can often be achieved with simpler, cheaper, and more readily available nitrogen- or oxygen-based ligands, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), pyridine N-oxides, or even amino acids, in contrast to the often complex and expensive phosphine ligands required for palladium.[26][27]
Head-to-Head Comparison: Selecting Your Catalyst
The choice between palladium and copper is a strategic one based on the specific demands of the synthesis. The following table provides a direct comparison of their key performance attributes.
| Feature | Palladium Catalysis | Copper Catalysis |
| Cost & Abundance | High cost, low abundance | Low cost, high abundance |
| Catalyst Loading | Generally low (0.1–2 mol%), ppm levels achievable | Typically higher (5–20 mol%), though improving |
| Reaction Temperature | Often milder (RT to 120 °C) | Often requires higher temperatures (>100 °C)[15] |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Simpler N,O-ligands (e.g., Phen, DMEDA, Proline) |
| Arylating Agent Scope | Excellent (Cl, Br, I, OTf) | Good (Primarily I, Br; advanced systems for others) |
| Functional Group Tolerance | Excellent, very broad | Good, but can be less tolerant than Pd systems |
| Regioselectivity | Strong control at C2/C4 (directing groups), C3 (ligand control) | Unique meta-selectivity, strong C2 (N-oxides) |
| Toxicity | Higher toxicity, strict residual limits in pharma | Lower toxicity, more environmentally benign |
Field-Proven Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are representative examples of robust procedures for pyridine arylation using both catalytic systems.
Protocol 1: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxide
This procedure is adapted from established methods for the direct arylation of pyridine N-oxides, which provides a reliable route to 2-arylpyridines.[11][28]
-
Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 16.4 mg, 0.04 mmol, 4 mol%), and K₂CO₃ (276 mg, 2.0 mmol).
-
Reagent Addition: Seal the tube with a septum. Evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times. Add pyridine N-oxide (95 mg, 1.0 mmol) and the aryl bromide (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 4 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 2-arylpyridine N-oxide can be deoxygenated directly by treatment with PCl₃ in CH₂Cl₂ or purified by flash column chromatography on silica gel to yield the 2-arylpyridine product after a subsequent deoxygenation step.
Protocol 2: Copper-Catalyzed C2-Arylation of Pyridine N-Oxide with an Arylboronic Ester
This protocol demonstrates a modern, one-pot approach using an inexpensive copper source and an air-stable arylating agent.[22][23]
-
Setup: To a vial equipped with a magnetic stir bar, add Cu(OAc)₂ (3.6 mg, 0.02 mmol, 10 mol%), pyridine N-oxide (47.5 mg, 0.5 mmol), and the arylboronic acid pinacol ester (0.6 mmol).
-
Reagent Addition: Add a suitable base, such as Ag₂CO₃ (276 mg, 1.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO (2 mL).
-
Reaction: Seal the vial and place it in a preheated oil bath at 120 °C. Stir for 24 hours. The reaction is typically run under air.
-
Workup: Cool the reaction to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude 2-arylpyridine N-oxide is then deoxygenated (e.g., with PPh₃ at reflux in toluene) and the final 2-arylpyridine product is purified by flash column chromatography on silica gel.
Concluding Remarks for the Practicing Scientist
The choice between palladium and copper for pyridine arylation is a nuanced one. Palladium offers unparalleled scope, precision, and functional group tolerance , making it the catalyst of choice for complex, late-stage functionalizations where reliability and predictability are paramount. The investment in more expensive catalysts and ligands is justified by its high success rate across a vast chemical space.
Copper, on the other hand, presents a compelling case for process chemistry and large-scale synthesis where cost and sustainability are major drivers. Its ability to effect unique regioselective transformations, such as meta-arylation, provides synthetic routes that are complementary, not just inferior, to those of palladium. The continuous development of more active copper/ligand systems is steadily closing the gap in reaction mildness and catalyst loading.
Ultimately, the optimal catalyst is the one that best serves the project's specific goals. By understanding the fundamental mechanisms and comparative performance profiles detailed in this guide, you are now better equipped to make that critical decision, accelerating your research and development efforts in the vital field of pyridine chemistry.
References
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(2025). XI. Comparison of the Catalytic Efficiency of Palladium and Copper Complexes in Reactions of Adamantanamines with Fluorinated 2-Bromopyridines. ResearchGate. [Link]
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(2025). Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights. RSC Publishing. [Link]
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(2011). Ligand-promoted C3-selective arylation of pyridines with Pd catalysts: gram-scale synthesis of (±)-preclamol. PubMed. [Link]
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Fischer, C., & Koenig, B. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–74. [Link]
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Ullmann Reaction. BYJU'S. [Link]
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(2019). Comparative studies of palladium and copper-catalysed [gamma]-arylation of silyloxy furans with diaryliodonium salts. University of Iowa. [Link]
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(2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega. [Link]
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(2018). Unique CuI-pyridine based ligands catalytic systems for N-arylation of indoles and other heterocycles. Taylor & Francis Online. [Link]
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The Advent of Transition-Metal-Catalyzed C-H Functionalization: A Paradigm Shift in Pyridine Synthesis
A Comparative Guide to a Novel Synthetic Method for Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Historically, the synthesis of functionalized pyridines has relied on the construction of the pyridine ring from acyclic precursors, a process often requiring harsh conditions and offering limited control over regioselectivity.[2][3] However, a new frontier in pyridine synthesis has emerged with the advent of transition-metal-catalyzed carbon-hydrogen (C-H) functionalization. This guide provides a comprehensive comparison of this innovative approach with classical synthetic methods, supported by experimental data and mechanistic insights, to validate its superiority for the modern synthetic chemist.
The Limitations of Classical Pyridine Syntheses
Traditional methods for pyridine synthesis, such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions, have been workhorses in organic chemistry for over a century.[4] While foundational, these methods are often hampered by several drawbacks:
-
Limited Substrate Scope: They typically require specific carbonyl and amine functionalities as starting materials, restricting the diversity of achievable substitution patterns.
-
Harsh Reaction Conditions: Many classical syntheses necessitate high temperatures and strong acids or bases, which can be incompatible with sensitive functional groups.
-
Poor Atom Economy: These multi-step processes often generate significant waste, a growing concern in the era of green chemistry.[5]
-
Regioselectivity Challenges: Achieving specific substitution patterns can be difficult, often leading to mixtures of isomers that require tedious separation.
A New Era: Transition-Metal-Catalyzed C-H Functionalization
The direct functionalization of pyridine C-H bonds using transition-metal catalysts represents a significant leap forward in synthetic efficiency and elegance.[2] This approach introduces substituents directly onto a pre-formed pyridine core, obviating the need for ring construction and offering unparalleled control.[2][3]
The core principle involves the catalytic metalation of a pyridine C-H bond, followed by functionalization to form a new carbon-carbon or carbon-heteroatom bond.[2] This strategy offers several key advantages over classical methods:
-
Enhanced Efficiency: By directly targeting C-H bonds, this method significantly shortens synthetic routes and improves overall yield.[6]
-
Broad Substrate Scope: A wide array of functional groups can be introduced, including alkyl, aryl, alkenyl, and acyl groups.[2]
-
Tunable Regioselectivity: Judicious choice of catalyst and directing groups allows for precise control over the position of functionalization (C2, C3, or C4).[2][6]
-
Milder Reaction Conditions: Many C-H functionalization reactions proceed under significantly milder conditions than their classical counterparts.
Mechanistic Overview: A Tale of Three Positions
The regioselectivity of C-H functionalization is a key aspect of its utility. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, typically favor functionalization at the C2 and C4 positions.[3] However, recent advancements have enabled selective functionalization at the traditionally less reactive C3 (meta) position.[3][7]
Caption: Regioselective C-H functionalization pathways on the pyridine ring.
Comparative Analysis: A Head-to-Head Evaluation
To illustrate the practical advantages of C-H functionalization, let's consider the synthesis of a hypothetical, yet medicinally relevant, 2-aryl-4-methylpyridine.
| Feature | Hantzsch Pyridine Synthesis | Transition-Metal-Catalyzed C-H Arylation |
| Starting Materials | β-ketoester, aldehyde, ammonia | 4-methylpyridine, aryl halide |
| Number of Steps | 1 (in principle), often requires subsequent modifications | 1 |
| Reaction Conditions | High temperature, often in refluxing acetic acid | Mild temperature, often with a palladium or nickel catalyst |
| Yield | Variable, often moderate | Generally high |
| Substrate Scope | Limited by the availability of starting materials | Broad, tolerates a wide range of functional groups on both coupling partners |
| Atom Economy | Lower, generates stoichiometric byproducts | Higher, generates minimal waste |
| Regiocontrol | Dictated by the starting materials | High, directed to the C2 position |
Experimental Validation: A Case Study
The following protocols provide a detailed comparison for the synthesis of 2-phenyl-4-methylpyridine.
Protocol 1: Classical Hantzsch Dihydropyridine Synthesis and Oxidation
This traditional two-step method first constructs the dihydropyridine ring, which is then oxidized to the desired pyridine.
Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
To a solution of ethyl acetoacetate (2 equivalents) and benzaldehyde (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Add ammonium hydroxide (1.2 equivalents) and stir the mixture at room temperature for 24 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Oxidation to 2-phenyl-4-methylpyridine
-
Dissolve the dihydropyridine from Step 1 in glacial acetic acid.
-
Add a stoichiometric amount of an oxidizing agent (e.g., ceric ammonium nitrate or nitric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize with a base, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Caption: Workflow for the classical Hantzsch pyridine synthesis.
Protocol 2: Direct C-H Arylation
This modern, one-step protocol utilizes a palladium catalyst to directly couple 4-methylpyridine with an aryl halide.
-
In a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 4-methylpyridine (1 equivalent), the desired aryl bromide (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to 80-120 °C for 12-24 hours, or until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Caption: Workflow for transition-metal-catalyzed C-H arylation.
Conclusion: A Clear Path Forward
Transition-metal-catalyzed C-H functionalization offers a more efficient, versatile, and environmentally benign approach to the synthesis of functionalized pyridines compared to classical methods. The ability to directly introduce a wide range of substituents with high regioselectivity streamlines the drug discovery and development process. While classical syntheses remain valuable for certain applications, the adoption of C-H functionalization strategies is poised to accelerate innovation in fields that rely on the versatile pyridine scaffold.
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A Comparative Guide to the Antioxidant Activity of Bromophenol Derivatives
This guide provides a comprehensive comparison of the antioxidant activity of various bromophenol derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and established protocols. We will delve into the structural features governing their efficacy, compare their performance using data from key antioxidant assays, and provide the methodologies required to replicate and expand upon these findings.
Introduction: The Significance of Bromophenols as Antioxidants
Bromophenols (BPs) are a class of phenolic compounds characterized by the presence of one or more bromine atoms and hydroxyl groups attached to a benzene ring.[1] They are predominantly found as secondary metabolites in marine organisms, particularly in red and brown algae.[1][2][3] The interest in these marine natural products stems from their diverse and potent biological activities, including antimicrobial, anticancer, anti-diabetic, and, most notably, antioxidant effects.[2][4][5]
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathological conditions, including cancer, neurodegenerative disorders, and inflammation.[2] Antioxidants mitigate this damage by neutralizing free radicals. Bromophenols have emerged as powerful radical scavengers, in some cases exhibiting significantly higher potency than commercial antioxidants like Butylated Hydroxytoluene (BHT).[1] This guide aims to elucidate the factors influencing their antioxidant capacity and provide a framework for their comparative evaluation.
Mechanisms of Antioxidant Action
The antioxidant activity of bromophenols, like other phenolic compounds, is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The principal mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (-OH) donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting bromophenol radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.
-
Single Electron Transfer (SET): The bromophenol can donate an electron to a free radical, forming a bromophenol radical cation and an anion from the free radical. The radical cation is also stabilized by resonance.
A secondary mechanism involves the chelation of metal ions , such as copper (Cu²⁺) and iron (Fe³⁺).[1] By sequestering these metal ions, bromophenols can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.[1]
Caption: Primary antioxidant mechanisms of bromophenols.
Structure-Activity Relationships (SAR)
The antioxidant potency of a bromophenol derivative is not uniform; it is profoundly influenced by its molecular structure. Understanding these structure-activity relationships (SARs) is critical for identifying and designing highly effective antioxidant agents.[8][9]
Key structural determinants include:
-
The Catechol Group: The presence of ortho-dihydroxy groups (a catechol moiety) on the aromatic ring significantly enhances antioxidant activity.[1][6] This arrangement improves the stability of the resulting radical through resonance and intramolecular hydrogen bonding.
-
Number and Position of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with increased antioxidant activity.[7][8] Their position is also crucial, with the 1,4-dihydroxy arrangement being particularly effective.[2]
-
Inter-unit Linkage: In dimeric bromophenols, the bond linking the phenolic units plays a role. Computational studies suggest that a direct carbon-carbon (C-C) bond is more effective for scavenging radicals in lipid media compared to an ether (C-O-C) linkage.[1]
-
Bromine Substitution: While bromine atoms influence the electronic properties of the molecule, their effect on antioxidant activity can be complex. Some studies have noted that bromination can sometimes decrease the antioxidant effect compared to the non-brominated parent compound, suggesting that the hydroxyl groups are the primary drivers of activity.[5]
Caption: Key SAR factors enhancing bromophenol antioxidant activity.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of bromophenols is typically quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity.
The following table summarizes the reported antioxidant activities of several natural bromophenol derivatives from marine algae, primarily using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound Name / Structure | Source Organism | DPPH IC₅₀ (µM) | ABTS TEAC (mM) | Reference(s) |
| Nitrogen-containing BP (4) | Rhodomela confervoides | 5.7 | 2.1 | [1] |
| Nitrogen-containing BP (5) | Rhodomela confervoides | 5.2 | 2.8 | [1][3] |
| BP (6) | Polysiphonia urceolata | 6.1 | - | [1] |
| BP (3) | Polysiphonia urceolata | 6.8 | - | [1] |
| BP (1) | Symphyocladia latiuscula | 8.5 | - | [1] |
| BP (2) | Polysiphonia urceolata | 20.3 | - | [1] |
| (R)-rhodomelain A (8) | Rhodomela confervoides | 3.82 | 4.37 | [1] |
| BHT (Butylated Hydroxytoluene) - Standard | - | 82.1 | - | [1] |
| Ascorbic Acid - Standard | - | - | 1.0 | [1] |
TEAC: Trolox Equivalent Antioxidant Capacity. A higher value indicates greater antioxidant activity.
Analysis: The data clearly demonstrates that many bromophenol derivatives possess potent antioxidant activity, with IC₅₀ values in the low micromolar range, significantly outperforming the synthetic antioxidant BHT.[1] Nitrogen-containing bromophenols and compounds like (R)-rhodomelain A show particularly exceptional radical scavenging capabilities.[1][3]
Experimental Protocols for Antioxidant Assessment
To ensure trustworthiness and reproducibility, standardized protocols are essential. Here, we detail the methodologies for three widely used antioxidant assays: DPPH, ABTS, and FRAP.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color, to the non-radical form DPPH-H, which is pale yellow.[10][11] The color change, measured by a decrease in absorbance at ~517 nm, is proportional to the radical scavenging capacity of the antioxidant.[10][12]
Caption: General workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like ethanol or methanol.[13] This solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve the bromophenol derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in the same solvent to create a stock solution. Perform serial dilutions to obtain a range of concentrations.
-
Reaction: In a microplate well or cuvette, add a defined volume of each sample or standard dilution (e.g., 0.5 mL).[13]
-
Initiation: Add an equal volume of the DPPH working solution (e.g., 0.5 mL) to each well, mix thoroughly, and start a timer.[13] A blank containing only the solvent instead of the sample should be prepared.
-
Incubation: Incubate the mixture at room temperature in complete darkness for 30 minutes.[10][13]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of the bromophenol derivative. The IC₅₀ value is determined from the resulting curve by identifying the concentration that causes 50% inhibition.[12]
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[14] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured as a decrease in absorbance at ~734 nm, is proportional to the antioxidant's activity.[15][16]
Caption: General workflow for the ABTS antioxidant assay.
Step-by-Step Protocol:
-
Radical Generation: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[15][16] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer) or solvent to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the bromophenol derivatives and a standard (typically Trolox) in a suitable solvent.
-
Reaction: Add a small volume of the sample or standard (e.g., 5-10 µL) to a larger volume of the ABTS•+ working solution (e.g., 195-200 µL).[16]
-
Incubation: Mix and allow the reaction to proceed for a set time (e.g., 5 minutes) at room temperature.
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percent inhibition of absorbance versus the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH.[17] The increase in absorbance at ~593 nm is proportional to the total reducing power of the antioxidant.[18]
Caption: General workflow for the FRAP antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[19]
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Reaction: Pre-warm the FRAP reagent to 37°C.[19]
-
Initiation: Add a small volume of the sample, standard, or blank (e.g., 10 µL) to a microplate well.[18]
-
Measurement: Add a large volume of the FRAP reagent (e.g., 220 µL) and mix.[18] After a specified incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.[19]
-
Calculation: The absorbance of the samples is compared to the standard curve, and the results are expressed as Fe²⁺ equivalents (e.g., in mM).
Discussion and Future Perspectives
The collective evidence strongly supports the potent antioxidant capabilities of bromophenol derivatives isolated from marine algae.[1][2] Their efficacy is intricately linked to specific structural motifs, particularly the presence and arrangement of hydroxyl groups, with the catechol moiety being a standout feature for high activity.[1][6] In vitro assays like DPPH, ABTS, and FRAP consistently demonstrate that many of these natural compounds surpass the activity of common synthetic antioxidants.[1][20][21]
However, a significant gap remains in the current body of research. The vast majority of studies have been limited to in vitro chemical assays.[1][2] While these are crucial for initial screening and mechanistic understanding, they do not fully predict the biological activity within a complex cellular environment or in a whole organism. Therefore, future research should prioritize:
-
Cell-based Assays: Evaluating the protective effects of bromophenols against oxidative damage in cell culture models (e.g., CAA, CLPAA assays).[5]
-
In Vivo Studies: Progressing to animal models to validate the antioxidant effects, assess bioavailability, and investigate potential therapeutic applications for diseases related to oxidative stress.[2]
-
Synthetic Modification: Using the established SARs to guide the synthesis of novel bromophenol derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.[4]
Conclusion
Bromophenol derivatives represent a promising and structurally diverse class of natural antioxidants. Their high radical-scavenging activity, governed by clear structure-activity relationships, makes them compelling candidates for further investigation in the development of pharmaceuticals, nutraceuticals, and food preservatives. The standardized protocols provided in this guide offer a robust framework for researchers to compare existing derivatives and screen for new, even more potent, compounds from the vast chemical library of the marine environment.
References
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Belhousse, S., et al. (2025). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. Food & Function. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Publishing. Available at: [Link]
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Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. Available at: [Link]
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Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(2), 118. Available at: [Link]
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Castañeda-Arriaga, R., & Alvarez-Idaboy, J. R. (2015). Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. The Journal of Physical Chemistry B, 119(12), 4474–4483. Available at: [Link]
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Gaudêncio, S. P., & Pereira, F. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2769–2782. Available at: [Link]
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Wang, W., et al. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 19(5), 263. Available at: [Link]
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Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1405–1416. Available at: [Link]
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Taslimi, P., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Journal of Biochemical and Molecular Toxicology, 29(12), 582–588. Available at: [Link]
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Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. National Library of Medicine. Available at: [Link]
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Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. Available at: [Link]
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G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences. Available at: [Link]
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BioVision Inc. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). BioVision Inc. Available at: [Link]
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Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
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da Cruz, J. N. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Available at: [Link]
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Al-Fahemi, J. H., et al. (2018). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of Saudi Chemical Society, 22(7), 843-849. Available at: [Link]
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Gulcin, I. (2021). DPPH Radical Scavenging Assay. ResearchGate. Available at: [Link]
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Pinter, T. B., & Cadenas, E. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 25(23), 5723. Available at: [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Available at: [Link]
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ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
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Pérez, J. A., et al. (2011). Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. Available at: [Link]
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Fukumoto, H., et al. (2022). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 27(19), 6296. Available at: [Link]
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University of Massachusetts Boston. (n.d.). ABTS˙+ Antioxidant Assay. University of Massachusetts Boston. Available at: [Link]
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Phuse, S. S. (2013). Does anyone know an easy protocol for DPPH assay? ResearchGate. Available at: [Link]
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Gill, C. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. Available at: [Link]
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Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-(1-hydroxyethyl)pyridine
For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2-(1-hydroxyethyl)pyridine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Understanding the Hazard Profile: An Evidence-Based Assessment
Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of a brominated aromatic ring also suggests potential environmental toxicity, necessitating that this compound not be released into sewer systems or the environment.
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Source/Rationale |
| Physical Form | Solid | Based on the analog 4-Bromo-2-(2-hydroxyethyl)pyridine. |
| Solubility | Expected to have some solubility in water and polar organic solvents due to the hydroxyethyl group. | General chemical principles. |
| Reactivity | Stable under normal laboratory conditions. Incompatible with strong oxidizing agents and strong bases. | General knowledge of pyridine and alcohol functionalities. Thermal decomposition may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[1] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is imperative to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE). All handling of this compound, including weighing and dissolution for disposal, should occur within a certified chemical fume hood to mitigate the risk of inhalation.
Mandatory PPE Ensemble:
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. It is critical to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn.
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if there is a risk of aerosol generation outside of a containment device.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.
Step 1: Waste Segregation and Container Selection
-
Designate a Waste Stream: this compound waste should be segregated into a dedicated "Halogenated Organic Waste" container. Do not mix it with non-halogenated organic waste, as this can complicate the final disposal process and increase costs.
-
Choose a Compatible Container: The waste container must be constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate. Ensure the container is in good condition, free from cracks or leaks.
-
Secondary Containment: The primary waste container should be kept in a labeled, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect any solid this compound waste, including contaminated weighing paper or spatulas, and place it directly into the designated waste container.
-
Solution Waste: If the waste is in a solution, carefully pour it into the liquid halogenated organic waste container.
-
Labeling: Immediately upon adding the first quantity of waste, the container must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation (the date the first waste was added)
-
The name of the principal investigator or laboratory responsible.
-
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). The SAA must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.
Step 4: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not exceed the storage time limits for hazardous waste as defined by the EPA and your local regulations.
Emergency Procedures: Spill and Exposure Management
Spill Response
In the event of a spill, the following protocol should be enacted immediately:
-
Alert Personnel: Notify all individuals in the immediate vicinity and evacuate the area if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep or scoop the material to prevent dust generation. For a liquid spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and spilled substance and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water. All materials used for decontamination (e.g., paper towels, wipes) must also be disposed of as hazardous waste.
Exposure Protocol
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow and Decision-Making for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.[Link]
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A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-2-(1-hydroxyethyl)pyridine
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 4-Bromo-2-(1-hydroxyethyl)pyridine, a key building block in various synthetic pathways. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of deep trust through expert guidance.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Based on data from similar chemical structures, this compound is anticipated to pose the following risks:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
The bromine atom and the pyridine ring are key structural features that contribute to its reactivity and potential toxicity. Brominated organic compounds can be corrosive and irritating, while pyridine derivatives can have systemic effects. Therefore, the procedural steps outlined below are designed to create a multi-layered defense against these potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. Each component of your PPE ensemble serves a specific protective function.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. | Provides a chemical-resistant barrier to prevent skin contact. Nitrile and neoprene offer good resistance to a range of organic compounds. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. | Protects the eyes from direct contact with the chemical, which can cause serious irritation. A face shield offers an additional layer of protection for the entire face. |
| Protective Clothing | A long-sleeved laboratory coat is required. | Prevents incidental skin contact and protects personal clothing from contamination. |
| Respiratory Protection | All handling of this compound should be performed within a certified chemical fume hood. | A fume hood provides effective local exhaust ventilation to minimize the inhalation of vapors or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the compound's stability.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.
Handling and Use:
-
Work Area Preparation: Ensure that a certified chemical fume hood is in proper working order. The work area should be clean and uncluttered. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: When transferring the chemical, use a spatula or other appropriate tools to avoid direct contact.
-
Post-Handling: After use, securely close the container. Wipe down the work area and any equipment used. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response Workflow:
The following diagram outlines the procedural flow for managing a small chemical spill.
Caption: Workflow for handling a small chemical spill.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour chemical waste down the sink.
By adhering to these safety protocols, you can confidently and safely incorporate this compound into your research and development workflows. Our commitment is to empower your scientific endeavors with the highest standards of safety and technical support.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
